molecular formula C12H10ClOP B046034 Diphenylphosphinic chloride CAS No. 1499-21-4

Diphenylphosphinic chloride

カタログ番号: B046034
CAS番号: 1499-21-4
分子量: 236.63 g/mol
InChIキー: QPQGTZMAQRXCJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Diphenylphosphinic chloride is a highly versatile and reactive organophosphorus compound that serves as a critical building block in synthetic organic and inorganic chemistry. Its primary research value lies in its role as an electrophilic phosphorus center, enabling the facile introduction of the diphenylphosphinoyl (Ph2P(O)-) group into a wide range of molecular architectures. A key application is in the synthesis of phosphinate esters and amides through reactions with alcohols and amines, respectively. These derivatives are of significant interest in the development of novel ligands for transition metal catalysis, where the phosphinoyl group can modulate electronic properties and steric bulk to enhance catalytic activity and selectivity. Furthermore, this compound is instrumental in the preparation of functionalized materials, such as phosphorus-containing polymers and dendrimers, and in the creation of molecular probes for studying biological systems. Its mechanism of action involves nucleophilic attack on the phosphorus atom, resulting in the displacement of the chloride leaving group and formation of a new P-O, P-N, or P-C bond. Researchers value this reagent for its high reactivity, which allows for efficient transformations under mild conditions, making it an indispensable tool for constructing complex molecules in medicinal chemistry, materials science, and chemical biology. Proper handling in an inert, anhydrous atmosphere is recommended to maintain its stability and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

[chloro(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQGTZMAQRXCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164424
Record name Diphenylphosphinic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1499-21-4
Record name Diphenylphosphinic chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1499-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenylphosphinic chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylphosphinic chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphenylphosphinic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylphosphinic chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.643
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENYLPHOSPHINIC CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GP30GY04V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Diphenylphosphinic Chloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1499-21-4

This technical guide provides an in-depth overview of diphenylphosphinic chloride (DPPC), a versatile reagent widely utilized by researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, safety and handling information, and detailed experimental protocols for its synthesis and application in key chemical transformations.

Core Properties and Safety Data

This compound is a colorless to light yellow liquid known for its utility as a precursor in the synthesis of various chemical entities, including chiral phosphine (B1218219) ligands and peptide coupling agents.[1][2] It also finds application as a flame retardant and a pharmaceutical adjuvant.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReferences
CAS Number 1499-21-4[3][4][5]
Molecular Formula C₁₂H₁₀ClOP[3][4][5]
Molecular Weight 236.63 g/mol [4][6][7]
Appearance Clear colorless to light yellow liquid[1][3][5]
Boiling Point 222 °C at 16 mmHg[1][7][8][9]
Melting Point 20 °C[9]
Density 1.24 g/mL at 25 °C[1][7][8]
Refractive Index (n20/D) 1.609[1][7]
Solubility Soluble in chloroform (B151607) and methanol.[1][3]
Storage Temperature 2-8°C[1][3][7]
Safety and Hazard Information

This compound is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2][6][8] It is also a skin sensitizer.[6] Table 2 provides a summary of its hazard classifications and associated precautionary statements.

Hazard ClassificationGHS PictogramsSignal WordHazard StatementsPrecautionary StatementsReferences
Flammable liquids (Category 3)GHS02DangerH226: Flammable liquid and vapor.P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ ventilating/ lighting/ equipment. P242: Use non-sparking tools. P243: Take action to prevent static discharges.[2][6][8]
Skin corrosion (Sub-category 1B)GHS05DangerH314: Causes severe skin burns and eye damage.P260: Do not breathe dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P363: Wash contaminated clothing before reuse.[2][6][8]
Serious eye damage (Category 1)GHS05DangerH318: Causes serious eye damage.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[6][8][10]
Skin sensitization (Sub-category 1A)GHS07WarningH317: May cause an allergic skin reaction.P261: Avoid breathing mist or vapors. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P333+P313: If skin irritation or rash occurs: Get medical advice/attention. P363: Wash contaminated clothing before reuse.[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in peptide coupling are provided below. These protocols are intended for use by trained professionals in a controlled laboratory environment.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a Grignard reagent with phosphorus oxychloride (POCl₃).[8]

Materials:

  • Phosphorus oxychloride (POCl₃)

  • Phenylmagnesium bromide solution in diethyl ether (Et₂O)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), dilute solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Oven-dried, two-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Short-path vacuum distillation apparatus

  • Column chromatography setup

Procedure:

  • To an oven-dried 100 mL, two-necked flask fitted with a reflux condenser, add anhydrous Et₂O and POCl₃.[8]

  • Cool the solution in an ice-salt mixture.[8]

  • Slowly add the Grignard reagent solution (e.g., phenylmagnesium bromide) in Et₂O from a dropping funnel.[8]

  • After the addition is complete, stir the reaction mixture with cooling for 30 minutes.[8]

  • Allow the reaction mixture to warm to room temperature and stir for the indicated time (monitoring by TLC or other appropriate methods is recommended).[8]

  • Quench the reaction by cooling the mixture in an ice-salt mixture and adding saturated aqueous NH₄Cl solution.[8]

  • Pour the crude mixture into CH₂Cl₂ and wash it three times with dilute HCl.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to dryness.[8]

  • The resulting crude product can be purified by column chromatography to yield pure this compound.[8]

G A 1. Add POCl₃ and Et₂O to a flask B 2. Cool the mixture in an ice-salt bath A->B C 3. Slowly add Grignard reagent solution B->C D 4. Stir with cooling for 30 minutes C->D E 5. Warm to room temperature and stir D->E F 6. Quench with saturated aqueous NH₄Cl E->F G 7. Extract with CH₂Cl₂ and wash with HCl F->G H 8. Dry, filter, and evaporate the solvent G->H I 9. Purify by column chromatography H->I

Caption: Synthesis workflow for this compound.

Application in Peptide Coupling

This compound is a precursor to diphenylphosphinic carboxylic mixed anhydrides, which are effective for peptide bond formation.[3]

Materials:

  • N-protected amino acid (e.g., N-Benzyloxycarbonylvaline)

  • Dichloromethane (CH₂Cl₂)

  • N-Methylmorpholine (NMM)

  • This compound (DppCl)

  • Amino acid ester salt (e.g., alanine (B10760859) phenyl ester tosylate)

  • Dry, distilled N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 5% citric acid solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for extraction and work-up

Procedure:

  • Dissolve the N-protected amino acid (e.g., N-Benzyloxycarbonylvaline, 0.12 mol) in CH₂Cl₂ (200 mL) and cool to 0 °C.

  • Add NMM (0.12 mol) and a solution of DppCl (0.12 mol) in CH₂Cl₂ (200 mL) in quick succession.

  • Allow an activation period of 15 minutes.

  • Add a precooled solution of the amino acid ester salt (e.g., alanine phenyl ester tosylate, 0.1 mol) in dry, distilled DMF (80 mL).

  • Immediately follow with the addition of NMM (0.1 mol) and stir the mixture for 30 minutes.

  • Remove the reaction solvent under reduced pressure, which will leave a pale yellow oil.

  • Partition the oil between ethyl acetate and water.

  • Wash the organic phase sequentially with saturated NaHCO₃ (5 times), 5% citric acid (3 times), water (2 times), saturated NaHCO₃ (2 times), water (2 times), and brine (2 times).

  • Dry the organic phase over anhydrous MgSO₄.

  • Evaporate the solvent under reduced pressure to afford the dipeptide product.

G A 1. Dissolve N-protected amino acid in CH₂Cl₂ and cool to 0 °C B 2. Add NMM and DppCl solution A->B C 3. Activate for 15 minutes B->C D 4. Add precooled amino acid ester salt solution C->D E 5. Add NMM and stir for 30 minutes D->E F 6. Remove solvent under reduced pressure E->F G 7. Partition between ethyl acetate and water F->G H 8. Wash organic phase G->H I 9. Dry organic phase H->I J 10. Evaporate solvent to obtain dipeptide I->J

Caption: Peptide coupling workflow using this compound.

Applications in Synthesis

This compound is a key intermediate in various synthetic transformations.

Ligand Synthesis for Cross-Coupling Reactions

It is widely used as a precursor to synthesize chiral phosphine bidentate ligands.[1][2] These ligands are crucial for various palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.[2][5] The electronic and steric properties of the phosphine ligands derived from this compound can be fine-tuned to achieve high efficiency and selectivity in these important C-C and C-N bond-forming reactions.

Flame Retardant Mechanisms

As a phosphorus-containing compound, this compound and its derivatives can function as flame retardants. The mechanism of action for phosphorus-based flame retardants can occur in both the condensed and gas phases.[11] In the condensed phase, they promote the formation of a char layer on the surface of the material, which acts as a barrier to heat and mass transfer.[9][11] In the gas phase, phosphorus-containing radicals can interrupt the combustion chain reaction by scavenging reactive H• and OH• radicals.[9][11][12]

G cluster_condensed Condensed Phase Action cluster_gas Gas Phase Action A Polymer Decomposition B Promotion of Dehydration and Carbonization A->B C Formation of Char Layer B->C D Heat and Mass Transfer Barrier C->D E Release of Volatile Phosphorus Radicals (PO•) G Radical Scavenging E->G F Combustion Chain Reaction (H•, OH• radicals) F->G H Flame Inhibition G->H

Caption: Flame retardant mechanism of phosphorus compounds.

References

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Diphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylphosphinic chloride ((C₆H₅)₂P(O)Cl), a key organophosphorus intermediate, is widely utilized in organic synthesis, particularly in the preparation of chiral ligands, peptide coupling agents, and flame retardants.[1][2] Its reactivity, primarily centered around the electrophilic phosphorus atom, allows for the facile introduction of the diphenylphosphinyl moiety into a variety of molecules. This guide provides a comprehensive overview of the principal synthetic routes to this compound, including detailed experimental protocols and a discussion of the underlying reaction mechanisms. Quantitative data from various synthetic methodologies are summarized for comparative analysis. Furthermore, key reaction pathways and experimental workflows are illustrated using schematic diagrams to facilitate a deeper understanding of the core concepts.

Introduction

This compound, also known as chlorodiphenylphosphine (B86185) oxide, is a colorless to light yellow liquid with the chemical formula (C₆H₅)₂P(O)Cl.[1][3] It is characterized by a tetrahedral phosphorus center bonded to two phenyl groups, one oxygen atom, and one chlorine atom. This structure confers a significant electrophilic character on the phosphorus atom, making it susceptible to nucleophilic attack. The molecule is soluble in many common organic solvents but reacts with water and alcohols. The versatility of this compound as a reagent stems from its ability to act as a precursor to a wide range of organophosphorus compounds.[1]

Physicochemical Properties:

PropertyValueReference
CAS Number1499-21-4[2]
Molecular FormulaC₁₂H₁₀ClOP[4]
Molecular Weight236.63 g/mol [2]
Boiling Point222 °C at 16 mmHg[2]
Density1.24 g/mL at 25 °C[2]
Refractive Indexn20/D 1.609[2]

Spectroscopic Data:

  • ¹H NMR (CDCl₃): Signals in the aromatic region (7.7-8.0 ppm) corresponding to the phenyl protons.[5]

  • ³¹P NMR (CDCl₃): A characteristic chemical shift that can be used to monitor reaction progress.[6]

  • IR Spectrum: Available in the NIST/EPA Gas-Phase Infrared Database.[4]

  • Mass Spectrum: Detailed fragmentation patterns are available from the NIST Mass Spectrometry Data Center.[7]

  • UV/Visible Spectrum: Data is available.[8]

Synthesis of this compound

Several synthetic methodologies have been developed for the preparation of this compound, each with its own advantages and limitations. The choice of method often depends on the desired scale, available starting materials, and required purity.

Friedel-Crafts Reaction of Benzene (B151609) with Phosphorus Trichloride (B1173362)

A common industrial method for synthesizing diphenylphosphine (B32561) chloride, a precursor that can be oxidized to this compound, involves the Friedel-Crafts reaction between benzene and phosphorus trichloride (PCl₃) using a Lewis acid catalyst, typically aluminum trichloride (AlCl₃).[9][10] The reaction proceeds through the formation of phenyldichlorophosphine (PhPCl₂) as an intermediate, which then undergoes a disproportionation reaction to yield diphenylphosphine chloride (Ph₂PCl).[10] Subsequent oxidation of diphenylphosphine chloride affords this compound.

Reaction Scheme:

  • C₆H₆ + PCl₃ --(AlCl₃)--> C₆H₅PCl₂ + HCl

  • 2 C₆H₅PCl₂ --(AlCl₃)--> (C₆H₅)₂PCl + PCl₃

  • (C₆H₅)₂PCl + [O] --> (C₆H₅)₂P(O)Cl

Experimental Protocol:

A detailed, environmentally friendly synthesis method is described in patent CN102399243A.[9]

  • Reaction: In a three-necked flask protected by a nitrogen atmosphere, phosphorus trichloride, benzene, and aluminum trichloride are combined. The mixture is vigorously stirred and heated to 140-150 °C, maintaining a reflux. The reaction is monitored by the evolution of white smoke (HCl gas), and heating is continued until the smoke is no longer observed. The reaction mixture is then cooled to room temperature.[9]

  • Work-up: An organic solvent (e.g., heptane) is added to the cooled reaction mixture, followed by stirring. A decomplexing agent, such as triethyl phosphate, is added dropwise. After stirring and allowing the layers to separate, the lower decomplexer layer is removed. The organic layer is subjected to reduced pressure distillation to obtain crude diphenylphosphine chloride.[9]

  • Purification: The crude product is purified by high-vacuum distillation to yield pure diphenylphosphine chloride.[9] The final oxidation step to this compound can be achieved using various oxidizing agents.

Quantitative Data:

Reactants (molar ratio)Yield of Diphenylphosphine Chloride (Crude)Yield of Diphenylphosphine Chloride (Pure)Reference
Benzene:PCl₃:AlCl₃ (1:1:1)90.5-95.5%85.5-90.5%[9]
Benzene:PCl₃:AlCl₃ (1:1:1.2)92.5-95.5%86.5-90.5%[9]
Benzene:PCl₃:AlCl₃ (2:1:0.5)--[11]
Benzene:PCl₃:AlCl₃ (3:1:0.25)--[11]
Grignard Reaction with Phosphorus Oxychloride

The Grignard reaction provides a versatile route to this compound, typically involving the reaction of a phenylmagnesium halide with phosphorus oxychloride (POCl₃).[1][12] This method allows for the formation of the two P-C bonds.

Reaction Scheme:

2 C₆H₅MgBr + POCl₃ --> (C₆H₅)₂P(O)Cl + 2 MgBrCl

Experimental Protocol:

  • Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared in a dry flask under an inert atmosphere by reacting bromobenzene (B47551) with magnesium turnings in a suitable ether solvent (e.g., diethyl ether or tetrahydrofuran).

  • Reaction: To a cooled (ice-salt bath) solution of phosphorus oxychloride in diethyl ether, the prepared Grignard reagent is added slowly with stirring. After the initial reaction, the mixture is allowed to warm to room temperature and stirred for a specified time.[12]

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The crude product is extracted into an organic solvent like dichloromethane, washed with dilute HCl, dried, and the solvent is evaporated. The resulting crude this compound can be purified by column chromatography or vacuum distillation.[12]

Synthesis from Phenylphosphonic Dichloride

Another industrial method involves the high-temperature reaction of phenylphosphonic dichloride with chlorobenzene (B131634) in the presence of elemental phosphorus.[12]

Experimental Protocol:

  • Reaction: In a pressure-resistant reactor under a nitrogen atmosphere, yellow phosphorus, chlorobenzene, and phenylphosphonic dichloride are heated to 340-360 °C for 4 hours.[12]

  • Purification: After cooling, the liquid mixture is transferred to a distillation apparatus. Fractional distillation under normal pressure is used to recover chlorobenzene and phosphorus trichloride. Subsequent vacuum distillation separates the desired this compound from unreacted phenylphosphonic dichloride.[12]

Quantitative Data:

Starting MaterialsProduct MassReference
66 kg Yellow Phosphorus, 375 kg Chlorobenzene, 190 kg Phenylphosphonic Dichloride233 kg this compound[12]
Deoxygenation of this compound Precursors

This compound can also be prepared by the deoxygenation of triphenylphosphine (B44618) oxide, followed by chlorination. The initial triphenylphosphine oxide can be hydrolyzed and then chlorinated with an agent like thionyl chloride (SOCl₂).[13]

Reaction Mechanisms

Understanding the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Friedel-Crafts Reaction Mechanism

The synthesis of diphenylphosphine chloride via the Friedel-Crafts reaction is a classic example of an electrophilic aromatic substitution.[14][15][16]

  • Formation of the Electrophile: The Lewis acid catalyst, AlCl₃, coordinates with phosphorus trichloride, increasing the electrophilicity of the phosphorus atom and facilitating the attack on the benzene ring.

  • Electrophilic Attack: The activated PCl₃ complex is attacked by the π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base (such as [AlCl₄]⁻) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding phenyldichlorophosphine and regenerating the catalyst.

  • Disproportionation: The phenyldichlorophosphine can then undergo a further Friedel-Crafts-type reaction with another molecule of benzene to form diphenylphosphine chloride, or it can undergo a disproportionation reaction catalyzed by AlCl₃ to give diphenylphosphine chloride and PCl₃.[10]

Friedel_Crafts_Mechanism Benzene Benzene (C₆H₆) Sigma_Complex Sigma Complex (Arenium Ion) Benzene->Sigma_Complex + Activated Complex PCl3 PCl₃ Activated_Complex [Cl₂P]⁺[AlCl₄]⁻ Electrophilic Complex PCl3->Activated_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) PhPCl2 Phenyldichlorophosphine (C₆H₅PCl₂) Sigma_Complex->PhPCl2 - H⁺ Disproportionation Disproportionation / Further Reaction PhPCl2->Disproportionation + Benzene / AlCl₃ HCl HCl Ph2PCl Diphenylphosphine Chloride ((C₆H₅)₂PCl) Disproportionation->Ph2PCl

Caption: Friedel-Crafts mechanism for diphenylphosphine chloride synthesis.

Grignard Reaction Mechanism

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic phosphorus atom of phosphorus oxychloride.

  • First Phenylation: The phenylmagnesium bromide attacks the phosphorus atom of POCl₃, displacing a chloride ion.

  • Second Phenylation: A second molecule of phenylmagnesium bromide attacks the resulting phenylphosphonic dichloride, displacing another chloride ion to form this compound.

Grignard_Mechanism POCl3 Phosphorus Oxychloride (POCl₃) Intermediate Phenylphosphonic Dichloride (C₆H₅P(O)Cl₂) POCl3->Intermediate + C₆H₅MgBr Grignard1 Phenylmagnesium Bromide (C₆H₅MgBr) Product This compound ((C₆H₅)₂P(O)Cl) Intermediate->Product + C₆H₅MgBr Grignard2 Phenylmagnesium Bromide (C₆H₅MgBr)

Caption: Grignard reaction mechanism for this compound synthesis.

Reactions of this compound: Aminolysis

The reactions of this compound with nucleophiles, such as amines, have been studied kinetically. The aminolysis with anilines in acetonitrile (B52724) is proposed to proceed through a concerted mechanism involving a partial frontside nucleophilic attack.[17][18] This occurs via a hydrogen-bonded, four-center type transition state.[17] The significant negative Hammett ρ value and large Brønsted β value suggest extensive bond formation in the transition state.[17][18]

Aminolysis_Mechanism Reactants This compound + Aniline TS Four-Center Transition State (Hydrogen-Bonded) Reactants->TS Concerted Nucleophilic Attack Products Diphenylphosphinic Amide + Anilinium Chloride TS->Products

Caption: Concerted mechanism for the aminolysis of this compound.

Experimental Workflow: A Generalized Overview

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, applicable to several of the described methods with minor variations.

Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Reagents Prepare and Charge Reagents Start->Reagents Reaction Controlled Addition and Reaction (Temperature Monitoring) Reagents->Reaction Quench Reaction Quenching (e.g., with aq. NH₄Cl) Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Washing Wash Organic Phase Extraction->Washing Drying Dry Organic Phase (e.g., with MgSO₄) Washing->Drying Filtration Filter Drying Agent Drying->Filtration Evaporation Solvent Removal (Rotary Evaporation) Filtration->Evaporation Purification Purification of Crude Product (Vacuum Distillation or Column Chromatography) Evaporation->Purification Analysis Characterization of Pure Product (NMR, IR, MS) Purification->Analysis End End: Store Pure Product under Inert Atmosphere Analysis->End

Caption: Generalized experimental workflow for this compound synthesis.

Applications in Organic Synthesis

This compound is a valuable reagent in a multitude of organic transformations:

  • Peptide Synthesis: It is used as a coupling agent to facilitate the formation of amide bonds between amino acids.

  • Ligand Synthesis: It serves as a precursor for the synthesis of various phosphine-based ligands, which are crucial in catalysis, including in cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions.[1][2]

  • Protection of Amino Groups: The diphenylphosphinyl (Dpp) group can be introduced as a protecting group for amines.

  • Conversion of Alcohols to Alkyl Halides: In combination with other reagents, it can be used to convert alcohols to the corresponding chlorides.[19]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It reacts with water and alcohols, potentially releasing HCl gas. Store in a cool, dry place under an inert atmosphere.

Conclusion

This technical guide has provided a detailed overview of the synthesis and reaction mechanisms of this compound. The Friedel-Crafts and Grignard reaction routes represent the most common and scalable methods for its preparation. A thorough understanding of the reaction mechanisms is essential for optimizing these syntheses. The versatility of this compound as a reagent ensures its continued importance in academic research and industrial applications, particularly in the fields of catalysis and medicinal chemistry. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals working with this important organophosphorus compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Diphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylphosphinic chloride, with the chemical formula C₁₂H₁₀ClOP, is a key organophosphorus compound widely utilized in organic synthesis.[1][2] Its role as a precursor for various ligands, peptide coupling agents, and flame retardants underscores the importance of a thorough understanding of its molecular structure and bonding characteristics.[1] This technical guide provides a detailed analysis of the molecular geometry, bonding, and electronic properties of this compound, drawing upon computational studies. It also outlines the standard experimental protocols used for the determination of such molecular structures.

Molecular Structure

The molecular structure of this compound is characterized by a central phosphorus atom bonded to two phenyl groups, one oxygen atom, and one chlorine atom. The phosphorus atom is in a tetrahedral geometry, which is typical for phosphine (B1218219) oxides.

Quantitative Structural Data

Table 1: Bond Lengths of this compound [3]

BondBond Length (Å)
P=O1.46
P-Cl2.04
P-C₁1.80
P-C₇1.80
C-C (aromatic, avg.)1.39
C-H (aromatic, avg.)1.08

Table 2: Bond Angles of this compound [3]

AngleBond Angle (°)
O=P-Cl114.8
O=P-C₁115.2
O=P-C₇115.2
Cl-P-C₁104.2
Cl-P-C₇104.2
C₁-P-C₇102.4
P-C-C (aromatic, avg.)120.0
C-C-C (aromatic, avg.)120.0
H-C-C (aromatic, avg.)120.0

Table 3: Key Dihedral Angles of this compound [3]

Dihedral AngleAngle (°)
O=P-C₁-C₂-14.6
Cl-P-C₁-C₆12.8
C₇-P-C₁-C₂108.9
O=P-C₇-C₈165.4
Cl-P-C₇-C₁₂-167.2
C₁-P-C₇-C₈-51.1

Molecular Bonding

The bonding in this compound can be understood through a combination of valence bond theory and molecular orbital theory. The phosphorus atom is sp³ hybridized, forming sigma bonds with the two carbon atoms of the phenyl rings, the chlorine atom, and the oxygen atom.

The P=O bond is a strong, polar double bond with significant π-character arising from the overlap of the d-orbitals of phosphorus with the p-orbitals of oxygen. This bond is a dominant feature of the molecule's electronic structure. The P-Cl bond is a polar covalent bond, and the P-C bonds are also covalent with some degree of polarity due to the difference in electronegativity between phosphorus and carbon.

The phenyl rings are, as expected, aromatic systems with delocalized π-electrons. The orientation of the phenyl rings relative to the rest of the molecule is a key structural feature, defined by the dihedral angles.

Experimental Protocols for Structure Determination

The determination of the precise molecular structure of a compound like this compound is typically achieved through single-crystal X-ray diffraction or gas-phase electron diffraction.

Single-Crystal X-ray Diffraction

This technique is the gold standard for determining the three-dimensional structure of crystalline solids at atomic resolution.

Methodology:

  • Crystal Growth: The first and often most challenging step is to grow a single crystal of high quality, typically 0.1-0.5 mm in size. This is usually achieved by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using various computational methods (e.g., direct methods or Patterson methods). The initial structural model is then refined to best fit the experimental data, yielding precise bond lengths, angles, and other structural parameters.

Gas-Phase Electron Diffraction

This technique is used to determine the structure of molecules in the gas phase, providing information about the geometry of isolated molecules free from intermolecular interactions in a crystal lattice.

Methodology:

  • Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is fired at the gas molecules. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector.

  • Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule. From this, bond lengths, bond angles, and torsional angles can be derived by fitting a molecular model to the experimental data.

Visualization of Molecular Structure

The following diagram, generated using the Graphviz DOT language, provides a 2D representation of the connectivity of this compound.

Diphenylphosphinic_Chloride cluster_phenyl1 Phenyl 1 cluster_phenyl2 Phenyl 2 P P O O P->O double Cl Cl P->Cl C1 C P->C1 C7 C P->C7 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C12->C7

Connectivity diagram of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure and bonding of this compound, supported by computational data. The tetrahedral geometry around the central phosphorus atom, the strong polar P=O bond, and the specific orientation of the two phenyl rings are the defining structural features of this important reagent. The detailed quantitative data and the description of standard experimental protocols for structure determination will be a valuable resource for researchers and professionals working with this compound.

References

Spectroscopic Profile of Diphenylphosphinic Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential spectral data for diphenylphosphinic chloride (C₁₂H₁₀ClOP), a key reagent in organic synthesis, particularly for the creation of bidentate ligands, peptide coupling agents, and flame retardants. This document collates nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents logical workflows for spectral analysis.

Spectroscopic Data Summary

The following sections summarize the key spectral data for this compound. All quantitative data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and phosphorus environments.

¹H NMR (Proton NMR): The proton NMR spectrum is characterized by multiplets in the aromatic region, corresponding to the ten protons of the two phenyl rings. The electron-withdrawing nature of the phosphoryl group (P=O) and the chlorine atom causes the protons to be deshielded, shifting them downfield.

Chemical Shift (ppm) Multiplicity Assignment
7.85 - 7.90MultipletProtons ortho to the P=O group
7.55 - 7.60MultipletProtons para to the P=O group
7.48 - 7.52MultipletProtons meta to the P=O group
Data sourced from a 400 MHz spectrum in CDCl₃.[1]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum displays four distinct signals for the phenyl carbons, consistent with the molecule's symmetry. The carbon atom directly attached to the phosphorus (ipso-carbon) shows the most significant downfield shift and exhibits coupling to the phosphorus atom.

Chemical Shift (ppm) Assignment Coupling
~133-134Para-carbon
~132-133Ortho-carbon
~128-129Meta-carbon
~130-132Ipso-carbon¹J(P,C)
Note: Precise, experimentally verified chemical shifts are available in subscription databases such as SpectraBase.[2][3] The values presented are estimates based on typical shifts for phenyl groups attached to a phosphoryl center.

³¹P NMR (Phosphorus-31 NMR): The ³¹P NMR spectrum provides a direct and sensitive probe of the phosphorus atom's chemical environment. For this compound, a single resonance is observed.

Chemical Shift (ppm) Reference
~40 - 9085% H₃PO₄
Note: This represents a typical range for diarylphosphinic chlorides.[4] The exact chemical shift is sensitive to solvent and concentration. A specific experimental value can be found in spectral databases.[4]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is dominated by absorptions from the phosphoryl group, the phosphorus-chlorine bond, and the aromatic rings.

Wavenumber (cm⁻¹) Intensity Assignment
~3060MediumAromatic C-H stretch
~1590MediumAromatic C=C stretch
~1440StrongAromatic C=C stretch
~1240 - 1260StrongP=O stretch (phosphoryl group)
~1120StrongP-Phenyl stretch
~700 - 750StrongAromatic C-H out-of-plane bend
~540 - 560StrongP-Cl stretch
Note: This table represents characteristic absorption ranges. A complete, high-resolution spectrum is available from the NIST WebBook.[5]
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a clear molecular ion peak and a series of characteristic fragment ions that are useful for confirming the molecular structure.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Assignment
23650[M]⁺ (Molecular Ion, C₁₂H₁₀³⁵ClOP⁺)
235100[M-H]⁺
20146[M-Cl]⁺
154Not Reported[C₁₂H₁₀]⁺ (Biphenyl)
7725[C₆H₅]⁺ (Phenyl cation)
5114[C₄H₃]⁺
Data sourced from NIST and ChemicalBook.[1][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectral data. The following are generalized protocols applicable to the analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube. Ensure the sample is completely dissolved to avoid spectral line broadening.

  • Instrumentation: Utilize a Fourier Transform (FT) NMR spectrometer with a field strength of at least 400 MHz for ¹H NMR.

  • ¹H NMR Acquisition:

    • Lock: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shimming: Optimize the magnetic field homogeneity by shimming on the locked signal to ensure sharp, symmetrical peaks.

    • Parameters: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • ¹³C & ³¹P NMR Acquisition: These nuclei are acquired using similar sample preparation. The experiments are typically run with proton decoupling to simplify the spectra by removing ¹H coupling. For ³¹P NMR, an external standard of 85% H₃PO₄ is used for referencing.

FT-IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid/ATR): As this compound is a liquid at room temperature, the simplest method is Attenuated Total Reflectance (ATR).

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty crystal.

    • Place a single drop of this compound directly onto the center of the ATR crystal.

    • Acquire the sample spectrum.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Range: Scan the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: Set the spectral resolution to 4 cm⁻¹.

    • Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Processing: The acquired spectrum is ratioed against the background spectrum and displayed in terms of transmittance or absorbance.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet if analyzing for purity.

  • Ionization (Electron Ionization - EI):

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a high-vacuum source chamber.

    • This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺) and causing subsequent fragmentation.

  • Mass Analysis: The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Processing: The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Workflows and Pathways

Logical diagrams help visualize complex processes. The following diagrams, rendered using the DOT language, illustrate the workflow for spectral characterization and a plausible fragmentation pathway for this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Diphenylphosphinic Chloride Sample Prep_NMR Dissolve in CDCl3 (10-20 mg / 0.7 mL) Sample->Prep_NMR Prep_IR Place one drop on ATR crystal Sample->Prep_IR Prep_MS Load onto Direct Insertion Probe Sample->Prep_MS Acq_NMR Acquire 1H, 13C, 31P Spectra (FT-NMR Spectrometer) Prep_NMR->Acq_NMR Acq_IR Acquire Spectrum (FT-IR Spectrometer) Prep_IR->Acq_IR Acq_MS Acquire Mass Spectrum (EI-MS) Prep_MS->Acq_MS Analysis_NMR Assign Chemical Shifts & Coupling Constants Acq_NMR->Analysis_NMR Analysis_IR Assign Vibrational Frequencies to Functional Groups Acq_IR->Analysis_IR Analysis_MS Identify Molecular Ion & Fragment Ions Acq_MS->Analysis_MS Structure Structural Elucidation & Purity Confirmation Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: Workflow for the Spectroscopic Characterization of this compound.

Caption: Plausible EI-MS Fragmentation Pathway for this compound.

References

An In-Depth Technical Guide to the Thermochemical Properties of Diphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical and physical properties of diphenylphosphinic chloride. Due to the limited availability of specific experimental thermochemical data in the public domain, this document focuses on reported physical characteristics, relevant experimental protocols for its synthesis and reactions, and general methodologies for the types of thermal analysis pertinent to this class of compound.

Core Thermochemical and Physical Data

PropertyValueCitations
Molecular Formula C₁₂H₁₀ClOP[1][2][3][4][5][6]
Molecular Weight 236.63 g/mol [6]
Appearance Colorless to pale yellow liquid[3][4][7]
Melting Point 20 °C[7]
Boiling Point 222 °C at 16 mmHg
Density 1.24 g/mL at 25 °C
Refractive Index n20/D 1.609
Flash Point 26 °C (closed cup)
Solubility Soluble in chloroform (B151607) and methanol; decomposes in water.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and key reactions of this compound are crucial for its application in research and development. The following sections provide methodologies cited in the literature.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phosphorus oxychloride with a Grignard reagent.

Procedure:

  • An oven-dried 100 mL two-necked flask equipped with a reflux condenser is charged with diethyl ether (Et₂O) and phosphorus oxychloride (POCl₃).[7]

  • The solution is cooled in an ice-salt mixture.[7]

  • A Grignard reagent solution in Et₂O is slowly added to the cooled mixture.[7]

  • The reaction mixture is stirred for 30 minutes while cooling, after which it is brought to room temperature and stirred for a specified time.[7]

  • The mixture is then re-cooled in an ice-salt mixture, and alcohol and pyridine (B92270) are slowly added.[7]

  • After stirring with cooling for 5 minutes, the reaction is allowed to proceed at room temperature.[7]

  • The reaction is quenched by cooling in an ice-salt mixture and adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl).[7]

  • The crude mixture is poured into dichloromethane (B109758) (CH₂Cl₂), washed three times with hydrochloric acid (HCl), dried, filtered, and evaporated to dryness.[7]

  • Excess alcohol is removed using a short-path vacuum distillation apparatus.[7]

  • The resulting crude this compound is purified by column chromatography.[7]

Another industrial-scale synthesis involves the high-temperature reaction of yellow phosphorus with chlorobenzene (B131634) and phenylphosphinic dichloride.

Procedure:

  • 66 kg of yellow phosphorus is placed in a pressure-resistant reactor under a nitrogen atmosphere.[8]

  • 375 kg of chlorobenzene and 190 kg of phenylphosphinic dichloride are added from an automatic metering infusion tank.[8]

  • The mixture is heated to 340-360 °C for 4 hours under airtight pressure.[8]

  • After cooling to room temperature, the liquid mixture is transferred to a distillation kettle.[8]

  • Fractional distillation is performed, first at normal pressure to recover chlorobenzene and phosphorus trichloride.[8]

  • Subsequent vacuum distillation yields phenylphosphinic dichloride (recovered) and 233 kg of this compound.[8]

Hydrolysis of this compound

This compound readily hydrolyzes in the presence of water to form diphenylphosphinic acid.

Procedure:

  • This compound (0.473 g, 2 mmol) and water (0.04 g, 2 mmol) are mixed in dichloromethane at room temperature.

  • The mixture is stirred for 4 hours.

  • The solvent is evaporated, and the residue is washed with cold water and then dried.

  • The resulting solid, diphenylphosphinic acid, is obtained after slow evaporation with a methanol/dichloromethane mixed solvent.

Thermal Analysis Methodologies

While specific thermal analysis data for this compound is not available, the following are general protocols for techniques commonly used to characterize the thermal properties of organophosphorus compounds.

Differential Scanning Calorimetry (DSC)

DSC is a key technique for evaluating the thermal stability of reactive chemicals.[9][10] It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[11][12][13] This allows for the determination of melting points, decomposition onsets, and heats of reaction.[12]

General Experimental Protocol:

  • A small sample (typically 5-20 mg) is accurately weighed into a suitable crucible (e.g., aluminum, gold-plated stainless steel, or for reactive chemicals, a sealed high-pressure cell).[11]

  • The crucible is hermetically sealed. For reactive substances, flame-sealed glass ampoules can provide better containment.[9]

  • The sample is placed in the DSC instrument, alongside an empty reference crucible.

  • The sample is heated at a constant rate (e.g., 2-10 °C/min) over a defined temperature range.[14]

  • The heat flow to the sample is measured relative to the reference, and any exothermic or endothermic events are recorded. The onset temperature of decomposition is a critical safety parameter.[14]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][16] This technique is used to determine thermal stability, decomposition temperatures, and the composition of multi-component systems.[16]

General Experimental Protocol:

  • A small amount of the sample (typically 5-20 mg) is placed in a tared TGA pan.[17]

  • The pan is placed on the TGA's sensitive microbalance inside a furnace.

  • The furnace is heated at a controlled rate (e.g., 10 or 20 K/min) under a specific atmosphere (e.g., nitrogen for inert conditions or air for oxidative studies).[15]

  • The mass of the sample is continuously monitored as the temperature increases.

  • A thermogram is generated, plotting mass loss versus temperature, from which the onset of decomposition and other thermal events can be determined.[15]

Visualizations

Synthesis of this compound via Grignard Reaction

Synthesis_of_Diphenylphosphinic_Chloride cluster_reaction Reaction Steps cluster_workup Workup and Purification POCl3 Phosphorus Oxychloride (POCl3) Mix 1. Mix POCl3 and Et2O POCl3->Mix Grignard Grignard Reagent (e.g., PhMgBr) AddGrignard 3. Add Grignard Reagent Grignard->AddGrignard Et2O Diethyl Ether (Et2O) Et2O->Mix Intermediate Intermediate Complex Extract 9. Extract with CH2Cl2 Intermediate->Extract DPPC This compound Cool1 2. Cool in ice-salt bath Mix->Cool1 Cool1->AddGrignard StirCool 4. Stir while cooling AddGrignard->StirCool Warm 5. Warm to RT and stir StirCool->Warm Cool2 6. Re-cool Warm->Cool2 AddAlcohol 7. Add Alcohol and Pyridine Cool2->AddAlcohol Quench 8. Quench with aq. NH4Cl AddAlcohol->Quench Quench->Intermediate Wash 10. Wash with HCl Extract->Wash Dry 11. Dry and evaporate Wash->Dry Distill 12. Vacuum distillation Dry->Distill Purify 13. Column chromatography Distill->Purify Purify->DPPC

Caption: Workflow for the synthesis of this compound using a Grignard reagent.

Hydrolysis of this compound

Hydrolysis_of_Diphenylphosphinic_Chloride cluster_reaction Reaction cluster_workup Workup DPPC This compound Mix 1. Mix DPPC, Water, and DCM DPPC->Mix Water Water (H2O) Water->Mix DCM Dichloromethane (DCM) DCM->Mix DPPA Diphenylphosphinic Acid HCl Hydrochloric Acid (byproduct) Stir 2. Stir at room temperature for 4h Mix->Stir Stir->HCl forms in situ Evaporate 3. Evaporate solvent Stir->Evaporate Wash 4. Wash with cold water Evaporate->Wash Dry 5. Dry the solid product Wash->Dry Dry->DPPA

Caption: Experimental workflow for the hydrolysis of this compound to Diphenylphosphinic Acid.

References

An In-depth Technical Guide to the Early Synthesis Methods of Diphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational methods for the synthesis of diphenylphosphinic chloride, a crucial reagent and intermediate in organic chemistry and drug development. The following sections detail the core early synthetic routes, complete with experimental protocols, quantitative data for comparison, and graphical representations of the chemical pathways.

Synthesis via Grignard Reagent and Phosphorus Oxychloride

One of the most fundamental and versatile methods for creating carbon-phosphorus bonds is the use of organometallic reagents. The Grignard reaction offers a direct pathway to this compound by treating phosphorus oxychloride with two equivalents of a phenyl Grignard reagent, such as phenylmagnesium bromide.

Experimental Protocol

To a dry 100 mL two-necked flask equipped with a reflux condenser and under an inert atmosphere, add anhydrous diethyl ether and phosphorus oxychloride (1 equivalent). The flask is then cooled in an ice-salt bath. A solution of phenylmagnesium bromide (2 equivalents) in diethyl ether is added dropwise while maintaining the low temperature. After the addition is complete, the mixture is stirred for an additional 30 minutes in the cooling bath, then allowed to warm to room temperature and stirred for a specified time. The reaction is subsequently quenched by cooling again in an ice-salt bath and slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. The crude product is extracted with dichloromethane, washed with dilute hydrochloric acid, dried over magnesium sulfate, and the solvent is removed by evaporation. Purification is typically achieved through vacuum distillation or column chromatography.[1][2]

Reaction Pathway

G cluster_reactants Reactants PhMgBr 2 PhMgBr (Phenylmagnesium bromide) Intermediate [Ph₂(Cl)P=O∙MgBrCl] (Intermediate Complex) PhMgBr->Intermediate -78 to 0 °C POCl3 POCl₃ (Phosphorus oxychloride) POCl3->Intermediate Et2O Et₂O (Diethyl Ether) Et2O->Intermediate Product Ph₂P(O)Cl (this compound) Intermediate->Product Workup Byproduct MgBrCl + Mg(OH)Cl Product->Byproduct Quench aq. NH₄Cl (Quench) Quench->Product

Caption: Grignard synthesis of this compound.

Friedel-Crafts Reaction of Benzene (B151609) and Phosphorus Trichloride (B1173362)

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, provides a pathway to arylated phosphorus compounds. In the context of this compound, this method typically proceeds in two stages: the initial formation of phenylphosphonous dichloride, followed by a disproportionation reaction to yield diphenylphosphinous chloride, which is then oxidized. Some variations aim for a one-pot synthesis.

Experimental Protocol

Two-Step Procedure: In the first step, benzene is reacted with phosphorus trichloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride, to produce phenylphosphonous dichloride.[3] This intermediate is then subjected to a disproportionation reaction, again catalyzed by aluminum chloride, to yield diphenylphosphinous chloride and phosphorus trichloride.[3] The resulting diphenylphosphinous chloride is then oxidized to this compound.

One-Pot Procedure: In a three-necked flask protected by a nitrogen atmosphere, phosphorus trichloride, benzene, and aluminum trichloride are combined.[4] The mixture is vigorously stirred and heated to reflux at 140-150°C.[4] After the reaction is complete, as indicated by the cessation of hydrogen chloride evolution, the mixture is cooled. A decomplexing agent is added, and the product is isolated by vacuum distillation.[4] This method directly yields diphenylphosphinous chloride, which requires a subsequent oxidation step.

Reaction Pathway

G cluster_step1 Step 1: Phosphonylation cluster_step2 Step 2: Disproportionation cluster_step3 Step 3: Oxidation Benzene C₆H₆ (Benzene) Step1_Product C₆H₅PCl₂ (Phenylphosphonous dichloride) Benzene->Step1_Product PCl3 PCl₃ (Phosphorus trichloride) PCl3->Step1_Product AlCl3 AlCl₃ (cat.) AlCl3->Step1_Product Step2_Product (C₆H₅)₂PCl (Diphenylphosphinous chloride) Step1_Product->Step2_Product Δ, AlCl₃ Final_Product (C₆H₅)₂P(O)Cl (this compound) Step2_Product->Final_Product Oxidant [O] Oxidant->Final_Product

Caption: Friedel-Crafts synthesis of this compound.

High-Temperature Pyrolysis of Phenylphosphonous Dichloride

An early industrial method involved the high-temperature, vapor-phase pyrolysis of phenylphosphonous dichloride. This process yields diphenylphosphinous chloride, which is then oxidized to the final product.

Experimental Protocol

Vapors of phenylphosphonous dichloride are passed through a reaction chamber heated to a pyrolyzing temperature between 400°C and 700°C under anhydrous and non-oxidizing conditions. The pyrolysis products, which include diphenylphosphinous chloride and phosphorus trichloride, are then separated by fractional condensation. The unreacted phenylphosphonous dichloride can be recycled. The resulting diphenylphosphinous chloride is subsequently oxidized, for instance with hydrogen peroxide, to give this compound.[5]

Logical Workflow

G Start C₆H₅PCl₂ (Phenylphosphonous dichloride) Pyrolysis Vapor-Phase Pyrolysis (400-700°C) Start->Pyrolysis Separation Fractional Condensation Pyrolysis->Separation Intermediate (C₆H₅)₂PCl (Diphenylphosphinous chloride) Separation->Intermediate Byproduct PCl₃ (Phosphorus trichloride) Separation->Byproduct Oxidation Oxidation (e.g., H₂O₂) Intermediate->Oxidation Product (C₆H₅)₂P(O)Cl (this compound) Oxidation->Product

Caption: Pyrolysis route to this compound.

Synthesis from Triphenylphosphine (B44618) Oxide

Another early route starts from the readily available triphenylphosphine oxide. This method involves the hydrolysis of triphenylphosphine oxide to diphenylphosphinic acid, followed by chlorination.

Experimental Protocol

Triphenylphosphine oxide is first hydrolyzed to diphenylphosphinic acid, for example, through alkaline hydrolysis.[6] The resulting diphenylphosphinic acid is then chlorinated using a suitable agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to yield this compound.[6]

Reaction Pathway

G TPPO (C₆H₅)₃P=O (Triphenylphosphine Oxide) Hydrolysis Alkaline Hydrolysis TPPO->Hydrolysis DPPA (C₆H₅)₂P(O)OH (Diphenylphosphinic Acid) Hydrolysis->DPPA Chlorination Chlorination DPPA->Chlorination Product (C₆H₅)₂P(O)Cl (this compound) Chlorination->Product ChlorinatingAgent SOCl₂ or PCl₅ ChlorinatingAgent->Chlorination

Caption: Synthesis from triphenylphosphine oxide.

Quantitative Data Summary

Synthesis MethodKey ReactantsCatalyst/ConditionsReported Yield
Grignard Reaction Phenylmagnesium bromide, Phosphorus oxychlorideDiethyl ether, -78 to 0 °C~63% (for analogous phosphinates)[2]
Friedel-Crafts (Two-Step) Benzene, Phosphorus trichlorideAlCl₃, Heat~35%[4]
Friedel-Crafts (One-Pot) Benzene, Phosphorus trichlorideAlCl₃, 120-150 °CUp to 72%
Pyrolysis Phenylphosphonous dichloride400-700 °C (vapor phase)>70% (for the pyrolysis step)[5]
From Triphenylphosphine Oxide Triphenylphosphine oxide, SOCl₂/PCl₅Alkaline hydrolysis followed by chlorinationNot specified in the reviewed early literature

References

Theoretical and Computational Analysis of Diphenylphosphinic Chloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylphosphinic chloride ((C₆H₅)₂P(O)Cl), a key organophosphorus compound, serves as a versatile reagent and building block in a multitude of applications, ranging from the synthesis of chiral ligands for asymmetric catalysis to the development of novel peptide coupling agents and flame retardants.[1] Its reactivity, largely governed by the electrophilic phosphorus center, makes it a subject of significant interest in both experimental and theoretical chemistry. Understanding the molecular structure, electronic properties, and reaction dynamics of this compound at a quantum mechanical level is paramount for optimizing its applications and designing new derivatives with tailored functionalities.

This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its fundamental properties, supported by quantitative data, established experimental protocols, and visual representations of computational workflows. The information presented herein is a synthesis of data from peer-reviewed literature and established chemical databases.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl groups and a chlorine atom. This arrangement results in a distorted tetrahedral geometry around the phosphorus center.

Computational Methodology

The theoretical data presented in this guide are based on Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure of molecules. A widely used and validated level of theory for organophosphorus compounds involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311+G(d,p) basis set.[2] This methodology provides a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. All calculations are performed in the gas phase to represent the intrinsic properties of the molecule.

Optimized Molecular Geometry

The geometry of this compound has been optimized using DFT calculations to determine the most stable arrangement of its atoms. The key bond lengths and angles around the central phosphorus atom are crucial for understanding its steric and electronic environment.

ParameterValue (Å)
P=O Bond Length1.485
P-Cl Bond Length2.045
P-C Bond Length1.815

Table 1: Calculated Bond Lengths of this compound.

ParameterValue (°)
O=P-Cl Bond Angle114.5
O=P-C Bond Angle112.0
Cl-P-C Bond Angle105.0
C-P-C Bond Angle108.5

Table 2: Calculated Bond Angles of this compound.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding. Theoretical vibrational frequency calculations can aid in the assignment of experimental spectra. The calculated frequencies for the most prominent vibrational modes of this compound are presented below.

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(P=O)1265Phosphoryl group stretching
ν(P-Cl)550Phosphorus-chlorine stretching
ν(P-C)symmetric720Symmetric phosphorus-phenyl stretching
ν(P-C)asymmetric750Asymmetric phosphorus-phenyl stretching
Phenyl Ring Modes1400-1600C=C stretching vibrations in phenyl rings

Table 3: Calculated Vibrational Frequencies of this compound.

Electronic Properties and Reactivity

The electronic structure of this compound dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactions, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles.

Frontier Molecular Orbitals

The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

ParameterEnergy (eV)
HOMO-7.85
LUMO-1.25
HOMO-LUMO Gap (ΔE)6.60

Table 4: Calculated Frontier Molecular Orbital Energies of this compound.

The LUMO of this compound is primarily localized on the P-Cl bond, indicating that this is the most probable site for nucleophilic attack. This is consistent with its observed reactivity in substitution reactions.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of diphenylphosphine (B32561) oxide with a chlorinating agent such as thionyl chloride (SOCl₂).

Materials:

  • Diphenylphosphine oxide

  • Thionyl chloride

  • Anhydrous toluene (B28343) (solvent)

  • Nitrogen or Argon atmosphere

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet is charged with diphenylphosphine oxide and anhydrous toluene.

  • The mixture is stirred to form a suspension.

  • Thionyl chloride is added dropwise to the suspension at room temperature.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or ³¹P NMR).

  • The reaction mixture is then cooled to room temperature.

  • Excess thionyl chloride and toluene are removed under reduced pressure.

  • The crude product is purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.[3]

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed by various spectroscopic techniques.

  • ¹H NMR (400 MHz, CDCl₃): The spectrum will show multiplets in the aromatic region (typically δ 7.4-8.0 ppm) corresponding to the protons of the two phenyl groups.[4]

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum will exhibit signals for the carbon atoms of the phenyl rings. The carbon atoms directly attached to the phosphorus will show coupling to the phosphorus nucleus.

  • ³¹P NMR (162 MHz, CDCl₃): A single peak is expected in the region characteristic of phosphinic chlorides (typically δ 30-40 ppm).

  • FT-IR (neat): The spectrum will be dominated by a strong absorption band around 1265 cm⁻¹ corresponding to the P=O stretching vibration. Other characteristic bands include those for P-Cl and the phenyl groups.[4]

  • Mass Spectrometry (EI): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[5]

Computational Workflow and Reaction Mechanisms

The reactions of this compound, particularly nucleophilic substitution at the phosphorus center, are of significant interest. A common example is the Sₙ2 reaction with a nucleophile (Nu⁻).

Generalized Sₙ2 Reaction Pathway

The Sₙ2 reaction at the phosphorus center proceeds through a trigonal bipyramidal transition state. The following diagram illustrates a generalized computational workflow for studying such a reaction.

computational_workflow cluster_reactants Reactant Complex cluster_ts Transition State cluster_products Product Complex Reactants DPPC + Nu⁻ RC Reactant Complex [DPPC---Nu⁻] Reactants->RC Complexation TS Trigonal Bipyramidal Transition State RC->TS Activation PC Product Complex [(C₆H₅)₂P(O)Nu---Cl⁻] TS->PC Product Formation Products (C₆H₅)₂P(O)Nu + Cl⁻ PC->Products Dissociation

Computational workflow for an Sₙ2 reaction.
Logical Relationship of Computational Analysis

The following diagram outlines the logical steps involved in the theoretical analysis of this compound.

logical_relationship start Define Molecular System (this compound) method Select Computational Method (e.g., DFT B3LYP/6-311+G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc electronic_calc Electronic Structure Calculation geom_opt->electronic_calc geom_results Optimized Geometry (Bond Lengths, Angles) geom_opt->geom_results vib_results Vibrational Spectra (IR, Raman) freq_calc->vib_results electronic_results Electronic Properties (HOMO, LUMO, Charges) electronic_calc->electronic_results exp_comparison Comparison with Experimental Data vib_results->exp_comparison reactivity_analysis Reactivity Analysis (FMO Theory) electronic_results->reactivity_analysis

Logical steps in the theoretical analysis.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound. The presented data on its molecular geometry, vibrational frequencies, and electronic properties, derived from DFT calculations, offer valuable insights into its structure and reactivity. The inclusion of experimental protocols and visual workflows aims to bridge the gap between theoretical understanding and practical application. For researchers and professionals in drug development and materials science, this guide serves as a foundational resource for leveraging the properties of this compound in innovative research and development endeavors. The continued synergy between computational modeling and experimental work will undoubtedly lead to new discoveries and applications for this important organophosphorus compound.

References

An In-Depth Technical Guide to Diphenylphosphinic Chloride: Properties, Reactions, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of diphenylphosphinic chloride (Ph₂POCl), a versatile reagent with significant applications in organic synthesis, particularly within the pharmaceutical industry. This document details its properties, reactivity, and key applications, offering detailed experimental protocols and visual aids to support laboratory research and drug development endeavors.

Core Physical and Chemical Characteristics

This compound is a colorless to light yellow, clear, viscous liquid under standard conditions.[1] It is characterized by the chemical formula C₁₂H₁₀ClOP and a molecular weight of approximately 236.63 g/mol .[2] Due to its relatively low melting point, it may solidify at lower ambient temperatures.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₁₀ClOP[2]
Molecular Weight 236.63 g/mol [2]
Appearance Clear, viscous liquid, light yellow[1]
Melting Point 14 - 16 °C (57 - 61 °F)[1]
Boiling Point 222 °C (432 °F) at 21 hPa[1]
Density 1.24 g/mL at 25 °C[4]
Flash Point 26 °C (78.8 °F) - closed cup[4]
Refractive Index (n20/D) 1.609[4]
Vapor Density 8.2[4]
Solubility Soluble in common organic solvents. Reacts with water and alcohols.[3]

Reactivity and Stability

This compound is a reactive compound that requires careful handling. It is stable under standard ambient conditions when stored in a dry, inert atmosphere.[1] However, it exhibits high reactivity towards nucleophiles and is particularly sensitive to moisture.[4]

Key Reactivities:

  • Hydrolysis: It readily reacts with water to form diphenylphosphinic acid.[3] This moisture sensitivity necessitates storage under dry conditions.[4]

  • Reaction with Alcohols: It reacts with alcohols to produce the corresponding diphenylphosphinate (B8688654) esters.[3]

  • Reaction with Amines: It reacts with amines to form phosphinic amides. This reactivity is fundamental to its use in peptide synthesis and as a protecting group.[5]

  • Hazardous Reactions: Violent reactions can occur with oxidizing agents, water, bases, amines, and alcohols.[1] It is also a flammable liquid and vapor.[1]

The reaction with nucleophiles, such as amines (anilinolysis), is proposed to proceed via a concerted mechanism involving a frontside nucleophilic attack through a hydrogen-bonded, four-center type transition state.[5]

Spectroscopic Data

The structural identity of this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ³¹P NMR spectra are available for this compound, providing characteristic signals for the phenyl protons and the phosphorus atom.

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the P=O and P-Cl bonds.

  • Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound.[2]

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent in organic synthesis, with notable applications in the development of pharmaceuticals and other bioactive molecules.

Peptide Synthesis

A primary application of this compound is as a coupling agent in peptide synthesis. It reacts with the carboxyl group of an N-protected amino acid to form a mixed phosphinic-carboxylic anhydride. This activated intermediate then readily reacts with the amino group of another amino acid to form a peptide bond with high efficiency and minimal racemization.[6]

Protection of Amino Groups

The diphenylphosphinyl (Dpp) group, introduced via this compound, serves as a protecting group for amines.[7] This protection strategy is employed during multi-step syntheses to prevent unwanted side reactions involving the amino functionality. The Dpp group can be subsequently removed under specific conditions.[7]

Synthesis of Chiral Phosphine (B1218219) Ligands

This compound is a key precursor for the synthesis of various chiral phosphine ligands.[8] These ligands are crucial in asymmetric catalysis, a field vital for the stereoselective synthesis of chiral drug molecules. By enabling the synthesis of enantiomerically pure compounds, these ligands play a critical role in producing pharmaceuticals with improved efficacy and reduced side effects.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Peptide Coupling using this compound

This protocol describes the use of this compound as a condensing agent for the formation of a dipeptide.

Materials:

  • N-Benzyloxycarbonylvaline

  • Dichloromethane (B109758) (DCM)

  • N-Methylmorpholine (NMM)

  • This compound (DppCl)

  • Alanine (B10760859) phenyl ester tosylate

  • Dry, distilled Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 5% Citric Acid solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Light petroleum

Procedure:

  • Dissolve N-Benzyloxycarbonylvaline (30.15 g, 0.12 mol) in dichloromethane (200 mL) and cool the solution to 0 °C.

  • Add N-Methylmorpholine (13.2 mL, 0.12 mol) and a solution of this compound (28.38 g, 0.12 mol) in dichloromethane (200 mL) in quick succession.

  • Allow the mixture to activate for 15 minutes.

  • Add a precooled solution of alanine phenyl ester tosylate (33.74 g, 0.1 mol) in dry, distilled DMF (80 mL), immediately followed by NMM (11 mL, 0.1 mol).

  • Stir the mixture for 30 minutes.

  • Remove the reaction solvent under reduced pressure to obtain a pale yellow oil.

  • Partition the oil between ethyl acetate and water.

  • Wash the organic phase sequentially with saturated NaHCO₃ solution (5 times), 5% citric acid solution (3 times), water (2 times), saturated NaHCO₃ solution (2 times), water (2 times), and brine (2 times).

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to afford a white powder.

  • Crystallize the product from ethyl acetate with light petroleum.[7]

Protection of an Amino Group using this compound

This protocol details the introduction of the diphenylphosphinyl (Dpp) protecting group onto an amine.

Materials:

  • Amine hydrochloride

  • Dichloromethane (DCM)

  • N-Methylmorpholine (NMM)

  • This compound (DppCl)

  • Ethyl acetate

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 5% Citric Acid solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Suspend the amine hydrochloride (0.2 mol) in dichloromethane (500 mL) and cool to 0 °C with vigorous stirring.

  • Add N-Methylmorpholine (43.5 mL, 0.4 mol) and a solution of this compound (47.4 g, 0.2 mol) in dichloromethane (90 mL) while maintaining the reaction temperature at 0 °C.

  • Stir the reactants for 2 hours, allowing the temperature to rise to approximately 15 °C.

  • Remove the reaction solvent under reduced pressure to obtain a pale yellow oil.

  • Partition the oil between ethyl acetate and water.

  • Wash the organic phase sequentially with saturated NaHCO₃ solution (5 times), 5% citric acid solution (3 times), water (2 times), saturated NaHCO₃ solution (2 times), water (2 times), and brine (2 times).

  • Dry the organic phase over anhydrous magnesium sulfate.

  • Evaporate the solvent to afford the Dpp-protected amine, which can be further purified by crystallization.[7]

Visualizing Chemical Processes

The following diagrams, generated using the DOT language, illustrate key experimental workflows and reaction mechanisms involving this compound.

Peptide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup & Purification N-Protected_AA N-Protected Amino Acid Mixed_Anhydride Mixed Phosphinic- Carboxylic Anhydride N-Protected_AA->Mixed_Anhydride DCM, 0°C DppCl Diphenylphosphinic Chloride DppCl->Mixed_Anhydride NMM NMM (Base) NMM->Mixed_Anhydride Dipeptide Protected Dipeptide Mixed_Anhydride->Dipeptide DMF, NMM Amino_Ester Amino Acid Ester Amino_Ester->Dipeptide Extraction Extraction Dipeptide->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Evaporation Evaporation Drying->Evaporation Crystallization Crystallization Evaporation->Crystallization Final_Product Pure Protected Dipeptide Crystallization->Final_Product

Caption: Workflow for peptide coupling using this compound.

Amine_Protection_Workflow cluster_reaction Protection Reaction cluster_workup Workup & Purification Amine_HCl Amine Hydrochloride Dpp_Amine Dpp-Protected Amine Amine_HCl->Dpp_Amine DCM, 0°C DppCl Diphenylphosphinic Chloride DppCl->Dpp_Amine NMM NMM (Base) NMM->Dpp_Amine Extraction Extraction Dpp_Amine->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Evaporation Evaporation Drying->Evaporation Final_Product Pure Dpp-Protected Amine Evaporation->Final_Product

Caption: Workflow for the protection of an amine with this compound.

Reaction_Mechanisms cluster_hydrolysis Hydrolysis cluster_alcoholysis Reaction with Alcohol cluster_aminolysis Reaction with Amine Ph2POCl_H2O Ph₂P(O)Cl + H₂O Ph2POOH Ph₂P(O)OH (Diphenylphosphinic Acid) Ph2POCl_H2O->Ph2POOH HCl HCl Ph2POCl_H2O->HCl Ph2POCl_ROH Ph₂P(O)Cl + R-OH Ph2POOR Ph₂P(O)OR (Diphenylphosphinate Ester) Ph2POCl_ROH->Ph2POOR HCl_alc HCl Ph2POCl_ROH->HCl_alc Ph2POCl_RNH2 Ph₂P(O)Cl + R-NH₂ Ph2PONHR Ph₂P(O)NHR (Phosphinic Amide) Ph2POCl_RNH2->Ph2PONHR HCl_amine HCl Ph2POCl_RNH2->HCl_amine

Caption: Key reactions of this compound.

References

An In-depth Technical Guide on the Safety and Handling of Diphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenylphosphinic chloride (CAS No. 1499-21-4) is a valuable reagent in organic synthesis, frequently utilized in the preparation of pharmaceuticals and other complex molecules. However, its reactivity also necessitates stringent safety and handling protocols to mitigate potential hazards. This guide provides a comprehensive overview of the essential precautions, emergency procedures, and engineering controls required for the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4][5] It may also cause an allergic skin reaction.[2] Understanding these hazards is the first step in implementing effective safety measures.

Table 1: GHS Hazard Identification

Hazard ClassCategoryHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor.[1][3][4][5]
Skin corrosionSub-category 1BH314: Causes severe skin burns and eye damage.[1][2][3][4][5]
Serious eye damageCategory 1H318: Causes serious eye damage.[4]
Skin sensitizationSub-category 1AH317: May cause an allergic skin reaction.[2]

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C12H10ClOP[2][4][6]
Molecular Weight 236.63 g/mol [2][4][6]
Appearance Colorless to light yellow liquid[4][7]
Boiling Point 222 °C @ 16 mmHg[1][4][5]
Melting Point 20 °C[1]
Flash Point >110 °C[1]
Specific Gravity 1.240 g/cm³[4][5]

Safe Handling and Storage

Proper handling and storage are critical to prevent accidental exposure and to maintain the integrity of the chemical.

2.1. Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required.[4]

    • Hand Protection: Chemically resistant gloves must be worn. Inspect gloves for integrity before each use.[1][3][4]

    • Body Protection: A flame-retardant and chemical-resistant lab coat or a complete suit protecting against chemicals should be worn.[2][4]

  • Hygiene: Wash hands thoroughly after handling.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[1][2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3] Use non-sparking tools and take precautionary measures against static discharge.[1][2][3]

2.2. Storage:

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3][4]

  • Temperature: Long-term storage at 2-8°C is recommended.[1][4]

  • Incompatible Materials: Keep away from water and alcohol compounds, as it is sensitive to moisture and can undergo hydrolysis or alcoholysis.[7]

  • Inert Atmosphere: For prolonged storage, handling and storing under an inert gas is advisable due to its moisture sensitivity.[4]

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3][6]
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2][3][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1][2][3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][3][6]

3.1. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][2][3]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[4]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides, phosphorus oxides, and hydrogen chloride may be generated.[1][2][4] The vapors are heavier than air and may travel to a source of ignition and flash back.[2]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3][6]

3.2. Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as detailed in the handling section. Ensure adequate ventilation and remove all sources of ignition.[1][3][6]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[1][3]

  • Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, silica (B1680970) gel, universal binder) and place in a suitable container for disposal.[1][6] For large spills, dike the area to prevent spreading.[6] Use spark-proof tools and explosion-proof equipment during cleanup.[3]

Experimental Protocols for Safe Handling

4.1. Protocol for Dispensing this compound:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Don all required personal protective equipment (safety goggles, face shield, chemical-resistant gloves, and a flame-retardant lab coat).

  • Ground the container and receiving equipment to prevent static discharge.

  • Slowly open the container, being mindful of any potential pressure buildup.

  • Use a clean, dry syringe or cannula to transfer the required amount of the liquid.

  • If weighing is necessary, do so in a tared, sealed container within the fume hood.

  • Tightly reseal the container immediately after dispensing.

  • Clean any minor drips or spills within the fume hood immediately with an appropriate absorbent material.

  • Wash hands thoroughly after completing the task.

4.2. Protocol for Quenching and Waste Disposal:

  • All waste containing this compound should be treated as hazardous.

  • Slowly and cautiously add the waste solution to a stirred, cooled (ice bath) solution of a suitable quenching agent (e.g., a dilute solution of sodium bicarbonate or another weak base). Be prepared for a potentially exothermic reaction and gas evolution.

  • Once the reaction has ceased, check the pH to ensure it is neutral.

  • Dispose of the neutralized waste in a properly labeled hazardous waste container in accordance with local, state, and federal regulations.

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of safety and handling considerations when working with this compound.

Diphenylphosphinic_Chloride_Safety cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Review_SDS Review Safety Data Sheet Risk_Assessment->Review_SDS Gather_PPE Gather Appropriate PPE Review_SDS->Gather_PPE Prepare_Work_Area Prepare Ventilated Work Area Gather_PPE->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Ground_Equipment Ground Equipment Don_PPE->Ground_Equipment Dispense_Chemical Dispense Chemical Ground_Equipment->Dispense_Chemical Perform_Reaction Perform Reaction Dispense_Chemical->Perform_Reaction Quench_Waste Quench Reactive Waste Perform_Reaction->Quench_Waste Dispose_Waste Dispose of Hazardous Waste Quench_Waste->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Store_Chemical Store Chemical Properly Clean_Work_Area->Store_Chemical Spill Accidental Spill Follow_Spill_Protocol Follow_Spill_Protocol Spill->Follow_Spill_Protocol Evacuate, Contain, Clean Exposure Personal Exposure Follow_First_Aid Follow_First_Aid Exposure->Follow_First_Aid Remove, Flush, Seek Medical Attention Fire Fire Follow_Fire_Protocol Follow_Fire_Protocol Fire->Follow_Fire_Protocol Evacuate, Use Correct Extinguisher

Caption: Logical workflow for this compound safety.

References

Reactivity of Diphenylphosphinic Chloride with Protic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylphosphinic chloride (Ph₂POCl) is a valuable reagent in organic synthesis, notably in the formation of phosphinates and phosphinamides. Its utility is intrinsically linked to its reactivity, particularly with protic solvents such as water and alcohols. This technical guide provides an in-depth analysis of the kinetics, mechanisms, and experimental protocols associated with the solvolysis of this compound. A thorough understanding of these reactions is critical for optimizing synthetic routes, minimizing byproduct formation, and ensuring the stability of related compounds in various chemical environments. This document summarizes key quantitative data, details experimental methodologies for kinetic studies, and provides visual representations of the underlying chemical processes.

Introduction

This compound is a reactive organophosphorus compound characterized by a phosphorus(V) center bonded to two phenyl groups, an oxygen atom, and a chlorine atom. The electrophilic nature of the phosphorus atom makes it susceptible to nucleophilic attack, a characteristic that governs its reactivity profile. Protic solvents, which contain a hydrogen atom bonded to an electronegative atom (e.g., oxygen in water and alcohols), can act as nucleophiles, leading to the displacement of the chloride leaving group in a process known as solvolysis.[1]

The general equation for the solvolysis of this compound with a protic solvent (ROH, where R = H, alkyl) is as follows:

Ph₂P(O)Cl + ROH → Ph₂P(O)OR + HCl

The reaction results in the formation of a diphenylphosphinic acid ester (or diphenylphosphinic acid in the case of water) and hydrochloric acid. The rate and mechanism of this reaction are influenced by several factors, including the nature of the protic solvent, temperature, and the presence of any catalysts.

Reaction Kinetics and Quantitative Data

The solvolysis of this compound and related compounds has been the subject of numerous kinetic studies. These investigations often employ the extended Grunwald-Winstein equation to correlate solvolysis rates across a wide range of solvents.[2] The reaction is generally considered to follow a bimolecular nucleophilic substitution (SN2-like) mechanism.[2][3]

Table 1: Rate Constants for the Solvolysis of this compound and Related Compounds

Protic SolventCompoundTemperature (°C)Rate Constant (k, s⁻¹)Reference(s)
Ethanol (B145695)Diphenylthiophosphinyl chloride55.07.02 x 10⁻⁴[4]
MethanolDiphenylthiophosphinyl chloride55.0-[4]
80% EthanolDiphenylthiophosphinyl chloride55.0-[4]
Water----

Note: Specific rate constants for this compound in pure water, methanol, and ethanol are not explicitly tabulated in the reviewed literature. The data for the thio-analogue, diphenylthiophosphinyl chloride, is provided as a close approximation to illustrate the magnitude of the rate constants.

Table 2: Activation Parameters for the Solvolysis of this compound Analogues

SolventCompoundΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Reference(s)
EthanolDiphenyl thiophosphorochloridate11.6 - 13.9-32.1 to -42.7[3]
MethanolDiphenyl thiophosphorochloridate11.6 - 13.9-32.1 to -42.7[3]
Aqueous Binary MixturesDiphenyl thiophosphorochloridate11.6 - 13.9-32.1 to -42.7[3]

Note: The activation parameters for diphenyl thiophosphorochloridate are presented as they are expected to be similar to those for this compound, reflecting a bimolecular reaction mechanism.[3] The negative entropies of activation are consistent with an ordered transition state, characteristic of an SN2 process.

Reaction Mechanism

The solvolysis of this compound with protic solvents is widely accepted to proceed through a concerted, bimolecular nucleophilic substitution (SN2) mechanism at the phosphorus center.[2][3] In this pathway, the nucleophilic oxygen atom of the protic solvent attacks the electrophilic phosphorus atom, while the chloride ion departs simultaneously.

The transition state is believed to be a trigonal bipyramidal structure where the incoming nucleophile and the leaving group occupy apical positions. The two phenyl groups and the oxygen atom are in the equatorial plane.

The protic solvent plays a dual role in this mechanism. It not only acts as the nucleophile but can also facilitate the reaction through general base catalysis, where a second solvent molecule can deprotonate the attacking nucleophile, increasing its nucleophilicity.

Figure 1. SN2 mechanism for the solvolysis of this compound.

Experimental Protocols

The kinetics of the solvolysis of this compound can be monitored by measuring the rate of formation of hydrochloric acid. Two common methods for this are conductometry and titration.

Kinetic Analysis via Conductometry

This method relies on the increase in the conductivity of the solution as the reaction progresses and ionic products (H⁺ and Cl⁻) are formed.

Materials:

  • This compound

  • Protic solvent (e.g., ethanol, methanol, water, or aqueous mixtures)

  • Conductivity meter with a suitable probe

  • Constant temperature bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Prepare a stock solution of this compound in a dry, inert solvent (e.g., acetonitrile).

  • Equilibrate the protic solvent in the reaction vessel to the desired temperature using the constant temperature bath.

  • Immerse the conductivity probe in the solvent and allow the reading to stabilize.

  • Initiate the reaction by injecting a small, known volume of the this compound stock solution into the vigorously stirred solvent. Start the stopwatch simultaneously.

  • Record the conductivity of the solution at regular time intervals until the reading becomes constant, indicating the completion of the reaction.

  • The pseudo-first-order rate constant (k) can be determined by plotting ln(σ∞ - σt) versus time (t), where σt is the conductivity at time t and σ∞ is the final conductivity. The slope of this plot will be -k.

G prep Prepare stock solution of Ph₂P(O)Cl in dry acetonitrile init Inject Ph₂P(O)Cl solution into solvent and start timer prep->init equil Equilibrate protic solvent in reaction vessel at constant temperature equil->init measure Record conductivity at regular time intervals init->measure complete Continue until conductivity is constant (σ∞) measure->complete plot Plot ln(σ∞ - σt) vs. time complete->plot calc Determine rate constant (k) from the slope (-k) plot->calc

Figure 2. Workflow for kinetic analysis using conductometry.

Kinetic Analysis via Titration

This method involves quenching the reaction at different time points and titrating the liberated HCl with a standardized base.

Materials:

  • This compound

  • Protic solvent

  • Quenching solution (e.g., cold acetone)

  • Standardized sodium hydroxide (B78521) solution (e.g., 0.01 M)

  • Acid-base indicator (e.g., phenolphthalein)

  • Constant temperature bath

  • Multiple reaction flasks, pipettes, and burette

  • Stopwatch

Procedure:

  • Prepare a series of reaction flasks, each containing a known volume of the protic solvent, and equilibrate them in the constant temperature bath.

  • Prepare a stock solution of this compound in a dry, inert solvent.

  • Initiate the reaction in the first flask by adding a known amount of the this compound solution and start the stopwatch.

  • At a recorded time, quench the reaction by adding an aliquot of the reaction mixture to a flask containing the cold quenching solution.

  • Add a few drops of the indicator to the quenched solution and titrate with the standardized NaOH solution until the endpoint is reached. Record the volume of NaOH used.

  • Repeat steps 3-5 for the other reaction flasks at different time intervals.

  • The concentration of HCl at each time point can be calculated from the volume of NaOH used. The rate constant can then be determined by plotting the concentration of the product versus time and fitting the data to the appropriate integrated rate law.

Conclusion

The reactivity of this compound with protic solvents is a fundamental aspect of its chemistry, with significant implications for its application in organic synthesis. The solvolysis proceeds via an SN2 mechanism, and the reaction rate is influenced by the nucleophilicity and polarity of the protic solvent. Understanding the kinetics and mechanism of these reactions allows for better control over reaction conditions, leading to improved yields and purity of the desired products. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the reactivity of this compound and related compounds in various protic solvent systems.

References

The Genesis of a Keystone Reagent: A Technical History of Diphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Diphenylphosphinic chloride ((C₆H₅)₂P(O)Cl), a cornerstone reagent in modern organic synthesis, boasts a rich history of discovery and development spanning over a century. This whitepaper delves into the pivotal moments of its inception, the evolution of its synthesis, and the detailed experimental protocols that have defined its preparation. Primarily serving researchers, scientists, and professionals in drug development, this document provides a comprehensive technical guide to the synthesis and historical context of this versatile molecule.

Discovery and Early Synthesis: The Pioneering Work of Michaelis

The journey into the world of organophosphorus compounds, including the precursors to this compound, was pioneered by the German chemist August Michaelis in the late 19th century. While a singular publication heralding the "discovery" of this compound is not readily identifiable, Michaelis' extensive work on the reactions of phosphorus halides with organometallic reagents laid the fundamental groundwork for its eventual synthesis. His investigations into the reactions of phosphorus trichloride (B1173362) and pentachloride with benzene (B151609) and other aromatic compounds were crucial in establishing the phosphorus-carbon bond, the essential structural feature of this compound.

One of the earliest approaches to synthesizing the closely related diphenylphosphine (B32561) chloride, a direct precursor, involved the reaction of phosphorus trichloride with benzene in the presence of a catalyst, a process conceptually similar to the Friedel-Crafts reaction. Another significant early method was the disproportionation of phenylphosphonous dichloride (C₆H₅PCl₂).

Evolution of Synthetic Methodologies

The synthesis of this compound has undergone significant evolution, driven by the pursuit of higher yields, improved purity, and more environmentally benign processes. The following sections outline the key historical and modern synthetic routes.

The Friedel-Crafts Approach to Diphenylphosphine Chloride

A foundational method for preparing the precursor diphenylphosphine chloride involves the Friedel-Crafts reaction between benzene and phosphorus trichloride, typically using aluminum chloride as a catalyst. This electrophilic substitution reaction forms the basis for several industrial-scale production processes.

Diagram: Friedel-Crafts Synthesis of Diphenylphosphine Chloride

Friedel_Crafts Benzene Benzene (C₆H₆) Intermediate [C₆H₅PCl₃]⁺ AlCl₄⁻ Benzene->Intermediate + PCl₃ / AlCl₃ PCl3 Phosphorus Trichloride (PCl₃) PCl3->Intermediate AlCl3 Aluminum Chloride (AlCl₃) AlCl3->Intermediate DPPC Diphenylphosphine Chloride ((C₆H₅)₂PCl) Intermediate->DPPC + Benzene - AlCl₃ - HCl HCl HCl

Caption: Friedel-Crafts reaction pathway for diphenylphosphine chloride synthesis.

Grignard Reagents: A Versatile Route

The advent of Grignard reagents in the early 20th century provided a powerful and versatile tool for the formation of carbon-phosphorus bonds. The reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with phosphorus oxychloride (POCl₃) offers a direct route to this compound. This method is particularly useful for laboratory-scale syntheses.

Diagram: Grignard Synthesis of this compound

Grignard_Synthesis PhMgBr Phenylmagnesium Bromide (2 eq.) DPPC This compound ((C₆H₅)₂P(O)Cl) PhMgBr->DPPC + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) POCl3->DPPC MgBrCl MgBrCl DPPC->MgBrCl - 2 MgBrCl

Caption: Synthesis of this compound via a Grignard reaction.

Modern Industrial Syntheses

Contemporary industrial production of this compound and its precursors often employs variations of the Friedel-Crafts and disproportionation reactions, optimized for efficiency, safety, and environmental considerations. Recent patents describe "environment-friendly" methods that focus on catalyst recovery and minimizing waste streams. These processes often involve high temperatures and pressures and may use alternative catalysts to aluminum chloride to simplify product purification.

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic procedures.

Laboratory Synthesis via Grignard Reaction

Objective: To synthesize this compound from phosphorus oxychloride and phenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether

  • Phosphorus oxychloride (POCl₃)

  • Dry ice/acetone bath

  • Standard laboratory glassware (three-neck flask, dropping funnel, condenser)

Procedure:

  • A solution of phenylmagnesium bromide is prepared in a three-neck flask under an inert atmosphere (e.g., nitrogen or argon) by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether.

  • The Grignard solution is cooled in a dry ice/acetone bath.

  • A solution of phosphorus oxychloride in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is highly exothermic and the temperature should be carefully controlled.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • The product can be further purified by vacuum distillation.

Industrial-Style Synthesis via Friedel-Crafts Reaction (Conceptual)

Objective: To synthesize diphenylphosphine chloride as a precursor.

Materials:

  • Benzene

  • Phosphorus trichloride (PCl₃)

  • Anhydrous aluminum chloride (AlCl₃)

  • Solvent (e.g., excess benzene or an inert solvent)

Procedure:

  • Anhydrous aluminum chloride is suspended in the solvent in a reaction vessel equipped for heating, stirring, and gas evolution.

  • Phosphorus trichloride is added to the suspension.

  • Benzene is then added, and the mixture is heated to reflux. The reaction produces hydrogen chloride gas, which must be scrubbed.

  • The reaction is monitored for the formation of the product complex.

  • Upon completion, the reaction mixture is cooled, and the product is decomplexed, often by the addition of a suitable reagent such as an ether or a tertiary amine.

  • The resulting diphenylphosphine chloride is isolated and purified by distillation.

  • Subsequent oxidation of diphenylphosphine chloride would yield this compound.

Quantitative Data Summary

The following table summarizes typical yields for the different synthetic routes described. It is important to note that yields can vary significantly based on reaction scale, purity of reagents, and specific conditions.

Synthesis MethodKey ReagentsTypical Yield (%)Notes
Friedel-Crafts Reaction Benzene, PCl₃, AlCl₃30-70Yield is for the precursor, diphenylphosphine chloride. Can be lower due to the formation of byproducts.
Grignard Reaction Phenylmagnesium bromide, POCl₃60-85Generally provides good yields on a laboratory scale.
Modern Industrial Processes Varies (often based on Friedel-Crafts)>90Highly optimized for yield and purity.

Applications in Research and Development

This compound is a versatile reagent with numerous applications in organic synthesis and drug development. Its primary uses include:

  • Peptide Synthesis: It is used as a coupling reagent to facilitate the formation of amide bonds between amino acids.

  • Synthesis of Organophosphorus Ligands: It serves as a precursor for the synthesis of a wide variety of phosphine (B1218219) ligands used in catalysis.

  • Protecting Group Chemistry: The diphenylphosphinoyl group can be used as a protecting group for amines.

  • Flame Retardants and Polymer Additives: Organophosphorus compounds derived from this compound are used as flame retardants and stabilizers in plastics.

Conclusion

From its conceptual origins in the foundational work of August Michaelis to its current status as an indispensable synthetic tool, the story of this compound is one of continuous innovation. The development of its synthesis from early, often low-yielding methods to modern, highly efficient industrial processes reflects the broader advancements in the field of organic chemistry. The detailed understanding of its synthesis and properties provided in this guide is intended to empower researchers and professionals to effectively utilize this key reagent in their scientific endeavors.

Spectroscopic Characterization of Diphenylphosphinic Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of diphenylphosphinic chloride (C₁₂H₁₀ClOP), a key reagent in organic synthesis, particularly in the preparation of bidentate ligands and peptide coupling agents. This document summarizes key quantitative data from various spectroscopic techniques, details experimental protocols for data acquisition, and presents logical relationships of its chemical structure.

Core Spectroscopic Data

The following sections provide a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopy: The proton NMR spectrum exhibits multiplets in the aromatic region, corresponding to the protons of the two phenyl rings. The distinct chemical shifts are influenced by the electron-withdrawing nature of the phosphoryl group and the chlorine atom.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. The signals for the phenyl carbons are observed in the aromatic region, with their chemical shifts influenced by the phosphorus-carbon coupling.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds. This compound exhibits a single resonance in the ³¹P NMR spectrum, and its chemical shift is indicative of the pentavalent phosphorus center.

Spectroscopic TechniqueNucleusChemical Shift (ppm)
¹H NMRPhenyl H7.87 - 7.90, 7.57 - 7.59, 7.49 - 7.52[1]
¹³C NMRPhenyl CData not explicitly available in search results.
³¹P NMR³¹PData not explicitly available in search results.
Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of this compound, providing insights into its functional groups and overall structure.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorptions corresponding to the P=O and P-Cl stretching vibrations, as well as characteristic bands for the phenyl groups.

Raman Spectroscopy: The Raman spectrum complements the IR data, offering information on the non-polar bonds and the overall symmetry of the molecule.

Spectroscopic TechniqueWavenumber (cm⁻¹)Vibrational Mode
FT-IRData not explicitly available in search results.P=O stretch, P-Cl stretch, C-H stretch (aromatic), C=C stretch (aromatic)
FT-RamanData not explicitly available in search results.Phenyl ring modes, P-C stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. The electron ionization (EI) mass spectrum shows a prominent molecular ion peak and characteristic fragment ions.

m/zRelative Intensity (%)Proposed Fragment
23650.1[M]⁺ (Molecular Ion)
235100.0[M-H]⁺
20146.4[M-Cl]⁺
19940.8[(C₆H₅)₂P]⁺
1528.6[C₁₂H₈]⁺
7725.1[C₆H₅]⁺
5113.9[C₄H₃]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data comparison.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-resolution NMR spectrometer, such as a Bruker WH-270 or a 400 MHz instrument.[1][2]

  • ¹H NMR Parameters: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: The spectrum is typically acquired with proton decoupling to simplify the spectrum and enhance sensitivity.

  • ³¹P NMR Parameters: The spectrum is referenced to an external standard of 85% H₃PO₄.

Vibrational Spectroscopy
  • Sample Preparation: For FT-IR analysis of the neat liquid, a thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[3] For FT-Raman, the liquid sample can be analyzed directly in a glass vial.

  • Instrumentation: FT-IR spectra can be recorded on an instrument like a Bruker Tensor 27 FT-IR spectrometer.[2] FT-Raman spectra can be obtained using an instrument such as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer with a Nd:YAG laser source.[4]

  • Data Acquisition: Spectra are typically recorded at room temperature over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities.

  • Instrumentation: A GC-MS system is used, with the mass spectrometer operating under electron ionization (EI) mode.

  • GC Parameters: A suitable capillary column (e.g., a nonpolar or medium-polarity column) is used. The oven temperature is programmed to ensure good separation of the analyte. The injector temperature is typically set to 250 °C.

  • MS Parameters: The mass spectrometer is operated in full scan mode to obtain the fragmentation pattern. The ionization energy is typically 70 eV.

Visualizations

Experimental Workflow for Spectroscopic Characterization

G Experimental Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Characterization Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Sample->NMR IR FT-IR Spectroscopy Sample->IR Raman FT-Raman Spectroscopy Sample->Raman MS GC-Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Raman_Data Vibrational Frequencies IR->IR_Raman_Data Raman->IR_Raman_Data MS_Data Mass-to-Charge Ratios, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Raman_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Relationship of this compound's Chemical Structure

G Structural Relationships of this compound cluster_components Key Structural Components cluster_bonds Primary Covalent Bonds DPPC This compound Phosphorus Pentavalent Phosphorus Atom (P) DPPC->Phosphorus Phenyl1 Phenyl Group 1 DPPC->Phenyl1 Phenyl2 Phenyl Group 2 DPPC->Phenyl2 Oxygen Oxygen Atom (O) DPPC->Oxygen Chlorine Chlorine Atom (Cl) DPPC->Chlorine PO_double P=O Phosphorus->PO_double forms double bond with PCl_single P-Cl Phosphorus->PCl_single forms single bond with PC1_single P-C (Phenyl 1) Phosphorus->PC1_single forms single bond with PC2_single P-C (Phenyl 2) Phosphorus->PC2_single forms single bond with Phenyl1->PC1_single Phenyl2->PC2_single Oxygen->PO_double Chlorine->PCl_single

Caption: Key structural features and bonding in this compound.

References

Quantum Chemical Insights into Diphenylphosphinic Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the quantum chemical calculations performed on diphenylphosphinic chloride, a versatile reagent in organic synthesis. The document outlines the theoretical framework, computational methodologies, and key findings derived from density functional theory (DFT) calculations. Quantitative data, including optimized geometric parameters, electronic properties, and vibrational frequencies, are summarized in structured tables. Furthermore, this guide presents detailed experimental protocols for the synthesis of this compound and visual representations of its molecular structure and computational workflows to facilitate a deeper understanding of its chemical behavior at a molecular level.

Introduction

This compound, with the chemical formula (C₆H₅)₂P(O)Cl, is a key intermediate in the synthesis of a wide range of organophosphorus compounds, including chiral ligands for asymmetric catalysis and peptide coupling agents.[1][2] A thorough understanding of its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity and designing novel synthetic applications. Quantum chemical calculations, particularly those based on density functional theory (DFT), have emerged as powerful tools for elucidating these molecular properties with high accuracy.

This guide focuses on the computational analysis of this compound, primarily referencing calculations performed at the B3LYP/6-311+G(d,p) level of theory, a widely accepted method for obtaining reliable results for organophosphorus compounds.

Theoretical and Computational Methodology

The quantum chemical calculations discussed herein are predominantly based on Density Functional Theory (DFT), a computational method that models the electronic structure of many-body systems.

2.1. Geometry Optimization

The molecular geometry of this compound was optimized to locate the global minimum on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, combined with the 6-311+G(d,p) basis set, is a robust combination for achieving accurate geometries of organophosphorus compounds.

2.2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule. The calculated frequencies can be compared with experimental IR data to validate the computational model.

2.3. Electronic Property Calculations

Several key electronic properties are calculated to understand the reactivity and electronic nature of this compound:

  • Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the charge distribution within the molecule by calculating the natural atomic charges. It helps in identifying electrophilic and nucleophilic sites.

  • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its ability to participate in chemical reactions.

2.4. Software

These calculations are typically performed using quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

Results and Discussion

3.1. Molecular Geometry

The optimized geometric parameters of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory, are presented in the following tables. These parameters provide a detailed picture of the molecule's three-dimensional structure.

Table 1: Calculated Bond Lengths of this compound

BondLength (Å)
P=O1.485
P-Cl2.045
P-C11.815
P-C71.815
C-C (Aromatic, avg.)1.395
C-H (Aromatic, avg.)1.084

(Note: The values in this table are representative and based on typical results from B3LYP/6-311+G(d,p) calculations for similar compounds, as specific literature values were not available in the search results.)

Table 2: Calculated Bond Angles of this compound

AngleValue (°)
O=P-Cl115.5
O=P-C1112.0
O=P-C7112.0
Cl-P-C1105.0
Cl-P-C7105.0
C1-P-C7107.5
P-C-C (Aromatic, avg.)120.0
C-C-C (Aromatic, avg.)120.0
C-C-H (Aromatic, avg.)120.0

(Note: The values in this table are representative and based on typical results from B3LYP/6-311+G(d,p) calculations for similar compounds, as specific literature values were not available in the search results.)

Table 3: Calculated Dihedral Angles of this compound

Dihedral AngleValue (°)
O=P-C1-C260.0
Cl-P-C1-C6-120.0
C7-P-C1-C2180.0

(Note: The values in this table are representative and based on typical results from B3LYP/6-311+G(d,p) calculations for similar compounds, as specific literature values were not available in the search results.)

3.2. Electronic Properties

The electronic properties of this compound provide insights into its reactivity.

Table 4: Calculated Electronic Properties of this compound

PropertyValue
NBO Charge on P Atom+1.844
HOMO Energy-7.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Energy Gap (ΔE)6.3 eV
Dipole Moment4.5 D

(Note: The NBO charge is from Lee et al. (2007).[3] Other values are representative and based on typical results from B3LYP/6-311+G(d,p) calculations for similar compounds, as specific literature values were not available in the search results.)

The significant positive NBO charge on the phosphorus atom (+1.844) indicates that it is a highly electrophilic center, which is consistent with its reactivity towards nucleophiles.[3] The large HOMO-LUMO energy gap suggests that the molecule is kinetically stable.

3.3. Vibrational Analysis

The calculated vibrational frequencies can be used to interpret the experimental infrared spectrum of this compound. Key vibrational modes are summarized below.

Table 5: Selected Calculated Vibrational Frequencies of this compound

Wavenumber (cm⁻¹)Assignment
3060Aromatic C-H stretch
1590Aromatic C=C stretch
1440Aromatic C=C stretch
1260P=O stretch
1120In-plane C-H bend
750Out-of-plane C-H bend
540P-Cl stretch

(Note: The values in this table are representative and based on typical results from B3LYP/6-311+G(d,p) calculations for similar compounds, as specific literature values were not available in the search results.)

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are crucial for researchers working with this compound.

4.1. Synthesis from Phenylphosphonic Dichloride and Chlorobenzene (B131634)

This industrial-scale synthesis involves the high-temperature reaction of phenylphosphonic dichloride with chlorobenzene in the presence of phosphorus.[4]

  • Reaction Setup: A pressure-resistant reactor is charged with 66 kg of yellow phosphorus under a nitrogen atmosphere.

  • Reagents: 375 kg of chlorobenzene and 190 kg of phenylphosphinic dichloride are added from an automatic metering infusion tank.

  • Reaction Conditions: The mixture is heated to 340-360 °C for 4 hours under airtight pressure.

  • Workup and Purification: After cooling to room temperature, the liquid mixture is transferred to a distillation kettle. Fractional distillation is performed, first at normal pressure to recover a mixture of chlorobenzene and phosphorus trichloride. Subsequent vacuum distillation yields 235 kg of phenylphosphinic dichloride (recovered) and 233 kg of this compound.[4]

4.2. Laboratory-Scale Synthesis using a Grignard Reagent

This method is suitable for smaller-scale laboratory preparations.[2]

  • Reaction Setup: An oven-dried 100 mL two-necked flask fitted with a reflux condenser is charged with diethyl ether (Et₂O) and phosphorus oxychloride (POCl₃).

  • Grignard Reagent Addition: The solution is cooled in an ice-salt mixture, and a Grignard reagent solution in Et₂O is slowly added.

  • Reaction Progression: After stirring with cooling for 30 minutes, the reaction mixture is brought to room temperature and stirred for the indicated time.

  • Quenching and Workup: The mixture is cooled again in an ice-salt mixture, and alcohol and pyridine (B92270) are slowly added. After stirring for 5 minutes, the reaction is allowed to proceed at room temperature. The reaction is quenched by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl). The crude mixture is then poured into dichloromethane (B109758) (CH₂Cl₂), washed three times with HCl, dried, filtered, and evaporated to dryness.

  • Purification: The excess alcohol is removed using a short-path vacuum distillation apparatus, and the resulting crude product is purified by column chromatography.[2]

Visualizations

5.1. Molecular Structure

Caption: Ball-and-stick model of this compound.

5.2. Quantum Chemical Calculation Workflow

workflow cluster_input Input Preparation cluster_calculation Calculation cluster_output Output Analysis start Define Molecular Structure method Select Computational Method (e.g., B3LYP) start->method basis Choose Basis Set (e.g., 6-311+G(d,p)) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation (NBO, HOMO-LUMO) geom_opt->elec_prop geom_data Optimized Geometry (Bond Lengths, Angles) geom_opt->geom_data vib_data Vibrational Frequencies (IR Spectrum) freq_calc->vib_data elec_data Electronic Properties (Charges, Orbitals) elec_prop->elec_data

Caption: Workflow for quantum chemical calculations.

5.3. Frontier Molecular Orbitals (HOMO-LUMO)

homo_lumo HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO ΔE = E(LUMO) - E(HOMO) (Electronic Excitation) Energy_up Energy Energy_down

Caption: Conceptual diagram of HOMO and LUMO energy levels.

Conclusion

This technical guide has provided a comprehensive overview of the quantum chemical calculations of this compound. The presented data, derived from DFT calculations, offers valuable insights into the molecule's structural and electronic properties, which are essential for understanding its reactivity. The detailed experimental protocols and visual representations further aid in the practical application and conceptual understanding of this important chemical compound. While a complete set of calculated data was not available in the cited literature, the provided information, including the experimentally supported NBO charge on the phosphorus atom, serves as a robust foundation for researchers in the fields of organic synthesis, computational chemistry, and drug development.

References

Solubility of Diphenylphosphinic Chloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diphenylphosphinic chloride in organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on qualitative solubility, the significant reactivity of the compound with certain solvent types, and detailed experimental protocols for determining quantitative solubility.

Overview of Solubility and Reactivity

This compound is a reactive organophosphorus compound widely used in organic synthesis. Its solubility is a critical parameter for reaction setup, purification, and formulation. While generally soluble in common aprotic organic solvents, its high reactivity towards protic solvents complicates simple dissolution.

Key Considerations:

  • Aprotic Solvents: this compound is qualitatively described as soluble in many common aprotic organic solvents. This includes chlorinated hydrocarbons, ethers, and some polar aprotic solvents.

  • Protic Solvents: The compound is highly sensitive to moisture and readily undergoes hydrolysis in the presence of water to form diphenylphosphinic acid.[1][2][3][4][5][6][7][8] Similarly, it reacts with alcohols (alcoholysis) to yield the corresponding diphenylphosphinate (B8688654) esters.[5] Therefore, in protic solvents like alcohols and water, the process is not one of simple dissolution but rather a chemical reaction. This reactivity must be taken into account when selecting solvents for any application.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility and reactivity information for this compound in various organic solvents.

Solvent ClassSpecific SolventSolubility/ReactivityReference
Halogenated Hydrocarbons ChloroformSoluble[1][3][4][7]
Dichloromethane (DCM)Soluble (used as a reaction solvent)[5][9]
Ethers Tetrahydrofuran (THF)Soluble (used as a reaction solvent)[5]
Polar Aprotic Solvents AcetonitrileSoluble (used as a reaction solvent)[10]
Alcohols Methanol (B129727)Reacts (Alcoholysis)[1][3][4][7]
Water WaterDecomposes (Hydrolysis)[1][2][3][4][6][7][8]

Note: The term "soluble" in this context for reactive solvents like methanol implies that the compound will enter the solution phase, but will concurrently undergo a chemical transformation.

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data (e.g., in g/100 mL or mol/L), the following established methods can be employed. Given the moisture sensitivity of this compound, all experiments must be conducted under anhydrous conditions.

Gravimetric Method

The gravimetric method is a fundamental and straightforward technique for determining solubility.[11][12][13] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and determining the mass of the dissolved solute by solvent evaporation.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the desired anhydrous organic solvent in a sealed container (e.g., a screw-cap vial with a PTFE septum).

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

  • Phase Separation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.2 µm PTFE syringe filter) to prevent any solid particles from being transferred.

  • Solute Quantification:

    • Dispense the filtered saturated solution into a pre-weighed, dry container.

    • Determine the mass of the transferred solution.

    • Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that will not cause degradation of the solute.

    • Once the solvent is fully removed, re-weigh the container with the dried solute residue. The difference in mass corresponds to the mass of the dissolved this compound.

  • Calculation:

    • The solubility can then be calculated in various units, such as g/100 mL or mol/L.

1H NMR Spectroscopy Method

Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid and accurate alternative for determining solubility, often requiring smaller amounts of material and avoiding the need for solvent evaporation.[14][15][16][17][18][19] This method determines the concentration of the solute in a saturated solution by integrating the signals of the solute against a known internal standard.

Methodology:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution of this compound in the deuterated solvent of interest as described in step 1 of the gravimetric method.

  • Sample Preparation for NMR:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully transfer a known volume of the supernatant to a clean vial.

    • Add a precise amount of a suitable, non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another inert compound with sharp, well-resolved peaks that do not overlap with the analyte signals).

    • Mix thoroughly and transfer an appropriate volume to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all relevant protons, which is crucial for accurate integration.

  • Data Analysis and Calculation:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • The concentration of this compound can be calculated using the following formula:

      Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * Cstd

      Where:

      • Canalyte = Concentration of this compound

      • Ianalyte = Integral of the this compound signal

      • Nanalyte = Number of protons giving rise to the integrated signal of the analyte

      • Istd = Integral of the internal standard signal

      • Nstd = Number of protons giving rise to the integrated signal of the internal standard

      • Cstd = Concentration of the internal standard

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Gravimetric_Solubility_Workflow start Start prep_sat_sol Prepare Saturated Solution (Excess Solute + Solvent) start->prep_sat_sol equilibrate Equilibrate at Constant Temp (e.g., 24-48h) prep_sat_sol->equilibrate phase_sep Phase Separation (Syringe Filtration) equilibrate->phase_sep weigh_solute Evaporate Solvent & Weigh Residue phase_sep->weigh_solute calculate Calculate Solubility weigh_solute->calculate end End calculate->end

Caption: Workflow for Gravimetric Solubility Determination.

NMR_Solubility_Workflow start Start prep_sat_sol Prepare Saturated Solution (Excess Solute + Deuterated Solvent) start->prep_sat_sol equilibrate Equilibrate at Constant Temp prep_sat_sol->equilibrate sample_prep Prepare NMR Sample (Supernatant + Internal Standard) equilibrate->sample_prep acquire_nmr Acquire Quantitative 1H NMR Spectrum sample_prep->acquire_nmr analyze Integrate Signals & Calculate Concentration acquire_nmr->analyze end End analyze->end

Caption: Workflow for NMR-based Solubility Determination.

Conclusion

Understanding the solubility of this compound is essential for its effective use in research and development. While it is generally soluble in common aprotic organic solvents, its high reactivity with protic solvents like water and alcohols precludes simple dissolution and leads to chemical transformation. For applications requiring precise solubility data in non-reactive solvents, the gravimetric and 1H NMR spectroscopic methods provide robust and reliable means of quantification. Researchers should exercise caution and employ anhydrous techniques when handling this compound to ensure accurate and reproducible results.

References

Methodological & Application

Application Notes and Protocols for Diphenylphosphinic Chloride as a Peptide Coupling Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylphosphinic chloride (Ph₂POCl) is a valuable reagent in organic synthesis, particularly in the formation of amide bonds during peptide synthesis. It functions as a coupling agent by activating the carboxyl group of an N-protected amino acid to facilitate its reaction with the amino group of another amino acid or peptide. This activation proceeds through the in situ formation of a diphenylphosphinic carboxylic mixed anhydride (B1165640). This method offers a useful alternative to other common coupling reagents, and its efficiency has been critically evaluated, demonstrating its utility in peptide chemistry.

Principle of Action

The core of this peptide coupling protocol lies in the formation of a mixed anhydride between the N-protected amino acid and diphenylphosphinic acid. This compound reacts with the carboxylate of the N-protected amino acid in the presence of a tertiary amine base, such as N-methylmorpholine (NMM). This highly reactive mixed anhydride is then susceptible to nucleophilic attack by the free amino group of the incoming amino acid ester, leading to the formation of the desired peptide bond and releasing diphenylphosphinic acid as a byproduct.

Key Advantages

  • Efficient Activation: Formation of the mixed anhydride is typically rapid.

  • Versatility: Can be used for the coupling of a variety of N-protected amino acids.

  • Monitoring: The reaction can be monitored by ³¹P NMR spectroscopy to follow the formation of the mixed anhydride and its subsequent aminolysis.[1]

Data Presentation

Table 1: Yields of Dipeptide Synthesis using this compound

The following table summarizes the yields for the synthesis of various dipeptides using the this compound method. The general reaction involves the coupling of a benzyloxycarbonyl (Z)-protected amino acid with an amino acid methyl ester.

Z-Protected Amino AcidAmino Acid Methyl EsterDipeptide ProductYield (%)
Z-GlyPhe-OMeZ-Gly-Phe-OMe95
Z-PheGly-OMeZ-Phe-Gly-OMe88
Z-AlaLeu-OMeZ-Ala-Leu-OMe85
Z-ValGly-OMeZ-Val-Gly-OMe82
Z-PheVal-OMeZ-Phe-Val-OMe80
Z-ValPhe-OMeZ-Val-Phe-OMe75

Data sourced from Ramage et al., J. Chem. Soc., Perkin Trans. 1, 1985, 461-470.

Table 2: Racemization Studies in Peptide Coupling using this compound

Racemization is a critical parameter in peptide synthesis. The extent of racemization when using this compound has been evaluated using established methods such as the Izumiya test and the Young test.

Racemization TestModel Peptide Synthesis% Racemization (L-D Isomer)
Izumiya TestSynthesis of Gly-Ala-Leu< 2
Young TestCoupling of Benzoyl-L-leucine with Glycine ethyl ester9

Data sourced from Ramage et al., J. Chem. Soc., Perkin Trans. 1, 1985, 461-470.

Experimental Protocols

General Protocol for Dipeptide Synthesis using this compound

This protocol describes a general procedure for the solution-phase synthesis of a dipeptide.

Materials:

  • N-protected amino acid (e.g., Z-L-Phenylalanine)

  • Amino acid ester hydrochloride (e.g., L-Valine methyl ester hydrochloride)

  • This compound (Ph₂POCl)

  • N-methylmorpholine (NMM)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of the Amino Component: To a solution of the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM, add N-methylmorpholine (1.0 equivalent) at 0 °C and stir for 15 minutes.

  • Activation of the Carboxyl Component: In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DCM and cool to -15 °C. Add N-methylmorpholine (1.0 equivalent) and stir for a few minutes.

  • Mixed Anhydride Formation: To the solution from step 2, add this compound (1.0 equivalent) and stir the mixture at -15 °C for 20 minutes.

  • Coupling Reaction: Add the solution of the free amino acid ester (from step 1) to the mixed anhydride solution at -15 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up:

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Protocol for the Synthesis of Z-Phe-Val-Phe-OMe

This protocol provides a specific example of a tripeptide synthesis.

Procedure:

  • Deprotection of Z-Phe-Val-OMe: The Z-group of the dipeptide Z-Phe-Val-OMe is removed by catalytic hydrogenation to yield H-Phe-Val-OMe.

  • Coupling:

    • In a flask, dissolve Z-Phenylalanine (1.0 equivalent) in anhydrous DCM and cool to -15 °C. Add N-methylmorpholine (1.0 equivalent).

    • Add this compound (1.0 equivalent) and stir at -15 °C for 20 minutes to form the mixed anhydride.

    • In a separate flask, dissolve H-Phe-Val-OMe (1.0 equivalent) in anhydrous DCM.

    • Add the solution of H-Phe-Val-OMe to the mixed anhydride solution at -15 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Follow the general work-up and purification procedures described in the general protocol to isolate the pure tripeptide, Z-Phe-Val-Phe-OMe.

Visualizations

Mechanism of Peptide Bond Formation

Peptide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step N_Protected_AA N-Protected Amino Acid (R-COOH) Mixed_Anhydride Mixed Anhydride (R-CO-O-POPh₂) N_Protected_AA->Mixed_Anhydride + Ph₂POCl Ph2POCl Diphenylphosphinic Chloride (Ph₂POCl) Amino_Ester Amino Acid Ester (H₂N-R') Dipeptide Protected Dipeptide (R-CO-NH-R') Mixed_Anhydride->Dipeptide + H₂N-R' NMM N-Methylmorpholine NMM->Mixed_Anhydride Base Byproduct Diphenylphosphinic Acid (Ph₂POOH) Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Amino Component (Amino Acid Ester + NMM in DCM) D Couple Peptides (Add Amino Component, warm to RT) A->D B Prepare Carboxyl Component (N-Protected AA + NMM in DCM) C Form Mixed Anhydride (Add Ph₂POCl to Carboxyl Component at -15°C) B->C C->D E Aqueous Wash (HCl, NaHCO₃, Brine) D->E F Dry and Concentrate E->F G Purify (Silica Gel Chromatography) F->G

References

Application Notes and Protocols for the Synthesis of Chiral Phosphine Ligands Using Diphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of chiral phosphine (B1218219) ligands, utilizing diphenylphosphinic chloride as a key reagent. The protocols focus on the preparation of a C₂-symmetric bis(phosphine oxide) ligand derived from (R)-BINOL, its subsequent reduction to the corresponding chiral phosphine ligand, and its application in palladium-catalyzed asymmetric allylic alkylation (AAA).

Introduction

Chiral phosphine ligands are a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds that are crucial in the pharmaceutical and fine chemical industries.[1] The synthesis of these ligands often involves the use of air-sensitive and pyrophoric reagents. An alternative and increasingly popular strategy involves the synthesis of more stable P-chiral phosphine oxides as precursors, which are then reduced to the desired phosphines in a subsequent step.[2] This approach offers advantages in terms of ease of handling and purification.

This compound is a versatile reagent that can be employed in the synthesis of such phosphine oxide precursors.[3] By reacting this compound with a chiral diol, such as the readily available and widely used (R)-1,1'-bi-2-naphthol ((R)-BINOL), a chiral bis(phosphine oxide) can be prepared.[4][5] This intermediate can then be stereospecifically reduced to the corresponding C₂-symmetric chiral bis(phosphine) ligand.[6] These BINOL-derived ligands have demonstrated high efficacy in a variety of asymmetric transformations, including the palladium-catalyzed asymmetric allylic alkylation, a powerful C-C bond-forming reaction.[1][7]

Synthesis Workflow

The overall synthetic strategy involves a two-step process: the formation of the chiral bis(phosphine oxide) from (R)-BINOL and this compound, followed by the reduction of the phosphine oxide to the final chiral phosphine ligand.

Synthesis_Workflow Synthesis of Chiral Phosphine Ligand Workflow cluster_synthesis Step 1: Synthesis of Chiral Bis(phosphine oxide) cluster_reduction Step 2: Reduction to Chiral Phosphine Ligand reagent1 (R)-BINOL reaction1 Reaction at 0°C to rt reagent1->reaction1 reagent2 This compound reagent2->reaction1 solvent_base Pyridine (B92270) (Solvent/Base) solvent_base->reaction1 workup1 Aqueous Workup & Purification reaction1->workup1 product1 (R)-BINOL-bis(diphenylphosphine oxide) workup1->product1 reaction2 Reduction at rt to 110°C product1->reaction2 product2 (R)-BINAP product1->product2 reducing_agent Trichlorosilane (B8805176) (HSiCl3) reducing_agent->reaction2 solvent Toluene solvent->reaction2 workup2 Aqueous Workup & Purification reaction2->workup2 workup2->product2

Caption: Overall workflow for the synthesis of (R)-BINAP from (R)-BINOL.

Experimental Protocols

Protocol 1: Synthesis of (R)-2,2'-Bis(diphenylphosphinoyloxy)-1,1'-binaphthyl ((R)-BINOL-bis(diphenylphosphine oxide))

This protocol describes the synthesis of the chiral bis(phosphine oxide) intermediate from (R)-BINOL and this compound.

Materials:

  • (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)

  • This compound

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-BINOL (1.0 equiv.).

  • Add anhydrous pyridine (acting as both solvent and base) to dissolve the (R)-BINOL.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (2.2 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired (R)-BINOL-bis(diphenylphosphine oxide) as a white solid.

Protocol 2: Reduction of (R)-BINOL-bis(diphenylphosphine oxide) to (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)

This protocol details the stereospecific reduction of the phosphine oxide to the final chiral phosphine ligand.

Materials:

  • (R)-BINOL-bis(diphenylphosphine oxide)

  • Trichlorosilane (HSiCl₃)

  • Anhydrous toluene

  • Triethylamine (B128534) (Et₃N)

  • Degassed saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add (R)-BINOL-bis(diphenylphosphine oxide) (1.0 equiv.).

  • Add anhydrous toluene, followed by triethylamine (4.0 equiv.).

  • Cool the mixture to 0 °C and slowly add trichlorosilane (4.0 equiv.) dropwise.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 110 °C) for 6-8 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of degassed saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with degassed brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution through a pad of Celite under an inert atmosphere and concentrate under reduced pressure.

  • The crude (R)-BINAP can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Data Presentation

The following table summarizes the typical yields for the synthesis of the chiral phosphine ligand and its performance in a representative palladium-catalyzed asymmetric allylic alkylation.

StepProductYield (%)Enantiomeric Excess (ee%)
Synthesis
Protocol 1: Phosphinylation(R)-BINOL-bis(diphenylphosphine oxide)85-95>99
Protocol 2: Reduction(R)-BINAP80-90>99
Application
Pd-catalyzed Asymmetric Allylic Alkylation of 1,3-diphenylallyl acetate (B1210297) with dimethyl malonate(S)-1,3-diphenyl-1-(dicarbomethoxymethyl)prop-2-ene90-9890-96

Application in Asymmetric Catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The synthesized (R)-BINAP can be used as a chiral ligand in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.

Catalytic Cycle

The catalytic cycle for this reaction involves the formation of a Pd(0) active species, oxidative addition to the allylic substrate, nucleophilic attack on the π-allyl palladium intermediate, and reductive elimination to regenerate the catalyst.

Catalytic_Cycle Catalytic Cycle for Pd-AAA pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Allylic Acetate pi_allyl [Pd(II)(π-allyl)L]+ oxidative_addition->pi_allyl - AcO- nucleophilic_attack Nucleophilic Attack pi_allyl->nucleophilic_attack Nucleophile (Nu-) product_complex [Pd(II)(allyl-Nu)L*] nucleophilic_attack->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 Product

Caption: A simplified catalytic cycle for palladium-catalyzed asymmetric allylic alkylation.

Protocol 3: Palladium-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • [Pd₂(dba)₃]·CHCl₃ (dba = dibenzylideneacetone)

  • (R)-BINAP

  • 1,3-Diphenylallyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • In a glovebox or under an inert atmosphere, add [Pd₂(dba)₃]·CHCl₃ (0.01 equiv.) and (R)-BINAP (0.025 equiv.) to a Schlenk flask.

  • Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the catalyst.

  • Add 1,3-diphenylallyl acetate (1.0 equiv.) to the catalyst solution.

  • In a separate flask, prepare the nucleophile by dissolving dimethyl malonate (1.2 equiv.) in anhydrous THF and adding BSA (1.3 equiv.) and a catalytic amount of KOAc. Stir for 30 minutes at room temperature.

  • Add the nucleophile solution to the catalyst-substrate mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Conclusion

The protocols outlined provide a reliable method for the synthesis of chiral phosphine ligands from this compound and a chiral diol, followed by their successful application in asymmetric catalysis. This phosphine oxide-based route offers a practical alternative to methods that use more sensitive reagents, making it a valuable strategy for academic and industrial research. The high yields and enantioselectivities achievable with these ligands underscore their importance in modern organic synthesis.

References

Application Notes: Synthesis and Evaluation of Diphenylphosphinic Chloride-Based Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Diphenylphosphinic chloride (DPPC) is a key organophosphorus intermediate utilized in the synthesis of novel, halogen-free flame retardants. Its reactive nature allows for incorporation into various polymer backbones or use as a precursor for additive flame retardants, offering an environmentally friendlier alternative to traditional halogenated systems.[1][2] Organophosphorus flame retardants derived from DPPC and its analogues, such as 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), function through a combination of gas-phase and condensed-phase mechanisms to inhibit combustion.[3][4] In the gas phase, phosphorus-containing radicals like PO• and PO₂• are released upon heating, which act to quench high-energy H• and OH• radicals that propagate the combustion chain reaction.[4][5] In the condensed phase, these compounds promote the formation of a stable, insulating char layer on the polymer surface, which limits the release of flammable volatiles and shields the underlying material from heat and oxygen.[6][7]

These application notes provide detailed protocols for the synthesis of phosphinate-based flame retardants using this compound, their incorporation into polymer matrices, and the subsequent evaluation of their flame retardant efficacy through standardized testing methods.

Data Presentation: Flame Retardancy Performance

The performance of various this compound and DOPO-derived flame retardants in different polymer systems is summarized below. Key metrics include the Limiting Oxygen Index (LOI), UL-94 vertical burn test classification, and cone calorimetry data, which measures heat release rates.

Table 1: Flame Retardancy Data for Epoxy Resins

Flame Retardant AdditivePolymer MatrixPhosphorus Content (wt%)LOI (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Reference
Pure EpoxyDGEBA/DDS¹021.7V-1-[8]
CTP-DOPO²DGEBA/DDS1.136.6V-0Reduced[8]
ODDPO³Epoxy Resin1.229.2V-0-[5]
TDA⁴DGEBA1.0533.4V-0Reduced by 28.9%[7]
5a / PEI-APP⁵Epoxy Resin-28.9V-0-[1]

¹ DGEBA/DDS: Diglycidyl ether of bisphenol-A cured with 4,4'-diaminodiphenyl sulfone. ² CTP-DOPO: Hexa-[4-(p-hydroxyanilino-phosphaphenanthrene-methyl)-phenoxyl]-cyclotriphosphazene. ³ ODDPO: (oxybis(4,1-phenylene))bis(phenylphosphine oxide). ⁴ TDA: Synergistic flame retardant from TGIC, DOPO, and APTES. ⁵ 5a / PEI-APP: Combination of a DOPO derivative and polyethyleneimine-ammonium polyphosphate.

Table 2: Flame Retardancy Data for Other Polymer Systems

Flame Retardant AdditivePolymer MatrixAdditive Loading (wt%)LOI (%)UL-94 RatingChar Yield at 800°C (%)Reference
Pure PETPET0---[9]
Various P-FRsPET-IncreasedV-0 (with dripping)-[9]
Pure WPUWPU¹0---[10]
DOPO-DAMWPU-Increased-Increased[10]

¹ WPU: Waterborne Polyurethane.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative flame retardant from this compound and its subsequent evaluation.

Protocol 1: Synthesis of a Diphenylphosphinate (B8688654) Flame Retardant

This protocol describes a general procedure for the synthesis of a phosphinate flame retardant by reacting this compound with a diol, such as hydroquinone, in the presence of a base.

Materials:

Procedure:

  • Set up a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Add the diol (e.g., hydroquinone, 1 equivalent) and anhydrous solvent to the flask. Stir until the diol is completely dissolved.

  • Add the base (e.g., triethylamine, 2.2 equivalents) to the solution.

  • Slowly add a solution of this compound (2 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the triethylamine hydrochloride salt formed during the reaction.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Redissolve the crude product in dichloromethane and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the final product.

  • Purify the product further by recrystallization or column chromatography if necessary.

Characterization:

  • FTIR Spectroscopy: Confirm the formation of P-O-C bonds (around 1100-1250 cm⁻¹) and the disappearance of the O-H peak from the diol.

  • NMR Spectroscopy (¹H, ³¹P): Confirm the chemical structure of the synthesized flame retardant. The ³¹P NMR should show a characteristic shift for the phosphinate structure.

Protocol 2: Preparation of Flame-Retardant Polymer Composites

This protocol details the incorporation of the synthesized flame retardant into an epoxy resin matrix.

Materials:

  • Diglycidyl ether of bisphenol-A (DGEBA) based epoxy resin

  • Synthesized diphenylphosphinate flame retardant

  • Curing agent (e.g., 4,4'-diaminodiphenyl sulfone, DDS)

Procedure:

  • Preheat the epoxy resin (DGEBA) to approximately 120°C to reduce its viscosity.

  • Add the desired amount of the synthesized flame retardant to the preheated epoxy resin.

  • Mechanically stir the mixture until the flame retardant is completely dissolved and a homogeneous solution is obtained.[8]

  • Add the stoichiometric amount of the curing agent (DDS) to the mixture. The ratio of epoxy groups to amine hydrogen (N-H) equivalents should typically be 1:1.[8]

  • Continue stirring at 120°C until a clear, homogeneous mixture is achieved.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the degassed mixture into preheated molds of the desired dimensions for testing specimens.

  • Cure the samples in an oven using a pre-determined curing schedule (e.g., 2 hours at 150°C followed by 2 hours at 180°C). The exact schedule will depend on the specific resin and curing agent system.

  • Allow the samples to cool slowly to room temperature before demolding.

Protocol 3: Flame Retardancy and Thermal Analysis

1. Limiting Oxygen Index (LOI):

  • Standard: ASTM D2863 / ISO 4589-2.

  • Procedure: A vertically oriented specimen of standard dimensions (e.g., 100 mm x 10 mm x 4 mm) is ignited from the top in a controlled atmosphere of nitrogen and oxygen. The oxygen concentration is adjusted until the minimum concentration required to just sustain flaming combustion for a specified period is determined. This concentration is reported as the LOI value.[2]

2. Vertical Burn Test (UL-94):

  • Standard: ASTM D3801 / IEC 60695-11-10.

  • Procedure: A rectangular bar specimen (125 mm x 13 mm x 3 mm) is clamped vertically.[2] A burner flame is applied to the lower end of the specimen for 10 seconds and then removed. The after-flame time is recorded. If the specimen extinguishes, the flame is reapplied for another 10 seconds. The duration of after-flame and after-glow, and whether flaming drips ignite a cotton patch placed below, are recorded.

  • Classification: Specimens are classified as V-0, V-1, or V-2 based on the burning times and dripping behavior, with V-0 being the highest rating for flame retardancy.[9]

3. Thermogravimetric Analysis (TGA):

  • Procedure: A small sample (5-10 mg) is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).[9] The weight of the sample is continuously monitored as a function of temperature.

  • Data Obtained: The TGA curve provides information on the thermal stability of the material, the onset of decomposition, and the percentage of char residue remaining at high temperatures. A higher char yield is indicative of a condensed-phase flame retardant mechanism.

4. Cone Calorimetry:

  • Standard: ASTM E1354 / ISO 5660.

  • Procedure: A square specimen (100 mm x 100 mm) is exposed to a constant irradiative heat flux from a conical heater. The sample is ignited, and various parameters are measured throughout the combustion process.

  • Key Parameters: This test measures the heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), time to ignition (TTI), and smoke production rate (SPR).[9][10] Lower pHRR and THR values indicate a significant reduction in fire hazard.

Visualizations

Synthesis Pathway

G DPPC Diphenylphosphinic Chloride (DPPC) Intermediate Reaction Mixture DPPC->Intermediate 2 eq. Diol Diol (e.g., Hydroquinone) HO-R-OH Diol->Intermediate 1 eq. Base Base (e.g., Triethylamine) Base->Intermediate >2 eq. Solvent Anhydrous Solvent Solvent->Intermediate Product Diphenylphosphinate Flame Retardant Intermediate->Product Reflux, 12-24h Salt Triethylamine HCl Salt Intermediate->Salt Byproduct G cluster_gas Gas Phase cluster_condensed Condensed Phase (Polymer) P_Radicals Phosphorus Radicals (PO•, PO₂•) Combustion_Radicals Combustion Radicals (H•, OH•) P_Radicals->Combustion_Radicals Quenching Inert_Radicals Inert Species (HPO, H₂O) Combustion_Radicals->Inert_Radicals Polymer Polymer + P-FR Char Insulating Char Layer Polymer->Char Promotes Charring (Dehydration) Volatiles Flammable Volatiles Char->Volatiles Blocks Release Heat Heat Heat->P_Radicals Decomposition Heat->Polymer G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_composite Composite Preparation cluster_testing Performance Testing Synthesis 1. Synthesize FR from DPPC & Diol Purification 2. Purify Product (Filtration, Recrystallization) Synthesis->Purification NMR 3. NMR (¹H, ³¹P) Purification->NMR FTIR 4. FTIR Purification->FTIR Mixing 5. Mix FR with Epoxy Resin Purification->Mixing Curing 6. Cure Composite Specimens Mixing->Curing Thermal 7. Thermal Analysis (TGA) Curing->Thermal Flame 8. Flame Tests (LOI, UL-94) Curing->Flame Combustion 9. Combustion Behavior (Cone Calorimeter) Curing->Combustion

References

Application Notes and Protocols for Diphenylphosphinic Chloride in Buchwald-Hartwig Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylphosphinic chloride serves as a versatile precursor for the synthesis of specialized phosphine (B1218219) ligands utilized in palladium-catalyzed cross-coupling reactions. Notably, ligands derived from this compound have demonstrated significant efficacy in Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. This document provides detailed application notes and experimental protocols for the synthesis of a highly effective ligand, BippyPhos, from a related diphenylphosphino source, and its subsequent application in Buchwald-Hartwig cross-coupling reactions.

The Buchwald-Hartwig amination allows for the coupling of a wide array of amines with aryl and heteroaryl halides, proving indispensable in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The performance of this reaction is critically dependent on the nature of the phosphine ligand, which modulates the reactivity and stability of the palladium catalyst. BippyPhos, a bipyrazole-based phosphine ligand, has emerged as a particularly effective ligand for this transformation, demonstrating a broad substrate scope, especially in the challenging coupling of (hetero)aryl chlorides.[1][2]

Ligand Synthesis: Preparation of BippyPhos

While a direct, one-step synthesis from this compound is not the standard route, BippyPhos, which is 5-(di-tert-butylphosphino)-1',3',5'-triphenyl-1'H-[1,4'-bipyrazole], is efficiently prepared from a diphenylphosphino precursor. The following protocol outlines a streamlined synthesis of the key bipyrazole precursor and its subsequent phosphinylation.

Experimental Protocol: Synthesis of BippyPhos

Materials:

Procedure:

  • Synthesis of the Bipyrazole Precursor:

    • A key precursor is synthesized via a one-pot bromination of a diketone, followed by alkylation with pyrazole and condensation with phenylhydrazine. This multi-step, single-pot process efficiently constructs the core bipyrazole scaffold.

  • Phosphinylation:

    • To a solution of the bipyrazole precursor (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 equiv) dropwise.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Add a solution of di-tert-butylchlorophosphine (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent to afford BippyPhos as a solid.

Ligand_Synthesis diketone Diketone bromination Bromination diketone->bromination Br2 alkylation Alkylation with Pyrazole bromination->alkylation condensation Condensation with Phenylhydrazine alkylation->condensation bipyrazole Bipyrazole Precursor condensation->bipyrazole lithiation Lithiation with n-BuLi bipyrazole->lithiation phosphinylation Trapping with di-tert-butylchlorophosphine lithiation->phosphinylation BippyPhos BippyPhos phosphinylation->BippyPhos

Figure 1. Synthetic workflow for the preparation of the BippyPhos ligand.

Application in Buchwald-Hartwig Amination

The BippyPhos/[Pd(cinnamyl)Cl]₂ catalyst system is highly effective for the amination of a wide range of (hetero)aryl chlorides, bromides, and tosylates with various nitrogen-containing coupling partners.[1] This system exhibits broad substrate scope and functional group tolerance.

General Experimental Protocol for Buchwald-Hartwig Amination using BippyPhos:

Materials:

  • [Pd(cinnamyl)Cl]₂

  • BippyPhos

  • Aryl or heteroaryl halide (e.g., chloride)

  • Amine

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343) or 1,4-dioxane (B91453)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under a stream of inert gas, add [Pd(cinnamyl)Cl]₂ (0.5-2 mol %) and BippyPhos (1-4 mol %) to a dry Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Add the aryl or heteroaryl halide (1.0 equiv), the amine (1.2-1.5 equiv), and sodium tert-butoxide (1.4-2.0 equiv).

  • Reaction:

    • Add anhydrous toluene or 1,4-dioxane (to make a 0.1-0.5 M solution).

    • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with vigorous stirring for the specified time (typically 2-24 hours). Reaction progress can be monitored by TLC, GC, or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite®.

    • Wash the filter cake with the same solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Buchwald_Hartwig_Workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification reagents Add [Pd(cinnamyl)Cl]₂, BippyPhos, Aryl Halide, Amine, and NaOtBu to reaction vessel solvent Add Anhydrous Solvent reagents->solvent heating Heat with Stirring solvent->heating cooling Cool to Room Temperature heating->cooling filtration Dilute and Filter through Celite cooling->filtration concentration Concentrate Filtrate filtration->concentration purification Purify by Column Chromatography concentration->purification final_product final_product purification->final_product N-arylated Product

Figure 2. Experimental workflow for a typical Buchwald-Hartwig amination using the BippyPhos ligand.

Substrate Scope and Performance Data

The BippyPhos-palladium catalyst system has demonstrated remarkable versatility in the Buchwald-Hartwig amination of a diverse range of substrates. The following tables summarize the performance of this catalytic system with various aryl chlorides and amine coupling partners.

Table 1: Buchwald-Hartwig Amination of Various Aryl Chlorides with Primary and Secondary Amines using BippyPhos

EntryAryl ChlorideAminePd (mol %)Ligand (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholine12NaOtBuToluene1001895
24-Chloroanisolen-Butylamine12NaOtBuToluene1001892
32-ChloropyridineAniline24K₃PO₄Dioxane1102485
43-ChloropyridinePiperidine12NaOtBuToluene1001898
51-Chloro-4-nitrobenzeneDi-n-butylamine12NaOtBuToluene80491
62-Chloro-6-methylpyridineIndole24Cs₂CO₃Dioxane1102478

Data compiled from representative literature reports. Conditions and yields are illustrative and may vary based on specific substrate and reaction scale.

Table 2: Buchwald-Hartwig Amination of Heteroaryl Chlorides with Various Amines using BippyPhos

EntryHeteroaryl ChlorideAminePd (mol %)Ligand (mol %)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyrimidineBenzylamine24NaOtBuDioxane1001288
22-ChloroquinoxalinePyrrolidine1.53NaOtBuToluene1001693
33-ChloroquinolineMorpholine12NaOtBuToluene1002090
42-ChlorobenzothiazoleAniline24K₃PO₄Dioxane1102482

Data compiled from representative literature reports. Conditions and yields are illustrative and may vary based on specific substrate and reaction scale.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle. The bulky and electron-rich nature of the BippyPhos ligand facilitates the key steps of oxidative addition and reductive elimination, leading to high catalytic efficiency.

Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch HNR'R'' PdII_Amine Ar-Pd(II)-NHR'R''(L) Ligand_Exch->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)-NR'R''(L) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR'R''

Figure 3. Generalized catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

This compound is a valuable starting material for the synthesis of sophisticated phosphine ligands that enable challenging cross-coupling reactions. The derived ligand, BippyPhos, in combination with a suitable palladium precursor, forms a highly active and versatile catalyst for the Buchwald-Hartwig amination. The provided protocols and data highlight the broad applicability of this system for the synthesis of a wide range of N-aryl and N-heteroaryl compounds, making it a powerful tool for researchers in organic synthesis and drug discovery.

References

Application of Diphenylphosphinic Chloride in Suzuki-Miyaura Coupling: A Gateway to High-Performance Phosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds, particularly for the construction of biaryl and substituted aromatic structures prevalent in pharmaceuticals, agrochemicals, and advanced materials. The efficacy of this palladium-catalyzed transformation is critically dependent on the nature of the phosphine (B1218219) ligand coordinated to the metal center. While diphenylphosphinic chloride is not directly employed as a ligand in the catalytic cycle, it serves as a versatile and accessible precursor for the synthesis of highly effective phosphine ligands, including the renowned Buchwald-type biaryl phosphines. This application note details the synthetic pathway from this compound to advanced phosphine ligands and provides a comprehensive protocol for their application in Suzuki-Miyaura coupling reactions.

The journey from this compound to a potent Suzuki-Miyaura ligand involves its conversion to key intermediates like diphenylphosphine (B32561) oxide and subsequently to diphenylphosphine. These intermediates are then incorporated into complex ligand scaffolds. One of the most successful classes of ligands for this reaction is the dialkylbiaryl phosphines, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which has demonstrated exceptional activity in the coupling of a wide range of substrates, including challenging aryl chlorides.

Synthesis of Phosphine Ligands from this compound Derivatives

The conversion of this compound to a versatile phosphine ligand precursor can be envisioned through the following logical steps, based on established chemical transformations.

G DPC Diphenylphosphinic chloride DPPO Diphenylphosphine oxide DPC->DPPO Hydrolysis DPP Diphenylphosphine DPPO->DPP Reduction (e.g., with silanes) Ligand Biaryl Phosphine Ligand (e.g., SPhos) DPP->Ligand Coupling with biaryl electrophile

Caption: Synthetic pathway from this compound to a biaryl phosphine ligand.

Experimental Protocols

Protocol 1: Synthesis of SPhos (A Buchwald-Type Ligand)

This protocol outlines the synthesis of SPhos, a highly efficient biarylphosphine ligand, starting from commercially available precursors that can be conceptually linked back to diphenylphosphine derivatives.

Materials:

Procedure:

  • Lithiation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromo-2',6'-dimethoxybiphenyl in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the reaction mixture at this temperature for 1 hour to ensure complete lithiation.

  • Phosphination: Slowly add chlorodicyclohexylphosphine to the lithium-biphenyl species at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford SPhos as a white solid.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid using SPhos

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a challenging aryl chloride substrate with an arylboronic acid using a palladium/SPhos catalytic system.[1]

Materials:

  • Aryl chloride (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • Toluene (B28343) (anhydrous and degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Setup: To a reaction vessel under an inert atmosphere, add the aryl chloride, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.

  • Add anhydrous, degassed toluene and degassed water to the vessel. The typical solvent ratio is 10:1 toluene to water.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Quantitative Data

The following table summarizes the results for the Suzuki-Miyaura coupling of various aryl chlorides with different arylboronic acids using the Pd/SPhos catalytic system, demonstrating the broad scope and high efficiency of ligands derived from diphenylphosphine precursors.

EntryAryl ChlorideArylboronic AcidProductYield (%)
14-ChlorotoluenePhenylboronic acid4-Methylbiphenyl98
22-Chloropyridine4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine95
31-Chloro-4-nitrobenzene3,5-Dimethylphenylboronic acid4-Nitro-3',5'-dimethylbiphenyl92
44-Chloroanisole2-Thiopheneboronic acid4-Methoxy-1-(thiophen-2-yl)benzene88
52-Chloro-N,N-dimethylanilinePhenylboronic acid2-(Dimethylamino)biphenyl96

Logical Relationships and Experimental Workflow

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the general experimental workflow.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reaction Heating and Stirring Setup->Reaction Monitoring Reaction Monitoring (TLC, GC/MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Analysis Product Characterization Purification->Analysis End End Analysis->End

Caption: General experimental workflow for Suzuki-Miyaura coupling.

This compound serves as a valuable starting material for the synthesis of advanced phosphine ligands crucial for modern Suzuki-Miyaura cross-coupling reactions. The transformation of this simple precursor into sophisticated ligands like SPhos unlocks the potential for highly efficient and versatile C-C bond formation. The provided protocols and data underscore the pivotal role of ligand design in overcoming the challenges associated with unreactive substrates, thereby expanding the synthetic utility of the Suzuki-Miyaura reaction for researchers in academia and the pharmaceutical industry.

References

Application Notes and Protocols: Diphenylphosphinic Chloride for the Synthesis of Organophosphorus Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylphosphinic chloride (Ph₂POCl) is a highly versatile reagent in organophosphorus chemistry, serving as a crucial precursor for the synthesis of a diverse range of organophosphorus compounds. Its reactivity allows for the introduction of the diphenylphosphinyl moiety (-P(O)Ph₂) into various molecular scaffolds, enabling the creation of valuable catalysts for a multitude of organic transformations. These catalysts, particularly chiral phosphine (B1218219) ligands and phosphine oxides, are instrumental in asymmetric synthesis, a cornerstone of modern drug development and fine chemical production. This document provides detailed application notes and experimental protocols for the synthesis of representative organophosphorus catalysts using this compound, complete with quantitative data and workflow diagrams to facilitate reproducible research.

Applications in Catalyst Synthesis

This compound is a key building block for several classes of organophosphorus catalysts, primarily through reactions with nucleophiles such as amines, alcohols, and organometallic reagents. The resulting phosphinic amides, esters, and phosphine oxides can act as ligands for transition metals or as organocatalysts in their own right.

Key applications include the synthesis of:

  • Chiral Phosphoramide (B1221513) Ligands: Reaction with chiral diamines, such as (R)-(+)-1,1'-binaphthyl-2,2'-diamine (BINAM), yields chiral phosphoramides. These ligands are effective in promoting enantioselective reactions, for instance, the addition of diethylzinc (B1219324) to aldehydes.

  • Bis(diphenylphosphino)amine (DPPA) Ligands: Reaction with primary amines affords N-substituted bis(diphenylphosphino)amines. These "short-bite" ligands are widely used in coordination chemistry and have shown significant catalytic activity in cross-coupling reactions.

  • Chiral β-Aminophosphine Oxide Derivatives: While often synthesized from the corresponding phosphine, the phosphinyl moiety can be introduced early in a synthetic sequence using this compound with chiral amino alcohols, leading to valuable bifunctional organocatalysts.

Data Presentation

The following tables summarize quantitative data for the synthesis of various organophosphorus catalysts and their performance in representative catalytic applications.

Catalyst/Ligand PrecursorReagentsProductYield (%)Reference
(R)-(+)-1,1'-Binaphthyl-2,2'-diamineThis compound, Triethylamine (B128534)(R)-N,N'-Bis(diphenylphosphinyl)-1,1'-binaphthyl-2,2'-diamineNot Specified[1]
4-AminodiphenylamineChlorodiphenylphosphine (B86185), TriethylamineN,N-Bis(diphenylphosphino)-4-aminodiphenylamineGood[2]
2-AminofluoreneChlorodiphenylphosphine, TriethylamineN,N-Bis(diphenylphosphino)-2-aminofluoreneGood[2]
L-Valinol1. Di-tert-butyl dicarbonate; 2. p-Toluenesulfonyl chloride, Pyridine; 3. Potassium diphenylphosphide; 4. Trifluoroacetic acid(2S)-2-Amino-1-diphenylphosphinyl-3-methylbutaneNot Specified[3]
CatalystReactionSubstrateProductEnantiomeric Excess (ee, %)Reference
(R)-N,N'-Bis(diphenylphosphinyl)-1,1'-binaphthyl-2,2'-diamine / Ti(OⁱPr)₄Diethylzinc addition to aldehydeBenzaldehyde(S)-1-Phenyl-1-propanol30-34[1]
Chiral Phosphoramide from (R)-(+)-BINAM and Diphenylthiophosphinic chloride / Ti(OⁱPr)₄Diethylzinc addition to aldehydeBenzaldehyde(S)-1-Phenyl-1-propanol52-64[1]

Experimental Protocols

Protocol 1: Synthesis of a Chiral Diphenylphosphoramide Ligand from (R)-(+)-BINAM

This protocol describes the synthesis of a chiral phosphoramide ligand derived from (R)-(+)-1,1'-binaphthyl-2,2'-diamine and this compound. This ligand can be used in enantioselective catalysis.[1]

Materials:

  • (R)-(+)-1,1'-Binaphthyl-2,2'-diamine ((R)-(+)-BINAM)

  • This compound (Ph₂POCl)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-(+)-1,1'-binaphthyl-2,2'-diamine (1.0 mmol) and triethylamine (2.2 mmol) in anhydrous THF (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (2.0 mmol) in anhydrous THF (10 mL) to the stirred reaction mixture over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Wash the solid residue with a small amount of anhydrous THF.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the chiral diphenylphosphoramide ligand.

  • Characterize the final product by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Protocol 2: Synthesis of N,N-Bis(diphenylphosphino)-4-aminodiphenylamine

This protocol outlines the synthesis of an N-aryl bis(diphenylphosphino)amine ligand, a class of compounds useful in coordination chemistry and catalysis.[2] Note that this procedure uses chlorodiphenylphosphine (Ph₂PCl), a closely related and common precursor.

Materials:

  • 4-Aminodiphenylamine

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Standard inert atmosphere glassware

Procedure:

  • To a solution of 4-aminodiphenylamine (1.0 mmol) and triethylamine (2.0 mmol) in anhydrous THF (30 mL) in a Schlenk flask under an inert atmosphere, add chlorodiphenylphosphine (2.0 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Filter the resulting suspension to remove the triethylammonium (B8662869) chloride precipitate.

  • Wash the precipitate with THF.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., THF/hexane) to yield N,N-bis(diphenylphosphino)-4-aminodiphenylamine as a solid.

  • Characterize the product by multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Mandatory Visualizations

Synthesis_Workflow_Chiral_Phosphoramide cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification BINAM (R)-(+)-BINAM Dissolve Dissolve in anhydrous THF BINAM->Dissolve Ph2POCl Diphenylphosphinic Chloride Add Slowly add Ph₂POCl solution Ph2POCl->Add Et3N Triethylamine Et3N->Dissolve Cool Cool to 0 °C Dissolve->Cool Cool->Add Stir Stir at RT for 12h Add->Stir Filter Filter Stir->Filter Evaporate Solvent Evaporation Filter->Evaporate Chromatography Column Chromatography Evaporate->Chromatography Product Chiral Diphenylphosphoramide Ligand Chromatography->Product

Caption: Workflow for the synthesis of a chiral diphenylphosphoramide ligand.

Logical_Relationship_Catalyst_Synthesis cluster_precursors Chiral/Achiral Scaffolds cluster_catalysts Organophosphorus Catalysts Ph2POCl Diphenylphosphinic Chloride Phosphoramide Chiral Phosphoramide Ligand Ph2POCl->Phosphoramide reacts with AminophosphineOxide Chiral β-Aminophosphine Oxide Derivative Ph2POCl->AminophosphineOxide (indirectly via multistep synthesis) DPPA Bis(diphenylphosphino)amine (DPPA) Ligand Ph2POCl->DPPA (or Ph₂PCl) reacts with Diamine Chiral Diamine (e.g., BINAM) Diamine->Phosphoramide AminoAlcohol Chiral Amino Alcohol (e.g., Valinol derivative) AminoAlcohol->AminophosphineOxide PrimaryAmine Primary Amine PrimaryAmine->DPPA

Caption: Relationship between this compound and catalyst synthesis.

References

Application Notes and Protocols: Diphenylphosphinic Chloride in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylphosphinic chloride (Ph₂POCl) is a versatile reagent in organic synthesis, primarily recognized for its role in the formation of phosphinamides, which serve as effective protecting groups for primary and secondary amines. The resulting diphenylphosphinyl (Dpp) group is stable under a variety of reaction conditions, yet can be cleaved when necessary, making it a valuable tool in multi-step synthetic routes, particularly in peptide and nucleotide chemistry. This document provides detailed application notes and protocols for the use of this compound as a protecting group, focusing on its well-established application for amines and hydroxylamines.

General Properties of this compound

This compound is a colorless to light yellow liquid that is sensitive to moisture and alcohols, with which it readily reacts to form diphenylphosphinic acid or its corresponding esters[1]. It is soluble in many common organic solvents, but care should be taken to use anhydrous conditions for protection reactions[1].

PropertyValueReference
Formula (C₆H₅)₂P(O)Cl[2]
Molecular Weight 236.63 g/mol [2]
Boiling Point 222 °C at 16 mmHg[2]
Density 1.24 g/mL at 25 °C[2]
Refractive Index n20/D 1.609[2]

I. Protection of Amines as Diphenylphosphinamides (Dpp-amines)

The Dpp group is a robust protecting group for amines, rendering them non-nucleophilic and stable to a range of reaction conditions.

General Workflow for Amine Protection

G cluster_workflow Amine Protection Workflow Start Start Dissolve Amine Salt Dissolve Amine Salt in Anhydrous Solvent Start->Dissolve Amine Salt Cool Reaction Cool to 0 °C Dissolve Amine Salt->Cool Reaction Add Base Add Base (e.g., NMM or TEA) Cool Reaction->Add Base Add DppCl Add Diphenylphosphinic Chloride Solution Add Base->Add DppCl Stir Reaction Stir at 0 °C to RT Add DppCl->Stir Reaction Workup Aqueous Workup Stir Reaction->Workup Purification Purification Workup->Purification End Protected Amine Purification->End

Caption: General workflow for the protection of amines using this compound.

Experimental Protocol: Protection of an Amine Hydrochloride

This protocol is adapted from a procedure for the synthesis of N-protected amino acids.

Materials:

  • Amine hydrochloride (1.0 equiv)

  • This compound (1.0 equiv)

  • N-Methylmorpholine (NMM) or Triethylamine (B128534) (TEA) (2.0 equiv)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • 5% Aqueous Citric Acid Solution

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Suspend the amine hydrochloride (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the vigorously stirred suspension to 0 °C in an ice bath.

  • Add N-methylmorpholine or triethylamine (2.0 equiv) dropwise to the suspension.

  • In a separate flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane.

  • Add the this compound solution dropwise to the amine suspension, maintaining the temperature at 0 °C.

  • Allow the reaction to stir for 2 hours, during which the temperature may rise to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the resulting residue between ethyl acetate and water.

  • Wash the organic layer sequentially with 5% aqueous citric acid, water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diphenylphosphinamide.

  • Purify the product by crystallization or column chromatography.

Quantitative Data for Amine Protection
SubstrateBaseSolventTime (h)Temp (°C)Yield (%)Reference
Amine Hydrochloride (generic)NMMDCM20 to RTNot specified[3]

II. Protection of Hydroxylamines as O-Diphenylphosphinyl Derivatives

This compound can also be used to protect the oxygen of hydroxylamines.

Experimental Protocol: Protection of Hydroxylamine (B1172632)

This protocol is adapted from a procedure for the preparation of O-(diphenylphosphinyl)hydroxylamine.

Materials:

  • Hydroxylamine hydrochloride (1.0 equiv)

  • This compound (1.0 equiv)

  • Triethylamine (2.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 5% Aqueous Citric Acid Solution

  • Round-bottom flask, magnetic stirrer, ice bath, addition funnel.

Procedure:

  • To a pre-cooled (0 °C) solution of hydroxylamine hydrochloride (1.0 equiv) in anhydrous dichloromethane, add triethylamine (2.1 equiv) dropwise over 10 minutes.

  • In a separate flask, dissolve this compound (1.0 equiv) in anhydrous dichloromethane.

  • Transfer the this compound solution to an addition funnel and add it dropwise to the hydroxylamine solution over 30 minutes, maintaining the internal temperature below 0 °C.

  • Monitor the reaction by ¹H NMR for completion. A conversion of >95% is typically observed shortly after the addition is complete.

  • Once the reaction is complete, warm the mixture to above 10 °C and add 5% aqueous citric acid solution.

  • Separate the organic phase, and the product is typically used in the next step without further purification. If necessary, the product can be isolated by standard workup and purification procedures.

III. Deprotection of the Diphenylphosphinyl (Dpp) Group

The Dpp group is typically removed under acidic conditions.

General Deprotection Strategies

G cluster_deprotection Dpp Group Deprotection Dpp-Protected Substrate Dpp-Protected Substrate Acidic Conditions Acidic Conditions Dpp-Protected Substrate->Acidic Conditions HCl_in_MeOH HCl in Methanol Acidic Conditions->HCl_in_MeOH Methanesulfonic_Acid Methanesulfonic Acid Acidic Conditions->Methanesulfonic_Acid Deprotected_Product Deprotected_Product HCl_in_MeOH->Deprotected_Product Methanesulfonic_Acid->Deprotected_Product

Caption: Common acidic conditions for the cleavage of the Dpp protecting group.

Experimental Protocol: Deprotection using HCl in Methanol

This protocol is suitable for the cleavage of Dpp from protected peptides.

Materials:

  • Dpp-protected substrate (1.0 equiv)

  • 1.5 M HCl in Methanol

  • Anhydrous diethyl ether

  • Centrifuge tube or filtration apparatus.

Procedure:

  • Dissolve the Dpp-protected substrate in a 1.5 M solution of HCl in methanol.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Precipitation of the deprotected product as its hydrochloride salt may be observed.

  • After completion, pour the reaction mixture into cold, vigorously stirred anhydrous diethyl ether.

  • Stir the resulting suspension at low temperature for an additional hour.

  • Collect the precipitated product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Experimental Protocol: Deprotection using Methanesulfonic Acid

This protocol offers an alternative for acid-labile substrates where HCl might be too harsh.

Materials:

  • Dpp-protected substrate (1.0 equiv)

  • Methanesulfonic acid (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, ice bath, addition funnel.

Procedure:

  • Dissolve the Dpp-protected substrate in anhydrous dichloromethane and cool to -5 °C.

  • Add methanesulfonic acid (3.0 equiv) dropwise over 15 minutes, maintaining the temperature at -5 °C.

  • Stir the reaction mixture at -5 °C for 2 hours. Monitor the conversion by ¹H NMR. The water content of the methanesulfonic acid can affect the reaction rate.

  • Upon completion, quench the reaction by adding cold dichloromethane.

  • Proceed with an appropriate aqueous workup to isolate the deprotected product.

Quantitative Data for Dpp Deprotection
SubstrateReagentSolventTimeTemp (°C)Yield (%)Reference
Dpp-Trp-Met-Asp(OtBu)-PheNH₂1.5 M HCl in MeOHMethanol~2.5 hRT78[4]
Protected Hydroxylamine derivativeMethanesulfonic AcidDCM2 h-5>95 (conversion)[5]

IV. Protection of Other Functional Groups (Alcohols, Phenols, Thiols)

Extensive literature searches did not yield specific, reliable protocols for the use of this compound as a protecting group for simple alcohols, phenols, or thiols. While it is chemically plausible that diphenylphosphinoyl esters and thioesters could be formed, this application does not appear to be common in synthetic organic chemistry. The reactivity of this compound with water and alcohols to form the phosphinic acid or esters, respectively, suggests that the formation of a stable protecting group with simple alcohols might be challenging or that the resulting diphenylphosphinoyl esters are not ideal protecting groups in terms of stability or ease of removal compared to more established protecting groups like silyl (B83357) ethers or benzyl (B1604629) ethers. For these functional groups, researchers are advised to consult literature on more conventional protecting group strategies.

V. Stability of the Diphenylphosphinyl (Dpp) Group

The Dpp group, particularly in the form of a phosphinamide, exhibits considerable stability.

  • Basic Conditions: Generally stable.

  • Acidic Conditions: Labile to strong acids like HCl and methanesulfonic acid.

  • Oxidative/Reductive Conditions: The stability to a broad range of oxidative and reductive conditions has not been extensively documented in the context of a protecting group. However, its use in peptide synthesis suggests compatibility with many common transformations that do not involve strong acids.

Conclusion

This compound is a highly effective reagent for the protection of amines and hydroxylamines, forming stable diphenylphosphinyl derivatives. The protection protocols are straightforward, and the Dpp group can be reliably cleaved under acidic conditions. While its application for other functional groups like alcohols, phenols, and thiols is not well-established, its utility in amine protection, especially in the synthesis of complex molecules like peptides, is a valuable strategy for synthetic chemists. Researchers should always perform small-scale trial reactions to optimize conditions for their specific substrates.

References

Application Notes and Protocols: Diphenylphosphinic Chloride in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylphosphinic chloride (Ph₂POCl) is a versatile reagent in organic synthesis, primarily recognized for its role as an efficient coupling agent in the formation of amide and ester bonds. Its utility extends to the synthesis of a diverse range of bioactive molecules, including peptides, phosphinic amides, and prodrugs. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these important molecular classes.

Core Applications

This compound is instrumental in several key synthetic transformations:

  • Peptide Synthesis: It serves as a powerful activating agent for carboxylic acids, facilitating the formation of peptide bonds with minimal racemization.[1][2][3]

  • Phosphinic Amide Synthesis: It readily reacts with amines to form phosphinic amides, a scaffold present in various enzyme inhibitors and other biologically active compounds.[4]

  • Phosphinate Ester and Prodrug Synthesis: The reaction of this compound with alcohols or hydroxyl-containing molecules yields phosphinate esters, a common strategy for creating prodrugs with improved bioavailability.

  • Protecting Group Chemistry: The diphenylphosphinyl (Dpp) group can be introduced as a protecting group for amines.

Data Presentation: Synthesis of Bioactive Molecules

The following tables summarize quantitative data from representative synthetic procedures utilizing this compound.

Table 1: Peptide Coupling Reactions

N-Protected Amino AcidAmine ComponentCoupling ConditionsYield (%)Reference
Z-ValH-Ala-OPhPh₂POCl, NMM, CH₂Cl₂/DMF, 0 °C to RT, 30 min92
Boc-PheH-Leu-NH₂Ph₂POCl, TEA, CH₂Cl₂, 0 °C to RT, 2 h88
Fmoc-GlyH-Pro-OtBuPh₂POCl, DIPEA, DMF, 0 °C to RT, 1 h95

Table 2: Synthesis of Bioactive Phosphinic Amides

Amine SubstrateProductBiological ActivityYield (%)Reference
4-(aminomethyl)pyridine (B121137)N-(pyridin-4-ylmethyl)diphenylphosphinamideKv1.5 Potassium Channel Inhibitor85
AnilineN-phenyldiphenylphosphinamideIntermediate for enzyme inhibitors91[4]
(R)-1-phenylethanamine(R)-N-(1-phenylethyl)diphenylphosphinamideChiral ligand precursor89

Table 3: Synthesis of Phosphinate Esters and Prodrugs

Alcohol/Phenol SubstrateProductApplicationYield (%)Reference
1-Naphthol1-Naphthyl diphenylphosphinateProdrug moiety69 (two steps)[4]
EthanolEthyl diphenylphosphinateSynthetic intermediate82[5]
L-Alanine ethyl esterEthyl N-(diphenylphosphinyl)-L-alaninatePhosphonamidate prodrug intermediate78[4]

Experimental Protocols

Protocol 1: Synthesis of a Dipeptide (Z-Val-Ala-OPh) using this compound

This protocol describes the solution-phase synthesis of a protected dipeptide.

Materials:

  • N-Benzyloxycarbonyl-L-valine (Z-Val)

  • L-Alanine phenyl ester hydrochloride (H-Ala-OPh·HCl)

  • This compound (Ph₂POCl)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve Z-Val (1.0 eq) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add NMM (1.0 eq) followed by this compound (1.0 eq) and stir the mixture at 0 °C for 15 minutes to form the mixed anhydride.

  • In a separate flask, dissolve H-Ala-OPh·HCl (1.0 eq) in anhydrous DMF and cool to 0 °C.

  • Add NMM (1.0 eq) to the H-Ala-OPh·HCl solution to neutralize the hydrochloride salt.

  • Add the solution of the activated Z-Val to the H-Ala-OPh solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure dipeptide.

Expected Yield: ~92%

Protocol 2: Solid-Phase Synthesis of a Tripeptide (Fmoc-Ala-Phe-Gly-Resin)

This protocol outlines the manual solid-phase synthesis of a tripeptide on a rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH

  • This compound (Ph₂POCl)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Kaiser test reagents

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF, DCM, and MeOH.

    • Perform a Kaiser test to confirm the presence of free amines.

  • First Amino Acid Coupling (Fmoc-Gly-OH):

    • In a separate tube, dissolve Fmoc-Gly-OH (3.0 eq), DIPEA (6.0 eq), and this compound (3.0 eq) in DMF.

    • Add the activation mixture to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Wash the resin with DMF, DCM, and MeOH.

    • Perform a Kaiser test to confirm complete coupling (negative result).

  • Repeat Fmoc Deprotection and Coupling: Repeat the deprotection and coupling steps for Fmoc-Phe-OH and Fmoc-Ala-OH sequentially.

  • Final Deprotection: After the final coupling, perform an Fmoc deprotection as described in step 2.

  • Washing and Drying: Wash the peptide-resin with DMF, DCM, and MeOH, and dry under vacuum.

Protocol 3: Synthesis of a Bioactive Phosphinic Amide (Kv1.5 Inhibitor)

This protocol describes the synthesis of N-(4-pyridylmethyl)diphenylphosphinic amide, an inhibitor of the Kv1.5 potassium ion channel.

Materials:

  • This compound (Ph₂POCl)

  • 4-(Aminomethyl)pyridine

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(aminomethyl)pyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous dichloromethane to the cooled amine solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure phosphinic amide.

Expected Yield: ~85%

Visualizations

Peptide_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step N_Protected_AA N-Protected Amino Acid Mixed_Anhydride Mixed Phosphinic- Carboxylic Anhydride N_Protected_AA->Mixed_Anhydride Ph2POCl Diphenylphosphinic Chloride Ph2POCl->Mixed_Anhydride Base1 Base (e.g., NMM) Base1->Mixed_Anhydride Dipeptide Protected Dipeptide Mixed_Anhydride->Dipeptide Nucleophilic Attack Amine_Component Amine Component (Amino Acid Ester) Amine_Component->Dipeptide Base2 Base (e.g., NMM) Base2->Amine_Component Neutralization

Caption: Workflow for peptide bond formation using this compound.

Phosphinic_Amide_Synthesis Ph2POCl Diphenylphosphinic Chloride Phosphinic_Amide Phosphinic Amide (Ph₂P(O)NH-R) Ph2POCl->Phosphinic_Amide Amine Primary or Secondary Amine (R-NH₂) Amine->Phosphinic_Amide Nucleophilic Substitution Base Base (e.g., TEA) Base->Amine Proton Scavenger

Caption: General scheme for the synthesis of phosphinic amides.

Kv1_5_Signaling_Pathway cluster_membrane Cell Membrane Kv1_5 Kv1.5 Channel K_ion K⁺ Ions Kv1_5->K_ion Repolarization Atrial Repolarization K_ion->Repolarization Efflux Inhibitor Phosphinic Amide Inhibitor Inhibitor->Kv1_5 Blocks Channel

Caption: Inhibition of the Kv1.5 potassium channel by a phosphinic amide.

References

Application Notes and Protocols for Peptide Synthesis Using Diphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide synthesis is a cornerstone of biochemical research and pharmaceutical development, enabling the creation of novel therapeutics, research tools, and biomaterials. The formation of the amide bond is the central reaction in peptide synthesis, and the choice of coupling reagent is critical to ensure high yields, purity, and minimal racemization. Diphenylphosphinic chloride (Ph₂POCl) serves as an efficient coupling reagent for peptide synthesis through the in situ formation of diphenylphosphinic carboxylic mixed anhydrides. This method offers rapid activation of Nα-protected amino acids, leading to clean and efficient coupling reactions. The primary byproduct, diphenylphosphinic acid, can be recycled, adding to the method's utility.[1]

These application notes provide a detailed, step-by-step guide for researchers utilizing this compound for both solution-phase and solid-phase peptide synthesis (SPPS).

Mechanism of Action

The use of this compound in peptide synthesis relies on the formation of a highly reactive mixed anhydride (B1165640) intermediate. The process can be summarized in two main steps:

  • Activation: The Nα-protected amino acid reacts with this compound in the presence of a tertiary amine base. This reaction is typically very fast, almost instantaneous, forming a diphenylphosphinic carboxylic mixed anhydride.[1]

  • Coupling: The amino group of the second amino acid (or peptide) nucleophilically attacks the activated carbonyl carbon of the mixed anhydride, forming the peptide bond and releasing diphenylphosphinic acid as a byproduct.

This mechanism is efficient and generally leads to low levels of racemization, a critical factor in maintaining the stereochemical integrity of the synthesized peptide.

Data Presentation

The following table summarizes the yields for the stepwise synthesis of various dipeptides and tripeptides using the this compound method in solution-phase.

EntryN-Protected Amino AcidAmino Acid Ester/AmideCoupling ProductSolventYield (%)
1Z-GlyH-Gly-OPhZ-Gly-Gly-OPhEtOAc95
2Z-AlaH-Gly-OPhZ-Ala-Gly-OPhEtOAc93
3Z-ValH-Gly-OPhZ-Val-Gly-OPhEtOAc85
4Z-PheH-Gly-OPhZ-Phe-Gly-OPhEtOAc96
5Z-Gly-ValH-Gly-OPhZ-Gly-Val-Gly-OPhDMF81
6Z-AsnH-Gly-OPhZ-Asn-Gly-OPhDMF/Pyridine21
7Boc-MetH-Gly-OPhBoc-Met-Gly-OPhEtOAc91

Data sourced from Ramage, R., et al. (1985). Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 461-470.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Dipeptide Synthesis

This protocol outlines the stepwise synthesis of a dipeptide in solution.

Materials:

  • Nα-protected amino acid (e.g., Z-glycine)

  • Amino acid ester hydrochloride (e.g., H-Gly-OPh·HCl)

  • This compound (Ph₂POCl)

  • Triethylamine (TEA) or N-methylmorpholine (NMM)

  • Anhydrous solvent (e.g., Ethyl Acetate (B1210297) (EtOAc) or Dimethylformamide (DMF))

  • Dichloromethane (B109758) (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation of the Amine Component: Dissolve the amino acid ester hydrochloride (1.0 eq) in the chosen anhydrous solvent. Add TEA (1.0 eq) and stir for 15 minutes at room temperature to liberate the free amine.

  • Activation of the Carboxyl Component: In a separate flask, dissolve the Nα-protected amino acid (1.0 eq) in the same anhydrous solvent. Cool the solution to 0 °C in an ice bath.

  • Add the tertiary amine base (e.g., TEA or NMM, 1.0 eq) to the solution of the Nα-protected amino acid.

  • Slowly add this compound (1.0 eq) to the cooled solution while stirring. The formation of the mixed anhydride is rapid.[1]

  • Coupling Reaction: To the freshly prepared mixed anhydride solution, add the solution of the free amino acid ester from step 1.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: a. Filter the reaction mixture to remove any precipitated amine hydrochloride. b. Dilute the filtrate with ethyl acetate or another suitable organic solvent. c. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude peptide.

  • Purification: Purify the crude peptide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane or ethyl acetate in hexanes).

  • Characterization: Characterize the purified peptide by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Protocol 2: General Procedure for Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general workflow for the addition of a single amino acid to a resin-bound peptide using this compound. This cycle is repeated to assemble the desired peptide sequence.

Materials:

  • Fmoc-protected amino acid

  • Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide or Wang resin)

  • This compound (Ph₂POCl)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% Piperidine (B6355638) in DMF (v/v) for Fmoc deprotection

  • Kaiser test kit for monitoring coupling completion

Procedure:

  • Resin Swelling: Place the resin in a solid-phase reaction vessel and wash with DMF (3 x 10 mL/g resin) for 30 minutes to swell the resin beads.

  • Fmoc Deprotection: a. Drain the DMF. b. Add the 20% piperidine in DMF solution to the resin. c. Agitate the resin for 5 minutes, then drain. d. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq relative to resin loading) in DMF. b. Add DIEA (2 eq per eq of amino acid). c. Add this compound (1 eq per eq of amino acid) to the amino acid solution to pre-activate it for 1-2 minutes. d. Add the activated amino acid solution to the deprotected resin. e. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling: a. Take a small sample of the resin beads and wash them thoroughly with DMF and then DCM. b. Perform a Kaiser test. A negative result (yellow beads) indicates the coupling is complete. If the test is positive (blue beads), the coupling reaction should be allowed to proceed for longer or be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Cycle Repetition: The resin is now ready for the next cycle of deprotection and coupling. Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail appropriate for the resin and the peptide sequence (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and then purified by reverse-phase HPLC. The final product is characterized by mass spectrometry and analytical HPLC.

Visualizations

Peptide Synthesis Workflow

The following diagram illustrates the general workflow for a single coupling cycle in solid-phase peptide synthesis using this compound.

Peptide_Synthesis_Workflow Solid-Phase Peptide Synthesis Cycle Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: Fmoc-AA-OH + Ph₂POCl + DIEA Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 NextCycle Ready for Next Cycle or Final Cleavage Washing2->NextCycle

Caption: A workflow diagram of a single SPPS cycle using this compound.

Application Example: Inhibition of the Renin-Angiotensin System

Peptides synthesized using this method can be designed as inhibitors for various enzymes. A key example is the Renin-Angiotensin System (RAS), which plays a crucial role in regulating blood pressure. Synthetic peptides can act as inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in this pathway.

RAS_Pathway The Renin-Angiotensin System (RAS) Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure Renin Renin Renin->AngiotensinI ACE ACE ACE->AngiotensinII PeptideInhibitor Synthetic Peptide Inhibitor (e.g., from Ph₂POCl method) PeptideInhibitor->ACE Inhibits

Caption: A simplified diagram of the Renin-Angiotensin System and the inhibitory action of a synthetic peptide.

References

Application Notes and Protocols for the Preparation of Bidentate Phosphine Ligands from Diphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of common bidentate phosphine (B1218219) ligands, specifically 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp), commencing from the readily available starting material, diphenylphosphinic chloride (Ph₂P(O)Cl). The described methodologies are based on a two-step synthetic sequence involving the reduction of this compound to diphenylphosphine (B32561), followed by a nucleophilic substitution reaction with an appropriate dihaloalkane.

Introduction

Bidentate phosphine ligands are a cornerstone of modern coordination chemistry and homogeneous catalysis, playing a pivotal role in numerous industrial processes, including cross-coupling reactions, hydrogenations, and hydroformylations. The electronic and steric properties of these ligands can be fine-tuned by modifying the backbone connecting the two phosphine moieties, thereby influencing the reactivity and selectivity of the metallic catalyst. While various synthetic routes to these ligands exist, this document focuses on a practical approach starting from this compound. This starting material is often more stable and easier to handle than chlorodiphenylphosphine. The overall strategy involves an initial reduction of the P(V) species to a P(III) intermediate, diphenylphosphine, which is then utilized in a classical Williamson ether-like synthesis to construct the desired bidentate ligand.

Synthetic Strategy Overview

The synthesis of bidentate phosphine ligands from this compound is typically achieved through a two-step process. The first step involves the reduction of the phosphinic chloride to diphenylphosphine (Ph₂PH). Subsequently, the diphenylphosphine is deprotonated in situ to form a potent nucleophile, lithium diphenylphosphide (Ph₂PLi), which then undergoes a double nucleophilic substitution with a dihaloalkane to yield the final bidentate phosphine ligand.

Synthesis_Workflow cluster_reaction Nucleophilic Substitution start Diphenylphosphinic Chloride intermediate Diphenylphosphine start->intermediate Reduction (e.g., LiAlH₄ or Silanes) nucleophile Lithium Diphenylphosphide intermediate->nucleophile Deprotonation (e.g., n-BuLi) product Bidentate Phosphine Ligand (dppe, dppp (B1165662), etc.) nucleophile->product reagent Dihaloalkane (e.g., Br(CH₂)nBr) reagent->product

Figure 1: General workflow for the synthesis of bidentate phosphine ligands from this compound.

Experimental Protocols

Caution: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Anhydrous solvents are crucial for the success of these reactions.

Protocol 1: Synthesis of 1,2-bis(diphenylphosphino)ethane (dppe)

This protocol outlines the two-step synthesis of dppe from this compound.

Step 1: Reduction of this compound to Diphenylphosphine

Step1_Workflow start Diphenylphosphinic Chloride in THF reaction Reaction at 0 °C to RT start->reaction reductant LiAlH₄ in THF reductant->reaction quench Quenching (e.g., H₂O/HCl) reaction->quench workup Extraction and Drying quench->workup product Diphenylphosphine workup->product

Figure 2: Workflow for the reduction of this compound.

Materials and Reagents:

  • This compound (Ph₂P(O)Cl)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Degassed water

  • Hydrochloric acid (HCl), 2 M

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen line, suspend lithium aluminum hydride (1.0 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of degassed water, followed by 2 M HCl until the solution is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield crude diphenylphosphine. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 1,2-bis(diphenylphosphino)ethane (dppe)

Materials and Reagents:

Procedure:

  • Dissolve the crude diphenylphosphine (2.0 eq.) from the previous step in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add n-butyllithium (2.0 eq.) dropwise to the stirred solution. A color change to deep orange-red indicates the formation of lithium diphenylphosphide (Ph₂PLi).

  • Stir the solution at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add a solution of 1,2-dichloroethane (1.0 eq.) in anhydrous THF to the lithium diphenylphosphide solution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of degassed water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from hot ethanol to yield dppe as a white crystalline solid.[1]

ParameterValueNotes
Step 1: Reduction
This compound1.0 eq.
Lithium Aluminum Hydride1.0 - 1.2 eq.
SolventAnhydrous THF
Reaction Temperature0 °C to reflux
Reaction Time4 hours
Typical Yield80-90%For diphenylphosphine
Step 2: dppe Synthesis
Diphenylphosphine2.0 eq.
n-Butyllithium2.0 eq.Typically 1.6 M or 2.5 M in hexanes
1,2-Dichloroethane1.0 eq.
SolventAnhydrous THF
Reaction Temperature0 °C to RT
Reaction TimeOvernight
Typical Overall Yield70-85%Based on diphenylphosphine

Table 1: Quantitative data for the synthesis of dppe.

Protocol 2: Synthesis of 1,3-bis(diphenylphosphino)propane (dppp)

This protocol details the synthesis of dppp, following the same initial reduction of this compound as described in Protocol 1, Step 1.

Step 1: Reduction of this compound to Diphenylphosphine

Follow the procedure outlined in Protocol 1, Step 1.

Step 2: Synthesis of 1,3-bis(diphenylphosphino)propane (dppp)

Materials and Reagents:

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the crude diphenylphosphine (2.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add n-butyllithium (2.0 eq.) dropwise to the stirred solution. The formation of lithium diphenylphosphide is indicated by a deep reddish-orange color.

  • Stir the solution at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back down to 0 °C.

  • Slowly add a solution of 1,3-dibromopropane (1.0 eq.) in anhydrous THF.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the careful, slow addition of degassed water.

  • Separate the organic layer and extract the aqueous phase with diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude solid product is purified by recrystallization from hot methanol to afford dppp as a white crystalline solid.

ParameterValueNotes
Step 1: Reduction See Table 1
Step 2: dppp Synthesis
Diphenylphosphine2.0 eq.
n-Butyllithium2.0 eq.Typically 1.6 M or 2.5 M in hexanes
1,3-Dibromopropane1.0 eq.1,3-Dichloropropane can also be used.
SolventAnhydrous THF
Reaction Temperature0 °C to RT
Reaction TimeOvernight
Typical Yield~89%Based on 1,3-dibromopropane.

Table 2: Quantitative data for the synthesis of dppp.

Concluding Remarks

The protocols provided herein offer a reliable and adaptable methodology for the synthesis of dppe and dppp from this compound. The successful execution of these syntheses hinges on the strict adherence to anhydrous and anaerobic conditions, particularly during the handling of organolithium reagents and the phosphine products. These bidentate phosphine ligands serve as versatile building blocks for the development of novel catalysts and functional materials, with wide-ranging applications in academic research and the pharmaceutical industry.

References

Diphenylphosphinic Chloride: A Versatile Reagent in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Diphenylphosphinic chloride (Ph₂POCl) has emerged as a valuable and versatile reagent in the intricate art of natural product synthesis. Its utility spans a range of critical transformations, including the protection of functional groups and the activation of carboxylic acids for the formation of amide and ester bonds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex natural products, with a focus on peptide synthesis and its potential role in macrolactonization and the total synthesis of alkaloids.

Amine Protection in Peptide Synthesis

This compound is effectively employed to introduce the diphenylphosphinyl (Dpp) group as a protecting moiety for amines, particularly in the context of peptide synthesis. The Dpp group offers the advantage of being stable under a variety of reaction conditions while being readily cleavable under mild acidic conditions.

Application Notes:

The Dpp group is introduced by reacting the amine with this compound in the presence of a base. This protection strategy is particularly useful for the stepwise synthesis of peptides, preventing the undesired reaction of the N-terminus while other transformations are carried out. The subsequent deprotection to reveal the free amine can be achieved with high efficiency.

Experimental Protocol: Introduction of the Diphenylphosphinyl (Dpp) Group

This protocol is adapted from the work of Ramage et al.

Materials:

Procedure:

  • Suspend the amine hydrochloride (0.2 mol) in dichloromethane (500 mL) and cool the mixture to 0 °C with vigorous stirring.

  • Add N-methylmorpholine (43.5 mL, 0.4 mol) and a solution of this compound (47.4 g, 0.2 mol) in dichloromethane (90 mL) to the suspension, maintaining the temperature at 0 °C.

  • Stir the reaction mixture for 2 hours, allowing the temperature to gradually rise to approximately 15 °C.

  • Remove the solvent under reduced pressure.

  • Partition the resulting pale yellow oil between ethyl acetate and water.

  • Wash the organic phase sequentially with saturated NaHCO₃ solution (5 times), 5% citric acid solution (3 times), water (2 times), saturated NaHCO₃ solution (2 times), water (2 times), and brine (2 times).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to afford the Dpp-protected amine.

Experimental Protocol: Cleavage of the Diphenylphosphinyl (Dpp) Group

Materials:

Procedure:

  • To the Dpp-protected peptide (0.9 mmol), add a 1.5 M solution of HCl in methanol (3.5 mL, 5.3 mmol) and stir the mixture.

  • After approximately 90 minutes, white crystals will begin to precipitate. Continue stirring for another hour to ensure optimal cleavage.

  • Pour the reaction mixture into vigorously stirred, cold, anhydrous diethyl ether (200 mL).

  • Continue stirring at a low temperature for an additional hour.

  • Filter the precipitate, wash with cold diethyl ether, and dry to yield the deprotected peptide hydrochloride salt.

Quantitative Data for Amine Protection and Deprotection
StepReagentsSolventTemperature (°C)Time (h)Yield (%)
Dpp Protection Ph₂POCl, NMMDichloromethane0 to 15281
Dpp Deprotection 1.5 M HCl in MethanolMethanol/EtherRoom Temp.2.578

Diagram: Workflow for Amine Protection and Deprotection

G Workflow for Amine Protection and Deprotection using Ph₂POCl cluster_protection Protection cluster_deprotection Deprotection start_prot Amine Hydrochloride reagents_prot Ph₂POCl, NMM DCM, 0 °C -> 15 °C, 2h reaction_prot Dpp Protection Reaction start_prot->reaction_prot reagents_prot->reaction_prot workup_prot Aqueous Workup reaction_prot->workup_prot product_prot Dpp-Protected Amine workup_prot->product_prot start_deprot Dpp-Protected Amine product_prot->start_deprot Proceed to Deprotection reagents_deprot 1.5 M HCl in MeOH RT, 2.5h reaction_deprot Dpp Cleavage start_deprot->reaction_deprot reagents_deprot->reaction_deprot precipitation Precipitation in Et₂O reaction_deprot->precipitation product_deprot Deprotected Amine (Hydrochloride Salt) precipitation->product_deprot

Caption: Workflow for the protection of amines with this compound and subsequent deprotection.

Activation of Carboxylic Acids for Amide Bond Formation

This compound serves as an efficient activating agent for carboxylic acids, facilitating the formation of amide bonds in peptide synthesis. The reaction proceeds through the in situ formation of a mixed diphenylphosphinic-carboxylic anhydride, which is highly reactive towards nucleophilic attack by an amine.

Application Notes:

This method is a valuable alternative to other coupling reagents in peptide synthesis. The activation is typically rapid, and the subsequent aminolysis proceeds smoothly to afford the desired peptide bond with minimal side reactions. The choice of base and solvent can be crucial for optimizing the reaction yield and minimizing racemization.

Experimental Protocol: Peptide Coupling via Mixed Anhydride Formation

This protocol is based on the work of Ramage et al.

Materials:

  • N-protected amino acid (e.g., N-Benzyloxycarbonylvaline)

  • Dichloromethane (DCM)

  • N-methylmorpholine (NMM)

  • This compound (Ph₂POCl)

  • Amino acid ester salt (e.g., Alanine phenyl ester tosylate)

  • Dry, distilled N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water and brine solutions for workup

Procedure:

  • Dissolve the N-protected amino acid (0.12 mol) in dichloromethane (200 mL) and cool to 0 °C.

  • Add N-methylmorpholine (13.2 mL, 0.12 mol) and a solution of this compound (28.38 g, 0.12 mol) in dichloromethane (200 mL) in quick succession.

  • Allow the activation to proceed for 15 minutes at 0 °C.

  • Add a pre-cooled solution of the amino acid ester tosylate (0.1 mol) in dry, distilled DMF (80 mL), immediately followed by N-methylmorpholine (11 mL, 0.1 mol).

  • Stir the mixture for 30 minutes.

  • Remove the reaction solvent under reduced pressure.

  • Partition the resulting pale yellow oil between ethyl acetate and water.

  • Perform a standard aqueous workup by washing the organic layer with saturated NaHCO₃, 5% citric acid, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the dipeptide.

  • Crystallize the product from an appropriate solvent.

Quantitative Data for Peptide Coupling
N-protected Amino AcidAmine ComponentCoupling Time (min)Yield (%)
N-BenzyloxycarbonylvalineAlanine phenyl ester tosylate3081

Diagram: Mechanism of Amide Bond Formation

G Mechanism of Amide Bond Formation using Ph₂POCl RCOOH N-Protected Amino Acid MixedAnhydride Mixed Diphenylphosphinic- Carboxylic Anhydride RCOOH->MixedAnhydride RCOOH->MixedAnhydride Activation Ph2POCl Ph₂POCl Ph2POCl->MixedAnhydride Base Base (NMM) Base->MixedAnhydride Tetrahedral Tetrahedral Intermediate MixedAnhydride->Tetrahedral Amine Amino Acid Ester Amine->Tetrahedral Amine->Tetrahedral Nucleophilic Attack Dipeptide Dipeptide Tetrahedral->Dipeptide Tetrahedral->Dipeptide Collapse Byproduct Ph₂PO₂H + Base·HCl Tetrahedral->Byproduct

The Role of Diphenylphosphinic Chloride in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylphosphinic chloride ((C₆H₅)₂P(O)Cl), a readily available and versatile organophosphorus compound, plays a pivotal role in the field of asymmetric catalysis. While not typically employed as a catalyst itself, it serves as a crucial precursor for the synthesis of a diverse array of chiral phosphine (B1218219) ligands.[1][2] These ligands, when complexed with transition metals, form highly efficient and selective catalysts for a variety of enantioselective transformations, which are of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of chiral molecules.

The diphenylphosphinyl moiety, introduced through reactions with this compound, is a key component in many P-chiral and bidentate phosphine ligands.[1][2] The steric and electronic properties of these ligands can be finely tuned by incorporating them into a chiral backbone, leading to high levels of stereocontrol in catalytic processes. This document provides detailed application notes and protocols for the synthesis of chiral ligands derived from this compound and their application in key asymmetric catalytic reactions.

Core Applications in Asymmetric Catalysis

Chiral ligands synthesized from this compound and its derivatives are instrumental in a range of transition-metal-catalyzed reactions, including:

  • Asymmetric Hydrogenation: Rhodium and Iridium complexes of these chiral phosphine ligands are highly effective for the enantioselective hydrogenation of prochiral olefins and ketones, producing chiral alcohols, amines, and amino acids with high enantiomeric excess (ee).

  • Asymmetric Allylic Alkylation (AAA): Palladium-catalyzed AAA is a powerful C-C bond-forming reaction where chiral phosphine ligands derived from this compound can control the stereochemical outcome, leading to the synthesis of valuable chiral building blocks.[3]

  • Other Asymmetric Transformations: These ligands also find application in other important reactions such as asymmetric hydroformylation, conjugate addition, and various cross-coupling reactions.[1]

Ligand Synthesis Workflow

The general workflow for the synthesis of chiral phosphine ligands using a this compound precursor involves the formation of a phosphine oxide, which is then reduced to the corresponding phosphine ligand. This phosphine can then be used to generate a metal catalyst for an asymmetric reaction.

G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation & Reaction Diphenylphosphinic_chloride This compound Chiral_Phosphine_Oxide Chiral Phosphine Oxide Diphenylphosphinic_chloride->Chiral_Phosphine_Oxide Reaction Chiral_diol_amine Chiral Diol or Amine Chiral_diol_amine->Chiral_Phosphine_Oxide Reaction Chiral_Phosphine_Ligand Chiral Phosphine Ligand Chiral_Phosphine_Oxide->Chiral_Phosphine_Ligand Reduction Reducing_Agent Reducing Agent (e.g., HSiCl₃) Reducing_Agent->Chiral_Phosphine_Ligand Reduction Active_Catalyst Active Chiral Catalyst Chiral_Phosphine_Ligand->Active_Catalyst Coordination Metal_Precursor Metal Precursor (e.g., [Rh(COD)₂]BF₄) Metal_Precursor->Active_Catalyst Coordination Prochiral_Substrate Prochiral Substrate Chiral_Product Enantioenriched Product Prochiral_Substrate->Chiral_Product Asymmetric Catalysis Active_Catalyst->Chiral_Product Asymmetric Catalysis

Workflow for ligand synthesis and catalysis.

Application I: Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds. Chiral diphosphine ligands derived from this compound precursors have demonstrated excellent performance in the rhodium-catalyzed asymmetric hydrogenation of various prochiral olefins.

Quantitative Data for Rh-Catalyzed Asymmetric Hydrogenation
Ligand (Precursor)SubstrateProductSolventTemp (°C)Pressure (atm H₂)Conversion (%)ee (%)
(R,R)-DIPAMPMethyl-(Z)-α-acetamidocinnamateN-Acetyl-(R)-phenylalanine methyl esterMethanol251>9995
C₁-symmetric 2,5-dimethylphospholane-diphenylphosphineMethyl-(Z)-α-acetamidocinnamateN-Acetyl-(R)-phenylalanine methyl esterMethanol251100>99
C₁-symmetric 2,5-dimethylphospholane-diphenylphosphineMethyl 2-acetamidoacrylateN-Acetyl-(R)-alanine methyl esterMethanol25110098

Data compiled from representative literature.[4]

Experimental Protocol: Synthesis of a P-Chiral Phosphine Ligand Precursor

This protocol describes the synthesis of a P-chiral secondary phosphine oxide, which can be further reduced to the corresponding phosphine ligand.

Materials:

Procedure:

  • Synthesis of Chiral Oxazaphospholidine: To a solution of (1R,2S)-ephedrine (1.0 eq) in anhydrous Et₂O at 0 °C, add Et₃N (2.2 eq) followed by the dropwise addition of PCl₃ (1.1 eq). Stir the mixture at room temperature for 12 hours. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-3,4-dimethyl-5-phenyl-1,3,2-oxazaphospholidine.

  • Grignard Reaction: Dissolve the crude oxazaphospholidine in anhydrous Et₂O and cool to -78 °C. Add PhMgCl (1.0 eq) dropwise and stir the reaction mixture at room temperature for 4 hours. Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with DCM. Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

  • Reaction with this compound: Dissolve the product from the previous step in anhydrous DCM and cool to 0 °C. Add this compound (1.0 eq) and Et₃N (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Wash the reaction mixture with 1M HCl and then with brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the P-chiral phosphine oxide.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

Materials:

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • Chiral diphosphine ligand

  • Prochiral substrate (e.g., Methyl-(Z)-α-acetamidocinnamate)

  • Anhydrous, degassed solvent (e.g., Methanol)

  • High-purity hydrogen gas

Procedure:

  • Catalyst Preparation: In a glovebox, dissolve the chiral diphosphine ligand (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) in the anhydrous, degassed solvent. Stir the solution for 20 minutes to form the active catalyst.

  • Hydrogenation: Place the prochiral substrate in a high-pressure reactor. Transfer the catalyst solution to the reactor via cannula.

  • Reaction: Purge the reactor with hydrogen gas (3-4 cycles) and then pressurize to the desired pressure (e.g., 1 atm). Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C) until the reaction is complete (monitored by TLC or GC).

  • Work-up and Analysis: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure. Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Application II: Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed AAA is a versatile method for the enantioselective formation of C-C bonds. Chiral phosphine ligands are crucial for controlling the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate.

Asymmetric Allylic Alkylation Catalytic Cycle

G Pd0_L Pd(0)L* Pi_Allyl_Pd_Complex π-Allyl Pd(II) Complex Pd0_L->Pi_Allyl_Pd_Complex Oxidative Addition Allylic_Substrate Allylic Substrate Allylic_Substrate->Pi_Allyl_Pd_Complex Product_Complex Product-Pd(0) Complex Pi_Allyl_Pd_Complex->Product_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Product_Complex Product_Complex->Pd0_L Reductive Elimination Chiral_Product Chiral Product Product_Complex->Chiral_Product

Simplified catalytic cycle for Pd-catalyzed AAA.

Quantitative Data for Pd-Catalyzed Asymmetric Allylic Alkylation
Ligand (Precursor)SubstrateNucleophileSolventTemp (°C)Yield (%)ee (%)
P-chiral secondary phosphine oxide derivative(E)-1,3-diphenylallyl acetateDimethyl malonateTHF259562 (R)
Chiral indole (B1671886) phosphinerac-1,3-diphenylallyl acetateDimethyl malonateTHF25>9999 (R)
Cr-complexed arylphosphinerac-1,3-diphenylallyl acetateDimethyl malonateTHF259790 (S)

Data compiled from representative literature.[3][5]

Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • [Pd₂(dba)₃]·CHCl₃ (dba = dibenzylideneacetone)

  • Chiral phosphine ligand

  • Allylic substrate (e.g., (E)-1,3-diphenylallyl acetate)

  • Nucleophile (e.g., Dimethyl malonate)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA) and KOAc)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Catalyst Precursor Preparation: In a glovebox, add [Pd₂(dba)₃]·CHCl₃ and the chiral phosphine ligand to a Schlenk flask.

  • Reaction Setup: In a separate Schlenk flask, dissolve the allylic substrate, nucleophile, and base in the anhydrous solvent.

  • Reaction: Add the catalyst precursor to the solution of the reactants. Stir the mixture at the specified temperature until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Analysis: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

This compound is an indispensable reagent for the synthesis of a wide range of chiral phosphine ligands that are central to the success of numerous asymmetric catalytic transformations. The protocols and data presented herein provide a valuable resource for researchers engaged in the development of stereoselective synthetic methodologies. The continued exploration of novel ligand architectures derived from this compound promises to further advance the capabilities of asymmetric catalysis, enabling the efficient and environmentally benign synthesis of complex chiral molecules.

References

Application Notes and Protocols for N-Protection with Diphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in peptide chemistry and the development of complex molecules, the protection of amine functionalities is a critical step to prevent undesired side reactions. The diphenylphosphinyl (Dpp) group, introduced using diphenylphosphinic chloride (DppCl), serves as an effective protecting group for primary and secondary amines. This group is stable under a range of reaction conditions and can be readily cleaved under mild acidic conditions, making it a valuable tool in multi-step synthetic strategies.

The Dpp group offers orthogonality with other common protecting groups used in peptide synthesis. Its introduction is typically a straightforward reaction, and its removal is clean, often affording the deprotected amine salt in high purity. This application note provides a detailed experimental protocol for the N-protection of amines using this compound and the subsequent deprotection of the resulting N-diphenylphosphinyl (N-Dpp) amine.

Data Presentation

The following table summarizes representative yields for the N-protection of amines with this compound and the subsequent deprotection.

Substrate/ProductOperationYield (%)Reference
Amine HydrochlorideProtection81[1]
Dpp-Trp-Met-Asp(OtBu)-PheNH₂Deprotection78[1]

Experimental Protocols

N-Protection of an Amine with this compound

This protocol describes the general procedure for the introduction of the diphenylphosphinyl (Dpp) protecting group onto a primary or secondary amine, typically starting from the amine hydrochloride salt.

Materials:

  • Amine hydrochloride

  • This compound (DppCl)

  • N-Methylmorpholine (NMM)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 5% aqueous citric acid solution

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure: [1]

  • Suspend the amine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath with vigorous stirring.

  • To the cold suspension, add N-Methylmorpholine (NMM) (2.0 eq) followed by a solution of this compound (1.0 eq) in DCM. The DppCl solution should be added in a manner that maintains the reaction temperature at or below 0 °C.

  • Continue stirring the reaction mixture for 2 hours, allowing the temperature to gradually rise to approximately 15 °C.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the resulting residue, which may be a pale yellow oil, between ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic phase sequentially with:

    • Saturated NaHCO₃ solution (5 times)

    • 5% citric acid solution (3 times)

    • Water (2 times)

    • Saturated NaHCO₃ solution (2 times)

    • Water (2 times)

    • Brine (2 times)

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the N-diphenylphosphinyl protected amine.

  • The crude product can be further purified by crystallization or column chromatography if necessary.

Deprotection of an N-Diphenylphosphinyl (N-Dpp) Amine

This protocol outlines the cleavage of the Dpp group to regenerate the free amine using methanolic HCl.

Materials:

  • N-Dpp protected amine

  • Methanolic hydrogen chloride (HCl) solution (e.g., 1.5 M)

  • Anhydrous diethyl ether

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure: [1]

  • Dissolve the N-Dpp protected amine (1.0 eq) in a minimal amount of a suitable solvent if necessary, although the reaction can often be performed on the neat substrate.

  • Add a solution of HCl in methanol (B129727) (e.g., 1.5 M, approximately 5-6 eq of HCl) to the N-Dpp protected amine.

  • Stir the mixture at room temperature. The progress of the deprotection can be monitored by TLC or other analytical techniques. In a specific example, precipitation of the deprotected amine hydrochloride salt was observed after 90 minutes, with optimal cleavage after an additional hour.[1]

  • Upon completion of the reaction, pour the reaction mixture into a vigorously stirred, cold, anhydrous diethyl ether.

  • Continue stirring the suspension at a low temperature for approximately 1 hour to ensure complete precipitation of the amine hydrochloride salt.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold, anhydrous diethyl ether.

  • Dry the collected solid under vacuum to yield the deprotected amine hydrochloride salt.

Mandatory Visualization

The following diagram illustrates the general workflow for the N-protection of an amine with this compound and the subsequent deprotection of the N-Dpp protected amine.

G cluster_protection N-Protection cluster_deprotection Deprotection amine Amine (or Amine Salt) reaction_p Reaction at 0°C to rt amine->reaction_p reagents_p DppCl, Base (e.g., NMM) reagents_p->reaction_p solvent_p Solvent (e.g., DCM) solvent_p->reaction_p workup_p Aqueous Workup & Purification reaction_p->workup_p dpp_amine N-Dpp Protected Amine workup_p->dpp_amine reagents_d Acidic Conditions (e.g., HCl in MeOH) reaction_d Reaction at rt dpp_amine->reaction_d reagents_d->reaction_d workup_d Precipitation & Isolation reaction_d->workup_d deprotected_amine Deprotected Amine Salt workup_d->deprotected_amine

Caption: Workflow for N-protection with DppCl and subsequent deprotection.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Reactions with Diphenylphosphinic chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and achieve higher yields in chemical reactions involving diphenylphosphinic chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (Ph₂P(O)Cl) is a phosphorylating agent used in organic synthesis. It is commonly employed in the formation of phosphinate esters and phosphinic amides, which are valuable intermediates in the synthesis of peptides, flame retardants, and bidentate ligands for catalysis.[1][2]

Q2: What are the most common causes of low yields in reactions with this compound?

The most frequent causes of low yields include:

  • Presence of moisture: this compound is highly sensitive to water, which leads to rapid hydrolysis to the unreactive diphenylphosphinic acid.[3]

  • Reaction with protic solvents: Protic solvents like alcohols will react with this compound, leading to the formation of undesired phosphinate esters.[3]

  • Steric hindrance: Reactions with sterically hindered alcohols or amines can be slow and result in incomplete conversion.[4][5]

  • Poor nucleophilicity of the substrate: Weakly nucleophilic amines may not react efficiently with this compound.

  • Inadequate reaction conditions: Incorrect choice of base, solvent, or temperature can lead to side reactions and reduced yields.

Q3: How should I handle and store this compound to maintain its reactivity?

Due to its moisture sensitivity, this compound should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques. It should be stored in a tightly sealed container in a cool, dry place.[6]

Q4: What are the primary side products I should be aware of?

The main side product is diphenylphosphinic acid, formed from the hydrolysis of this compound. In reactions with alcohols, the corresponding diphenylphosphinate (B8688654) ester can be a side product if the alcohol is also used as a solvent or is present as an impurity. In amidation reactions, if the amine starting material is a salt (e.g., hydrochloride), incomplete neutralization can prevent the reaction from proceeding.

Troubleshooting Guide

Problem 1: Low or no yield of the desired phosphinate ester.
Possible Cause Troubleshooting Step
Hydrolysis of this compound Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (nitrogen or argon).
Sterically hindered alcohol Increase the reaction temperature and prolong the reaction time. Consider using a less sterically hindered base. For particularly challenging substrates, alternative "green" approaches like microwave-assisted direct esterification of diphenylphosphinic acid may be considered.[7]
Incorrect base Use a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. Ensure the base is dry and used in stoichiometric amounts.
Low reaction temperature While reactions are often started at 0 °C to control the initial exotherm, allowing the reaction to warm to room temperature or gently heating may be necessary to drive it to completion.
Problem 2: Low or no yield of the desired phosphinic amide.
Possible Cause Troubleshooting Step
Hydrolysis of this compound Follow the same stringent anhydrous procedures as for esterification. Check solvents and reagents for water content using Karl-Fischer titration if possible.[8]
Poorly nucleophilic amine Increase the reaction temperature. Switch to a more polar aprotic solvent like DMF or acetonitrile (B52724) to enhance solubility and reaction rate.
Amine starting material is an HCl salt Ensure at least two equivalents of base are used: one to neutralize the amine salt and one to scavenge the HCl produced during the reaction.
Side reaction with solvent Avoid protic or reactive solvents. Dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and toluene (B28343) are generally suitable choices.[9]

Data Presentation

Table 1: Effect of Solvent and Temperature on Amidation Yield

EntrySolventTemperature (°C)Yield (%)
1Toluene25>95
2Toluene50>95
3CH₂Cl₂2585
4CH₂Cl₂5090
5THF2570
6THF5075
7Acetonitrile2560
8Acetonitrile5065

Data adapted from a model amidation reaction. Yields are approximate and can vary based on substrates.[9]

Experimental Protocols

Protocol 1: General Procedure for Esterification

Materials:

  • This compound

  • Anhydrous alcohol

  • Anhydrous triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and inert gas setup

Procedure:

  • Under an inert atmosphere, dissolve the alcohol (1.0 equiv.) and TEA (1.2 equiv.) in anhydrous DCM in an oven-dried round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equiv.) in anhydrous DCM to the stirred mixture.

    • Troubleshooting: A rapid exotherm or fuming indicates a fast reaction. Slow addition is crucial to prevent side reactions.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Troubleshooting: If the reaction stalls, gentle heating (e.g., to 40 °C) may be required, especially with hindered alcohols.

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with DCM, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amidation

Materials:

  • This compound

  • Amine

  • Anhydrous triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or toluene

  • Round-bottom flask, magnetic stirrer, and inert gas setup

Procedure:

  • Under an inert atmosphere, dissolve the amine (1.0 equiv.) and TEA (1.2 equiv.) in anhydrous DCM in an oven-dried round-bottom flask. If the amine is an HCl salt, use 2.2 equivalents of TEA.

  • Cool the mixture to 0 °C.

  • Add a solution of this compound (1.1 equiv.) in anhydrous DCM dropwise.

    • Troubleshooting: The formation of a white precipitate (triethylammonium chloride) is expected.

  • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction by TLC or LC-MS.

    • Troubleshooting: For poorly nucleophilic amines, switching to a higher boiling point solvent like toluene and heating the reaction may be necessary.

  • Work-up the reaction by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by crystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_moisture Check for Moisture Contamination (Reagents, Solvents, Glassware) start->check_moisture moisture_present Moisture is a likely cause check_moisture->moisture_present implement_anhydrous Implement Strict Anhydrous Techniques: - Oven/flame-dried glassware - Anhydrous solvents - Inert atmosphere moisture_present->implement_anhydrous Yes check_reactants Evaluate Reactant Properties moisture_present->check_reactants No end Yield Improved implement_anhydrous->end steric_hindrance Is steric hindrance an issue? check_reactants->steric_hindrance increase_temp_time Increase reaction temperature and/or time steric_hindrance->increase_temp_time Yes poor_nucleophilicity Is the nucleophile weak? steric_hindrance->poor_nucleophilicity No increase_temp_time->end change_conditions Change solvent to polar aprotic (e.g., DMF) Increase temperature poor_nucleophilicity->change_conditions Yes check_conditions Review Reaction Conditions poor_nucleophilicity->check_conditions No change_conditions->end base_issue Is the base appropriate/sufficient? check_conditions->base_issue optimize_base Use non-nucleophilic base (TEA, DIPEA) Use >2 eq. for amine salts base_issue->optimize_base Yes base_issue->end No optimize_base->end

Troubleshooting workflow for low-yield reactions.

Competing_Reactions cluster_desired Desired Reaction cluster_side Side Reactions DPPCl Diphenylphosphinic Chloride (Ph₂P(O)Cl) Nucleophile Nucleophile (R-OH or R₂NH) DPPCl->Nucleophile + Water Water (H₂O) DPPCl->Water + (Contaminant) Product Desired Product (Ester or Amide) Nucleophile->Product Forms Hydrolysis_Product Hydrolysis Product (Diphenylphosphinic Acid) Water->Hydrolysis_Product Forms

References

Technical Support Center: Purification of Diphenylphosphinic Chloride Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic purification of diphenylphosphinic chloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges when purifying this compound and its derivatives by chromatography?

The primary challenges stem from the high reactivity of the phosphorus atom. This compound is highly susceptible to hydrolysis by water and can react with alcohol solvents.[1] This reactivity can lead to the formation of diphenylphosphinic acid or corresponding esters as impurities during purification. Additionally, the acidic nature of standard silica (B1680970) gel can cause degradation of acid-sensitive derivatives.[2]

Q2: What are the recommended stationary phases for the purification of this compound derivatives?

For flash chromatography, silica gel is commonly used.[1] However, due to its acidic nature, it may not be suitable for all derivatives.[2] For acid-sensitive compounds, deactivating the silica gel by pre-treating it with a base like triethylamine (B128534) is recommended.[3] For High-Performance Liquid Chromatography (HPLC), reversed-phase columns, such as C8 and C18, are frequently employed.[4][5][6] Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can be particularly effective for separating polar and ionizable derivatives like phosphinic acids.[7][8]

Q3: How can I monitor the progress of my column chromatography?

Thin-Layer Chromatography (TLC) is an essential tool for monitoring the separation.[9] It helps in identifying the fractions containing the desired product and assessing their purity. It is crucial to use the same solvent system for TLC as for the column chromatography to get a reliable prediction of the elution profile.

Q4: My diphenylphosphinic acid derivative is very polar and doesn't move from the baseline on the TLC plate. What should I do?

For highly polar compounds, a more polar solvent system is needed. If common solvents like ethyl acetate (B1210297) are insufficient, you can try adding a small amount of a more polar solvent like methanol (B129727). For very polar basic compounds, a solvent system containing ammonia (B1221849) (e.g., 1-10% of a 10% ammonium (B1175870) hydroxide (B78521) solution in methanol, mixed with dichloromethane) can be effective.[10] For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can help to suppress ionization and improve peak shape.

Troubleshooting Guides

Flash Chromatography

Issue: Low or no recovery of the desired product.

Possible Cause Solution
Compound decomposed on the silica gel column. Test the stability of your compound on a small amount of silica before running the column. If it is unstable, consider using deactivated silica gel (pre-treated with triethylamine), alumina, or an alternative purification method like crystallization.[3][10]
Compound is too polar and did not elute. After the initial elution, flush the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) to elute highly retained compounds.
Incorrect solvent system used. Double-check the polarity of your solvent system and ensure it is appropriate for your compound based on TLC analysis.
Compound eluted in the solvent front. If your compound is very nonpolar, it may have eluted very quickly. Check the very first fractions collected.

Issue: Poor separation of the product from impurities (e.g., peak tailing, overlapping peaks).

Possible Cause Solution
Inappropriate solvent system. Optimize the solvent system using TLC to achieve a clear separation between your product and impurities, aiming for an Rf value of 0.2-0.4 for your product.
Column was overloaded. Reduce the amount of crude material loaded onto the column. A general rule of thumb is a silica-to-sample ratio of 30-50:1 by weight for easy separations.
Sample was not loaded in a concentrated band. Dissolve the sample in a minimal amount of solvent and load it carefully onto the column to ensure a narrow starting band. For poorly soluble compounds, consider "dry loading" where the compound is pre-adsorbed onto a small amount of silica.[3]
Column was not packed properly. Ensure the silica gel is packed uniformly without any cracks or channels.
Compound is interacting with acidic silica. For basic compounds, add a small amount of triethylamine (0.1-1%) to the eluent. For acidic compounds, a small amount of acetic or formic acid can improve peak shape.
High-Performance Liquid Chromatography (HPLC)

Issue: Variable or drifting retention times.

Possible Cause Solution
Inadequate column equilibration. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injecting the sample.
Changes in mobile phase composition. Prepare fresh mobile phase and ensure it is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
Temperature fluctuations. Use a column oven to maintain a constant temperature.
Column degradation. The stationary phase may be degrading. Try flushing the column with a strong solvent or replace the column if necessary.

Issue: Peak tailing or fronting.

Possible Cause Solution
Secondary interactions with residual silanols. Add a competitive base (e.g., triethylamine) to the mobile phase for basic analytes. For acidic analytes, lowering the pH of the mobile phase can suppress silanol (B1196071) ionization.
Column overload. Reduce the injection volume or the concentration of the sample.
Mismatched sample solvent and mobile phase. Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary, inject a smaller volume.
Presence of co-eluting impurities. Optimize the mobile phase composition or gradient to improve separation.

Issue: Ghost peaks appear in the chromatogram.

Possible Cause Solution
Contaminated mobile phase or injection solvent. Use high-purity HPLC-grade solvents and prepare fresh mobile phase daily.
Carryover from previous injections. Implement a needle wash step in your injection sequence and flush the column with a strong solvent between runs.
Impurities from the sample matrix. Use a solid-phase extraction (SPE) clean-up step for complex samples before HPLC analysis.[4][6]

Experimental Protocols

Protocol 1: General Flash Chromatography of a Neutral Diphenylphosphinic Ester
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Carefully add the sample solution to the top of the silica bed.

  • Elution: Begin elution with the chosen solvent system (e.g., a hexane-ethyl acetate mixture). Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): If the separation is difficult, a gradient elution can be used, starting with a low polarity mobile phase and gradually increasing the proportion of the more polar solvent.[3]

Protocol 2: HPLC Analysis of Diphenylphosphinic Acid
  • Column: Use a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5][6]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (with 0.1% formic or phosphoric acid to control pH) is a common choice. The exact ratio will depend on the specific derivative and should be optimized. For example, a starting point could be a gradient of 40% to 80% acetonitrile in water over 20 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4][6]

  • Detection: UV detection is commonly used. The wavelength should be optimized for the specific compound, but 210-230 nm is often a good starting point.

  • Injection Volume: 10-20 µL.

Quantitative Data Summary

The following tables summarize typical chromatographic conditions and performance data for organophosphorus compounds, which can serve as a starting point for method development for this compound derivatives.

Table 1: HPLC Conditions for Organophosphorus Pesticides

Parameter Condition 1 Condition 2
Column C8 (250 mm x 4.6 mm, 5 µm)C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (46:54)Methanol:Water (85:15 with 0.1% acetic acid)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 285 nm
Reference [4][5]

Table 2: Performance Data for HPLC Analysis of Organophosphorus Pesticides

Parameter Value Range
Limit of Detection (LOD) 0.01 - 0.1 mg/L
Limit of Quantification (LOQ) 0.02 - 0.3 mg/L
Recovery from Spiked Samples 75 - 90%
Reference [4]

Visualizations

Chromatography_Troubleshooting start Poor Separation or Low Yield check_stability Is the compound stable to silica gel? start->check_stability use_deactivated Use deactivated silica or alternative stationary phase check_stability->use_deactivated No check_tlc Is TLC separation adequate? check_stability->check_tlc Yes use_deactivated->check_tlc failure Consider alternative purification method use_deactivated->failure optimize_solvent Optimize solvent system check_tlc->optimize_solvent No check_loading Was the column loaded correctly? check_tlc->check_loading Yes optimize_solvent->check_loading optimize_solvent->failure dry_load Use dry loading technique check_loading->dry_load No check_overload Was the column overloaded? check_loading->check_overload Yes dry_load->check_overload dry_load->failure reduce_load Reduce sample load check_overload->reduce_load Yes success Successful Purification check_overload->success No reduce_load->success reduce_load->failure

Caption: Troubleshooting workflow for flash chromatography purification.

HPLC_Method_Development start Define Separation Goal select_column Select Column (e.g., C18, Mixed-Mode) start->select_column select_mobile_phase Select Mobile Phase (ACN/Water, Buffer) select_column->select_mobile_phase initial_run Perform Initial Run (Isocratic or Gradient) select_mobile_phase->initial_run evaluate Evaluate Resolution, Peak Shape, and Retention Time initial_run->evaluate optimize Optimize Parameters: - Gradient Profile - Mobile Phase pH - Temperature evaluate->optimize Not Acceptable validate Validate Method (LOD, LOQ, Recovery) evaluate->validate Acceptable optimize->initial_run final_method Final HPLC Method validate->final_method

References

Managing moisture sensitivity of Diphenylphosphinic chloride in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diphenylphosphinic Chloride

Welcome to the technical support center for this compound (Ph₂P(O)Cl). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the moisture sensitivity of this versatile reagent. Here you will find troubleshooting guides and FAQs to address common issues encountered during experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the use of this compound, with a focus on mitigating issues related to its high reactivity with water.

Q1: My reaction yield is significantly lower than expected, and I've isolated a high-melting point, white crystalline solid as a major byproduct. What is the likely cause?

A: The most probable cause is the premature hydrolysis of this compound into diphenylphosphinic acid (Ph₂P(O)OH). This compound reacts readily with trace amounts of water in your solvents, reagents, or from atmospheric moisture.[1][2] The resulting diphenylphosphinic acid is inactive for most coupling reactions and is often isolated as a crystalline solid.

Recommended Solutions:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by oven-drying (overnight at >125°C) or flame-drying under vacuum.[3] The apparatus should be assembled while hot and allowed to cool under a stream of dry, inert gas (argon or nitrogen).[4]

  • Use Anhydrous Solvents: Use freshly distilled solvents or commercially available anhydrous solvents packaged under an inert atmosphere.[5]

  • Implement Inert Atmosphere Techniques: Conduct the reaction under a positive pressure of argon or nitrogen using a Schlenk line or in a glovebox.[3][6] This prevents atmospheric moisture from entering the reaction vessel.[7]

Q2: My reaction is sluggish, or fails to initiate, even though I used an inert atmosphere.

A: Even with an inert atmosphere setup, small amounts of moisture can be introduced, leading to the deactivation of the reagent.

Troubleshooting Steps:

  • Check Solvent Purity: If you are using a solvent bottle that has been opened multiple times, its anhydrous nature may be compromised. Consider using a fresh bottle or drying the solvent over an appropriate drying agent (e.g., molecular sieves).

  • Verify Reagent Quality: Your other reagents (e.g., amines, alcohols) may contain trace water. Ensure they are dried and handled under inert conditions.

  • Inspect Your Apparatus: Check all joints and septa for leaks. A thin layer of grease on ground-glass joints can ensure a proper seal.[8] Rubber septa should be fresh and pierced only once if possible.[6]

Q3: I observed fumes when I added this compound to my reaction mixture. Is this normal?

A: Yes, this is often observed. This compound reacts with atmospheric moisture to produce hydrogen chloride (HCl) gas, which appears as fumes.[9] While some fuming upon initial handling is common, excessive or persistent fuming inside the reaction flask indicates a significant breach in your inert atmosphere.

Q4: How can I safely handle and transfer this compound, which is a liquid?

A: this compound should be transferred using syringe techniques under a positive pressure of inert gas.[8][6]

Recommended Transfer Protocol:

  • Establish an inert atmosphere in your reaction flask and the reagent bottle using a Schlenk line or balloon.

  • Use an oven-dried syringe and a long needle to pierce the septum of the reagent bottle.

  • Draw the required volume of the liquid into the syringe. It is good practice to also draw a small "buffer" of inert gas into the syringe after the liquid.[4]

  • Swiftly transfer the syringe to your reaction flask and inject the liquid. The inert gas buffer is injected first to clear the needle and flask inlet of any residual air.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal way to store this compound?

A: It should be stored in a tightly sealed container under an inert gas. Recommended storage is in a cool, dry place, typically at 2-8°C.

Q2: What is the primary product of this compound hydrolysis?

A: The reaction with water produces diphenylphosphinic acid and hydrogen chloride (HCl).[2][9]

Hydrolysis reagent This compound (Ph₂P(O)Cl) product1 Diphenylphosphinic Acid (Ph₂P(O)OH) reagent->product1 + H₂O      Hydrolysis product2 Hydrogen Chloride (HCl) reagent->product2 + H₂O water Water (H₂O) (from moisture)

Diagram 1. Hydrolysis pathway of this compound.

Q3: How do I safely quench a reaction that contains unreacted this compound?

A: Unreacted this compound must be quenched carefully. It is an acid chloride and will react vigorously with protic quenchers.[10]

Quenching Protocol:

  • Cool the reaction mixture in an ice bath.

  • Under an inert atmosphere, slowly add a less reactive alcohol, such as isopropanol (B130326) or ethanol, dropwise with stirring.[10]

  • After the initial exothermic reaction subsides, water can be cautiously added to complete the quench.[10]

  • The resulting acidic mixture should then be neutralized with a suitable base (e.g., sodium bicarbonate solution).[10]

Q4: Can I use nitrogen instead of argon for the inert atmosphere?

A: Yes, for most applications involving this compound, dry nitrogen is a suitable and more economical alternative to argon.[3] Both gases serve to displace air and moisture.

Data & Protocols

Data Presentation

The importance of rigorous anhydrous and inert techniques cannot be overstated. The following table provides an illustrative comparison of expected outcomes for a generic esterification reaction using this compound.

Handling Condition Description Expected Yield of Ester Primary Byproduct
Standard Benchtop Glassware is air-dried; reaction run open to the atmosphere.0-10%Diphenylphosphinic Acid
Basic Inert Atmosphere Oven-dried glassware; Nitrogen balloon used for inert atmosphere.60-85%Minor amounts of Diphenylphosphinic Acid
Rigorous Inert Atmosphere Flame-dried glassware under vacuum; Schlenk line or glovebox used. Anhydrous solvents and reagents transferred via syringe.>95%Trace impurities only
Table 1. Illustrative impact of handling conditions on reaction yield.
Experimental Protocols

Protocol 1: General Procedure for a Moisture-Sensitive Reaction

This protocol outlines the setup for a reaction, such as an amide or ester coupling, using this compound.

Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification p1 1. Oven-dry or flame-dry all glassware p2 2. Assemble apparatus while hot and cool under inert gas flow p1->p2 p3 3. Prepare anhydrous solvents and reagents p2->p3 r1 4. Dissolve starting materials (e.g., acid, amine) in solvent p3->r1 r2 5. Transfer Ph₂P(O)Cl via syringe to reaction flask r1->r2 r3 6. Monitor reaction (TLC, LCMS, etc.) r2->r3 w1 7. Cool reaction to 0°C r3->w1 w2 8. Cautiously quench with isopropanol, then water w1->w2 w3 9. Perform aqueous workup and extraction w2->w3 w4 10. Purify product (e.g., chromatography) w3->w4

Diagram 2. General experimental workflow for moisture-sensitive reactions.

Protocol 2: Troubleshooting a Low-Yield Reaction

If a reaction has failed or provided a low yield, use the following logical tree to diagnose the potential issue.

Troubleshooting start Problem: Low or No Product Yield q1 Was a white precipitate (Diphenylphosphinic Acid) observed? start->q1 a1_yes YES: Major moisture contamination q1->a1_yes Yes q2 NO: Was the reaction sluggish or did it not start? q1->q2 No sol1 Solution: - Flame-dry all glassware - Use fresh anhydrous solvent - Check inert gas supply a1_yes->sol1 a2_yes YES: Minor moisture contamination or reagent issue q2->a2_yes Yes end_ok Other issues: - Incorrect stoichiometry - Wrong temperature - Reagent instability q2->end_ok No sol2 Solution: - Check purity of other reagents - Ensure septa/joints are sealed - Verify Ph₂P(O)Cl quality a2_yes->sol2

Diagram 3. Troubleshooting logic for a failed reaction.

References

Preventing hydrolysis of Diphenylphosphinic chloride during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diphenylphosphinic chloride (Ph₂P(O)Cl). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the hydrolysis of this compound during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a phosphorylating agent used in organic synthesis.[1][2] It is a colorless to light yellow liquid at room temperature, though it can solidify at lower temperatures due to its low melting point.[1] Key applications include the synthesis of peptide coupling agents, chiral phosphine (B1218219) ligands for asymmetric catalysis, and flame retardants.[1][2][3]

Q2: Why is preventing hydrolysis of this compound so critical?

This compound is highly sensitive to moisture and readily reacts with water in a process called hydrolysis.[1] This reaction consumes the starting material and forms diphenylphosphinic acid as a byproduct, which can complicate purification and reduce the yield of the desired product.

Q3: How can I visually identify if my this compound has hydrolyzed?

While this compound is a clear, colorless to pale yellow liquid, its hydrolysis product, diphenylphosphinic acid, is a solid. The presence of a significant amount of white precipitate in your reagent bottle or reaction mixture, especially when using anhydrous solvents, may indicate hydrolysis.

Q4: What are the ideal storage conditions for this compound?

To minimize hydrolysis, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like water and alcohols.[1] Long-term storage at 2-8°C under an inert gas atmosphere (e.g., nitrogen or argon) is recommended.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no product yield in a reaction using this compound. Hydrolysis of the this compound due to wet reagents or solvents.Ensure all solvents and reagents are rigorously dried before use. Check the water content of solvents using Karl-Fischer titration if possible.[5]
Use freshly opened bottles of anhydrous solvents or solvents from a solvent purification system.[6]
Inadequate inert atmosphere.Purge the reaction flask with a dry inert gas (nitrogen or argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.[5][7]
Formation of a white precipitate in the reaction mixture. Precipitation of diphenylphosphinic acid, the hydrolysis product.If hydrolysis is suspected, consider purifying the this compound by distillation before use.
During workup, the diphenylphosphinic acid may be removed by an aqueous basic wash, but this may affect the desired product.
Inconsistent reaction outcomes. Variable water content in reagents or solvents from batch to batch.Standardize the procedure for drying all solvents and non-volatile liquid reagents. Use consistent sources for your starting materials.
Exposure of the reaction to atmospheric moisture.Use oven-dried or flame-dried glassware and assemble the apparatus while hot under a stream of inert gas. Use septa and syringes for the transfer of liquids.[8]

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup for Using this compound

This protocol outlines the essential steps to create an anhydrous environment suitable for reactions involving this compound.

Materials:

  • Round-bottom flask and other necessary glassware

  • Septa, needles, and syringes

  • Schlenk line or a balloon filled with an inert gas (nitrogen or argon)

  • Heat gun or oven

  • Anhydrous solvents and reagents

Procedure:

  • Drying Glassware: Thoroughly clean and dry all glassware in an oven at >100°C for several hours or flame-dry under vacuum.

  • Assembling the Apparatus: Assemble the glassware while still hot and immediately place it under a positive pressure of dry inert gas.

  • Adding Reagents:

    • Solid reagents should be dried in a vacuum oven and transferred to the reaction flask under a stream of inert gas.

    • Anhydrous solvents and liquid reagents should be transferred using a syringe or cannula.[5]

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. If the reaction requires heating, use an oil bath and a condenser.

  • Monitoring the Reaction: Use appropriate techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to monitor the reaction's progress.[5]

Protocol 2: Drying of Common Organic Solvents

The purity of solvents is crucial. Below are methods for drying common solvents used in reactions with this compound.

Solvent Recommended Drying Agent(s) Procedure
Dichloromethane (DCM) Calcium hydride (CaH₂)Stir over CaH₂ for several hours (or overnight) and then distill under an inert atmosphere.[6]
Tetrahydrofuran (THF) Sodium/benzophenone (B1666685) ketylReflux over sodium wire and benzophenone until a persistent deep blue or purple color is obtained, then distill under an inert atmosphere.[6]
Activated 3Å or 4Å molecular sievesAllow the solvent to stand over activated molecular sieves for at least 24-48 hours.[9][10]
Acetonitrile (MeCN) Calcium hydride (CaH₂)Pre-dry with 4Å molecular sieves, then distill from CaH₂ under an inert atmosphere.[6]
Toluene Sodium/benzophenone ketylReflux over sodium wire and benzophenone, then distill under an inert atmosphere.[10]

Note: Always handle drying agents with appropriate safety precautions, as some are highly reactive.

Visualizations

Hydrolysis_Mechanism Mechanism of this compound Hydrolysis DPPC This compound (Ph₂P(O)Cl) DPPA Diphenylphosphinic Acid (Ph₂P(O)OH) DPPC->DPPA + H₂O H2O Water (H₂O) HCl Hydrogen Chloride (HCl)

Caption: Hydrolysis of this compound.

Experimental_Workflow Workflow for Preventing Hydrolysis start Start dry_glassware 1. Dry Glassware (Oven or Flame-dry) start->dry_glassware inert_atmosphere 2. Assemble under Inert Atmosphere dry_glassware->inert_atmosphere add_solvents 3. Add Anhydrous Solvents/Reagents inert_atmosphere->add_solvents add_dppc 4. Add Diphenylphosphinic Chloride add_solvents->add_dppc run_reaction 5. Run Reaction add_dppc->run_reaction workup 6. Quench and Workup run_reaction->workup end End workup->end

Caption: Recommended Experimental Workflow.

References

Common side reactions of Diphenylphosphinic chloride and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diphenylphosphinic Chloride (DppCl)

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound (DppCl) in chemical synthesis. It is intended for researchers, scientists, and drug development professionals to help mitigate common side reactions and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with this compound?

This compound is a highly reactive reagent susceptible to several side reactions, primarily driven by its sensitivity to nucleophiles. The most common side reactions are:

  • Hydrolysis: DppCl reacts readily with moisture to form diphenylphosphinic acid and hydrochloric acid.[1] This is the most frequent cause of reagent degradation and can introduce impurities into the reaction mixture.

  • Reaction with Alcohols and Amines: While these are often the intended reactions, using excess alcohol or amine, or improper temperature control, can lead to the formation of undesired byproducts.[2][3]

  • Anhydride Formation: In the presence of trace water and a base, DppCl can react with its hydrolysis product, diphenylphosphinic acid, to form diphenylphosphinic anhydride.[4]

  • Formation of Tetraphenyldiphosphine Dioxide: This byproduct has been observed in reactions involving alcohols and a tertiary amine, potentially arising from trace contaminants or oxidation of phosphinous chloride intermediates.[4]

Q2: My experiment is yielding poor results. How can I determine if my this compound has degraded and what is the prevention strategy?

Degradation of DppCl is almost always due to hydrolysis from exposure to atmospheric moisture.[1]

Troubleshooting Steps:

  • Visual Inspection: Fresh DppCl is a colorless to light yellow, clear liquid.[3][5] If the reagent appears cloudy, has solidified (when it should be liquid at room temperature), or fuming (due to HCl formation), it has likely been compromised by moisture.

  • Analytical Confirmation (FT-IR): A simple way to check for hydrolysis is to run an FT-IR spectrum. The presence of a broad O-H stretch (around 3200-2500 cm⁻¹) and a P=O stretch shifted from the chloride to the acid is indicative of diphenylphosphinic acid.

Prevention Strategy:

Proper handling and storage are critical to prevent degradation.

  • Storage: Store DppCl in a tightly-sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon).[2][6][7] Long-term storage at 2-8°C is recommended.[6]

  • Handling: Always handle the reagent under an inert atmosphere using dry syringes or cannulas.[2] Ensure all glassware is oven-dried or flame-dried before use to remove any adsorbed water. Use anhydrous solvents for all reactions.

G cluster_storage Storage Protocol cluster_handling Handling Protocol s1 Receive DppCl s2 Store in Cool, Dry Place (2-8°C) s1->s2 s3 Keep Container Tightly Sealed s2->s3 s4 Store Under Inert Gas (N₂/Ar) s3->s4 h1 Use Oven-Dried Glassware h2 Work Under Inert Atmosphere h1->h2 h3 Use Anhydrous Solvents h2->h3 h4 Transfer via Dry Syringe/Cannula h3->h4

Troubleshooting Guide

Problem 1: Formation of Diphenylphosphinic Acid Impurity

Symptom: Your final product is contaminated with a water-soluble, acidic impurity. NMR or Mass Spectrometry analysis suggests the presence of diphenylphosphinic acid.

Cause: This is a direct result of hydrolysis of this compound before or during the reaction.[1][3]

Solutions:

  • Strict Anhydrous Conditions: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina (B75360) columns).

  • Inert Atmosphere: Purge the reaction vessel with a dry inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure of the inert gas throughout the experiment.[2]

  • Proper Reagent Handling: Use dry syringes or cannulas for all liquid transfers. Avoid opening the main reagent bottle frequently.

// Invisible edges for layout edge [style=invis]; DppCl -> Water; } .dot Caption: Primary hydrolysis side reaction pathway for DppCl.

Problem 2: Low Yield in Amine or Alcohol Reactions

Symptom: The desired phosphinamide or phosphinate ester is obtained in low yield, with significant recovery of the starting amine/alcohol.

Cause: Inefficient reaction due to the formation of HCl, which protonates the nucleophile (amine/alcohol) or the base, rendering it unreactive.

Solutions:

  • Use of a Base: Always include a non-nucleophilic tertiary amine base, such as N-methylmorpholine (NMM) or pyridine, in stoichiometric amounts (at least 1 equivalent, often more) to scavenge the HCl byproduct.[8]

  • Temperature Control: Many reactions with DppCl are exothermic. It is crucial to control the temperature, often by starting the reaction at 0°C, to prevent side reactions and decomposition.

  • Order of Addition: Add the DppCl solution slowly to the mixture of the substrate (amine/alcohol) and the base. This ensures that the generated HCl is immediately neutralized.

Data Presentation: Key Compounds

The table below summarizes the properties of this compound and its most common side products to aid in their identification.

Compound NameChemical FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
This compound C₁₂H₁₀ClOP236.63Colorless to light yellow liquid14 - 16[9]
Diphenylphosphinic acidC₁₂H₁₁O₂P218.19White solid194 - 198
Diphenylphosphinic anhydrideC₂₄H₂₀O₃P₂418.36White solid135 - 137

Experimental Protocols

Protocol: General Procedure for the Phosphinylation of Amines to Minimize Side Reactions

This protocol provides a standardized method for reacting an amine with DppCl to form a phosphinamide, emphasizing the steps required to prevent common side reactions.

1. Materials and Reagents:

  • Amine substrate

  • This compound (DppCl)

  • Anhydrous Dichloromethane (DCM)

  • N-methylmorpholine (NMM)

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

2. Glassware and System Preparation:

  • Assemble the reaction flask, condenser, and addition funnel after oven-drying all components.

  • Flame-dry the entire apparatus under vacuum and then cool to room temperature under a positive pressure of inert gas (N₂ or Ar).

3. Reaction Procedure:

  • To a vigorously stirred suspension or solution of the amine (1.0 eq) in anhydrous DCM in the reaction flask at 0°C (ice bath), add N-methylmorpholine (NMM) (2.0 eq).

  • Separately, prepare a solution of DppCl (1.0 eq) in anhydrous DCM in the addition funnel.

  • Add the DppCl solution dropwise to the amine/NMM mixture over 15-30 minutes, ensuring the internal temperature remains at or below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

4. Work-up and Purification:

  • Upon completion, partition the reaction mixture between ethyl acetate (B1210297) and water.

  • Wash the organic phase sequentially with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, water, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

G start Start prep Prepare Anhydrous Setup (Dry Glassware, Inert Gas) start->prep mix Mix Substrate & Base in Anhydrous Solvent at 0°C prep->mix add Slowly Add DppCl Solution (maintain T ≤ 5°C) mix->add react Stir at 0°C, then Warm to RT Monitor Reaction add->react workup Perform Aqueous Work-up (Wash, Dry, Concentrate) react->workup purify Purify Product (Chromatography/Recrystallization) workup->purify end End purify->end

References

Technical Support Center: Optimizing Peptide Coupling with Diphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide coupling reactions utilizing Diphenylphosphinic Chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in peptide coupling?

This compound is a reagent used to activate the carboxyl group of an N-protected amino acid. It reacts in situ with the amino acid in the presence of a base to form a highly reactive diphenylphosphinic carboxylic mixed anhydride (B1165640).[1][2] This mixed anhydride is then readily aminolyzed by the N-terminal of another amino acid or peptide to form the desired peptide bond.[1][2] This method is an alternative to other coupling strategies that use carbodiimides or onium salts.

Q2: What is the primary mechanism of activation and coupling?

The process involves two main steps:

  • Formation of the Mixed Anhydride: The carboxylate of the N-protected amino acid, activated by a tertiary amine base, attacks the electrophilic phosphorus atom of this compound. This results in the formation of the diphenylphosphinic carboxylic mixed anhydride and the displacement of the chloride ion.

  • Nucleophilic Attack (Aminolysis): The free amino group of the second amino acid residue attacks the carbonyl carbon of the mixed anhydride. The diphenylphosphinate (B8688654) group is an excellent leaving group, facilitating the formation of the new peptide bond.[1][2]

Q3: Which solvents are recommended for this reaction?

Commonly used solvents for peptide coupling, such as Dichloromethane (DCM) and Dimethylformamide (DMF), are suitable for reactions involving this compound. The choice of solvent can influence reaction rates and the solubility of the peptide chain. For sequences prone to aggregation, more disruptive solvents like N-Methyl-2-pyrrolidone (NMP) or the addition of Dimethyl sulfoxide (B87167) (DMSO) may be beneficial.[3]

Q4: What is the optimal temperature for the coupling reaction?

The formation of the mixed anhydride is typically carried out at low temperatures, often between -20°C and 0°C, to minimize side reactions and racemization.[4] The subsequent aminolysis (coupling) step can then be allowed to proceed at room temperature. However, for sterically hindered amino acids or sequences known to be difficult, elevating the temperature (e.g., to 35-50°C) may be necessary to improve coupling efficiency, though this increases the risk of racemization.[5]

Q5: How can racemization be minimized when using this compound?

Racemization is a critical concern in peptide synthesis, as the activation of the carboxyl group can lead to the loss of stereochemical integrity.[3][6] To minimize racemization when using this compound:

  • Choice of Base: Use of a weaker, non-nucleophilic tertiary amine like N-methylmorpholine (NMM) is generally preferred over stronger bases such as Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).[7]

  • Low Temperature: Perform the activation and initial coupling at low temperatures (e.g., -15°C to 0°C).[7]

  • Reaction Time: Avoid prolonged exposure of the activated amino acid to the reaction conditions before the addition of the amine component.

Troubleshooting Guide

Problem ID Issue Observed Potential Causes Recommended Solutions
LC-01 Low Coupling Yield / Incomplete Reaction 1. Steric Hindrance: Bulky amino acid residues near the coupling site are preventing efficient reaction.[8] 2. Peptide Aggregation: The growing peptide chain is folding on itself, blocking the reactive N-terminus.[3] 3. Insufficient Activation: The mixed anhydride is not forming efficiently or is unstable. 4. Suboptimal Reaction Conditions: Temperature or reaction time may be insufficient.1. Increase Reaction Time and/or Temperature: For difficult couplings, extend the reaction time (e.g., 2-24 hours) or cautiously increase the temperature.[5] 2. Solvent Exchange: Switch to a more disruptive solvent like NMP or add chaotropic salts (e.g., LiCl) to break up aggregates.[3][9] 3. Double Coupling: After the initial coupling reaction, filter and wash the resin, then repeat the coupling step with fresh reagents. 4. Re-evaluate Stoichiometry: Ensure an appropriate excess of the amino acid and this compound are used (typically 1.5-3 equivalents for solid-phase synthesis).
EP-01 Presence of Diastereomeric Impurities (Racemization) 1. Strong Base: Use of a strong base like DIPEA or TEA can promote the formation of an oxazolone (B7731731) intermediate, which is prone to racemization.[6][10] 2. Elevated Temperature: Higher temperatures accelerate the rate of racemization.[5] 3. Prolonged Activation Time: Leaving the mixed anhydride for too long before adding the amine component increases the risk of epimerization.1. Use a Weaker Base: Switch to N-methylmorpholine (NMM) or collidine.[6][7] 2. Optimize Temperature: Perform the activation and coupling at 0°C or below if possible.[7] 3. Minimize Pre-activation Time: Add the amine component as soon as reasonably possible after the formation of the mixed anhydride.
SR-01 Unidentified Side Products 1. Reaction with Side Chains: The activated carboxyl group may be reacting with unprotected or poorly protected side chains (e.g., Asn, Gln). 2. Formation of N-acylurea: This can occur if carbodiimide-based reagents were used in previous steps and not completely removed.[7] 3. Diketopiperazine Formation: Occurs at the dipeptide stage, especially with Proline or Glycine as one of the first two residues.[3]1. Verify Protecting Group Strategy: Ensure that all reactive side chains are appropriately protected for the synthesis conditions. 2. Thorough Washing: Implement rigorous washing steps between deprotection and coupling to remove residual reagents. 3. Dipeptide Strategy: For problematic sequences, consider synthesizing the first two amino acids as a dipeptide unit to bypass the risk of diketopiperazine formation.[3]

Experimental Protocols & Data

Protocol 1: General Procedure for Solution-Phase Peptide Coupling

This protocol describes the coupling of an N-protected amino acid (R-COOH) with an amino acid ester (H-N-R').

  • Preparation: Dissolve the N-protected amino acid (1.0 eq.) in dry DCM or DMF and cool the solution to -15°C in an ice-salt bath.

  • Base Addition: Add N-methylmorpholine (NMM) (1.0 eq.) to the solution and stir for 5 minutes.

  • Activation: Add this compound (1.0 eq.) dropwise to the cooled solution. Stir the mixture at -15°C for 15-20 minutes to allow for the formation of the mixed anhydride.

  • Coupling: To this mixture, add a pre-cooled solution of the amino acid ester hydrochloride (1.0 eq.) and NMM (1.0 eq.) in DCM or DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude peptide.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for peptide couplings using the this compound/NMM method.

N-Protected Amino Acid Amine Component Solvent Temp (°C) Time (h) Yield (%) Racemization (%)
Z-GlyH-Phe-OMeDCM-15 to RT295-
Z-PheH-Val-OMeDMF-15 to RT388< 2
Boc-AlaH-Leu-OtBuDCM-15 to RT2.592< 1
Z-ValH-Gly-OEtDMF-10 to RT485~3
Boc-IleH-Pro-OMeDCM-20 to RT580< 2

Data is representative and compiled from typical outcomes of mixed anhydride couplings. Actual results may vary based on specific substrates and reaction scale.

Visualizations

Reaction Mechanism

PeptideCoupling cluster_activation Step 1: Mixed Anhydride Formation cluster_coupling Step 2: Aminolysis (Peptide Bond Formation) AA N-Protected Amino Acid (R-COOH) MA Mixed Anhydride Intermediate AA->MA + Base + Ph2POCl Base Base (NMM) DPPC Diphenylphosphinic Chloride (Ph2POCl) MA->MA_ref Proceeds to Coupling Amine Amine Component (H2N-R') Peptide Dipeptide (R-CO-NH-R') Byproduct Diphenylphosphinic Acid (Ph2POOH) Peptide->Byproduct releases MA_ref->Peptide + Amine Component

Caption: Mechanism of peptide coupling via a diphenylphosphinic mixed anhydride.

General Experimental Workflow

Workflow start Start prep Dissolve N-Protected Amino Acid in dry solvent start->prep cool Cool reaction vessel to -15°C prep->cool add_base Add Base (e.g., NMM) cool->add_base add_dppc Add this compound (Activator) add_base->add_dppc wait Stir for 15-20 min (Anhydride Formation) add_dppc->wait add_amine Add Amine Component wait->add_amine react Allow to warm to RT Stir for 2-5 hours add_amine->react monitor Monitor reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up & Purification monitor->workup Complete end End: Isolated Peptide workup->end

Caption: A typical workflow for solution-phase peptide coupling.

Troubleshooting Logic

Troubleshooting start Low Yield or Incomplete Reaction? steric Is coupling sterically hindered? start->steric Yes aggregation Is aggregation likely? start->aggregation No increase_t Increase Temperature &/or Reaction Time steric->increase_t Yes double_couple Perform Double Coupling steric->double_couple Also consider end Problem Resolved increase_t->end double_couple->end solvent Change Solvent (NMP) or add Chaotropic Salts aggregation->solvent Yes racemization Racemization observed? aggregation->racemization No solvent->end base_check Is base too strong (e.g., DIPEA)? racemization->base_check Yes racemization->end No change_base Switch to NMM or Collidine base_check->change_base Yes temp_check Is temperature too high? base_check->temp_check No change_base->end lower_temp Lower reaction temperature to < 0°C temp_check->lower_temp Yes temp_check->end No lower_temp->end

Caption: Decision tree for troubleshooting common coupling issues.

References

Troubleshooting guide for the synthesis of ligands from Diphenylphosphinic chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ligands from Diphenylphosphinic chloride

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of ligands, particularly phosphinic amides, from this compound.

Frequently Asked Questions (FAQs)

1. What is the fundamental reaction for synthesizing phosphinic amide ligands from this compound?

The most common method for preparing phosphinic amides is the reaction of this compound with a primary or secondary amine. This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic phosphorus atom of the this compound. This process forms a P-N bond and releases hydrochloric acid (HCl) as a byproduct. To neutralize the HCl, a base is typically added, which can be a second equivalent of the amine substrate or a non-nucleophilic base like triethylamine (B128534) or pyridine.[1]

2. My reaction yield is very low. What are the potential causes and how can I improve it?

Low yields in the synthesis of phosphinic amides from this compound can stem from several factors. A primary concern is the moisture sensitivity of this compound, which readily hydrolyzes to diphenylphosphinic acid.[2] This hydrolysis consumes the starting material and complicates purification. Another factor can be the choice of base and solvent, which can influence the reaction rate and the formation of side products.

To improve the yield, ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also highly recommended.[3] The choice of a suitable base is crucial; sterically hindered non-nucleophilic bases are often preferred to avoid competition with the amine substrate.

3. I am observing an insoluble white precipitate in my reaction mixture. What could it be?

The white precipitate is most likely the hydrochloride salt of the amine used in the reaction. This salt forms as the hydrochloric acid byproduct, generated during the reaction, is neutralized by the amine base. For instance, if ethylamine (B1201723) is used, the precipitate would be ethylammonium (B1618946) chloride.[4] This is a normal occurrence in the reaction and the salt is typically removed during the aqueous work-up.

4. How can I purify my phosphinic amide product?

Purification of phosphinic amides can be achieved through several standard laboratory techniques, depending on the physical properties of the product.

  • Crystallization/Recrystallization: This is often the most effective method for purifying solid phosphinic amides.[5][6] Suitable solvents for recrystallization include ethanol, acetone, acetonitrile, or mixtures containing water, such as acetone-water or acetonitrile-water.[6][7]

  • Column Chromatography: For products that are oils or difficult to crystallize, column chromatography is a viable option.[8] The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system will depend on the polarity of the phosphinic amide.

  • Extraction: An aqueous work-up is a critical first step in purification to remove the hydrochloride salt and any water-soluble impurities. The reaction mixture is typically partitioned between an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and water. The organic layer containing the product is then washed, dried, and concentrated.

5. What are the main side products I should be aware of?

The most common side product is diphenylphosphinic acid, which results from the hydrolysis of this compound in the presence of moisture.[2] If the reaction is not carried out under anhydrous conditions, the yield of the desired phosphinic amide will be reduced due to the consumption of the starting material. Diphenylphosphinic acid can sometimes be challenging to separate from the final product, especially if the product itself has acidic or basic functionalities.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl/Alkyl Diphenylphosphinic Amides

To a solution of the desired primary or secondary amine (1.0 mmol) and a non-nucleophilic base (e.g., triethylamine, 1.2 mmol) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF, 10 mL) under an inert atmosphere (N₂ or Ar), a solution of this compound (1.0 mmol) in the same anhydrous solvent (5 mL) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 2-24 hours), while monitoring the reaction progress by TLC.

Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by either recrystallization or column chromatography.

Data Presentation

Table 1: Synthesis of N-Aryl Diphenylphosphinic Amides - Reaction Conditions and Yields

AmineBaseSolventTime (h)Yield (%)Reference
AnilinePyridineDichloromethane1285[3]
4-MethylanilineTriethylamineTHF891[3]
4-ChloroanilineTriethylamineDichloromethane1288[3]
2,4,6-TrimethylanilineTriethylamineToluene2456[9]

Table 2: Synthesis of N-Alkyl Diphenylphosphinic Amides - Reaction Conditions and Yields

AmineBaseSolventTime (h)Yield (%)Reference
BenzylamineTriethylamineDichloromethane692[1]
N-BenzylmethylamineTriethylamineAcetonitrile1265[9]
EthylamineExcess EthylamineDichloromethane2Not specified[4]
Amine HydrochlorideN-MethylmorpholineDichloromethane2Not specified

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: - this compound - Amine - Base - Anhydrous Solvent reaction Reaction Setup: - Inert Atmosphere (N₂/Ar) - 0°C to Room Temp reagents->reaction 1. Combine workup Aqueous Work-up: - Quench with H₂O - Extraction - Washing & Drying reaction->workup 2. Process purification Purification: - Recrystallization or - Column Chromatography workup->purification 3. Purify product Final Product: - Phosphinic Amide Ligand purification->product 4. Isolate

Caption: General experimental workflow for phosphinic amide synthesis.

Troubleshooting Guide

troubleshooting_guide start Low Yield or No Reaction check_moisture Check for Moisture Contamination start->check_moisture check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Base) start->check_conditions moisture_yes Moisture Present check_moisture->moisture_yes reagents_issue Impure/Incorrect Reagents check_reagents->reagents_issue conditions_issue Suboptimal Conditions check_conditions->conditions_issue solution_moisture Solution: - Use anhydrous solvents - Flame-dry glassware - Run under inert atmosphere moisture_yes->solution_moisture Yes solution_reagents Solution: - Purify starting materials - Confirm stoichiometry reagents_issue->solution_reagents Yes solution_conditions Solution: - Optimize temperature & time - Use appropriate base conditions_issue->solution_conditions Yes

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Optimizing Purity in Diphenylphosphinic Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of products derived from reactions involving diphenylphosphinic chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in my reaction product and how is it formed?

A1: The most prevalent impurity is diphenylphosphinic acid.[1] This byproduct forms when this compound reacts with water present in the reaction solvent or atmosphere (hydrolysis).[2] this compound is highly sensitive to moisture and should be handled under anhydrous conditions.[2]

Q2: My reaction involves an alcohol, and I'm seeing a significant byproduct. What could it be?

A2: When reacting this compound with an alcohol, a common side reaction is alcoholysis, leading to the formation of the corresponding diphenylphosphinate (B8688654) ester.[2] This occurs if the reaction conditions are not optimized for the desired transformation.

Q3: I'm performing a reaction with an amine and getting a complex mixture of products. What's happening?

A3: Reactions with primary or secondary amines can lead to over-alkylation, where the initially formed phosphinic amide reacts further with the starting materials. This results in a mixture of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts, which can be challenging to separate.[3]

Q4: How can I prevent the hydrolysis of this compound during my reaction?

A4: To prevent hydrolysis, it is crucial to maintain anhydrous conditions. This includes using dry solvents, oven-dried glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Storing this compound in a dry environment is also essential.[2]

Q5: What analytical techniques are best for assessing the purity of my product?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the quantitative determination of product purity and impurity profiles.[4][5] For routine monitoring of reaction progress, Thin Layer Chromatography (TLC) can be a quick and effective tool.[6] ¹H NMR spectroscopy can also be used to determine reaction completion and estimate purity by integrating starting material and product signals.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low product yield and presence of a white, crystalline solid. Hydrolysis of this compound to form diphenylphosphinic acid.Ensure all reagents and solvents are anhydrous. Use oven-dried glassware and conduct the reaction under an inert atmosphere. The diphenylphosphinic acid can be removed by an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during work-up.[7]
Product is an oil and difficult to purify by crystallization. Presence of unreacted starting materials or oily byproducts.Purify the product using column chromatography on silica (B1680970) gel. A solvent system such as petroleum ether/dichloromethane (B109758) or hexane/ethyl acetate (B1210297) can be effective.[8]
During column chromatography of an amine-containing product, the product streaks or does not elute. The basic amine product is interacting strongly with the acidic silica gel.Add a small amount of a volatile base, like triethylamine (B128534) (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase such as basic alumina (B75360) or an amine-functionalized silica gel.[9]
Formation of multiple products in a reaction with an amine. Over-alkylation of the amine.Use a high dilution to favor the intramolecular reaction. This can be achieved by the slow addition of the amine to a large volume of solvent.[10] Carefully controlling the stoichiometry of the reactants is also critical.
Inconsistent reaction outcomes. Variable quality of this compound or other reagents.Use high-purity starting materials. The purity of this compound can be checked by GC or HPLC before use.

Purification Protocol Overviews

Experimental Protocol: Extractive Work-up for Neutral and Acidic Products

This protocol is suitable for separating the desired product from acidic impurities like diphenylphosphinic acid and basic impurities like triethylamine.

  • Quenching: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing:

    • Transfer the diluted mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 5% citric acid solution (to remove basic impurities).[7]

      • Saturated sodium bicarbonate solution (to remove acidic impurities).[7]

      • Water.[7]

      • Brine (to facilitate phase separation).[7]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for purifying products by flash column chromatography.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Apply gentle air pressure to the top of the column and begin eluting with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.[11]

  • Fraction Collection: Collect the eluting solvent in fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Protocol: Crystallization

This protocol is ideal for purifying solid products.

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[6]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.[12]

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.[6]

  • Drying: Dry the purified crystals under vacuum.

Data on Purification Outcomes

Purification Method Typical Purity Achieved Commonly Removed Impurities Notes
Extractive Work-up >90%Diphenylphosphinic acid, triethylamine hydrochlorideOften used as a preliminary purification step before chromatography or crystallization.
Crystallization >98%Minor impurities with different solubility profilesThe final purity is highly dependent on the solvent system and the nature of the impurities.[12]
Column Chromatography >99%A wide range of impurities, including starting materials and byproductsThe choice of stationary and mobile phases is critical for successful separation.[8]
High Vacuum Distillation >99.5%Non-volatile impuritiesSuitable for thermally stable, liquid products.[13]

Visualized Workflows and Logic

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Reaction Mixture quench Quench Reaction start->quench extract Extractive Work-up (Acid/Base Wash) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography crystallization Crystallization concentrate->crystallization distillation Distillation concentrate->distillation purity Purity Analysis (HPLC, GC, NMR) chromatography->purity crystallization->purity distillation->purity

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic cluster_impurities Identify Impurity cluster_solutions Solutions start Low Product Purity is_solid Is the main impurity a solid? start->is_solid is_amine Is the product an amine? start->is_amine hydrolysis Likely Diphenylphosphinic Acid (from hydrolysis) is_solid->hydrolysis Yes streaking Product streaks on silica TLC? is_amine->streaking Yes basic_wash Perform Aqueous Basic Wash hydrolysis->basic_wash anhydrous Use Anhydrous Conditions hydrolysis->anhydrous add_base Add Base to Eluent streaking->add_base change_phase Use Alumina or Amine-Functionalized Silica streaking->change_phase

Caption: Troubleshooting logic for common purification issues.

References

Handling and storage best practices for Diphenylphosphinic chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of Diphenylphosphinic chloride (CAS No: 1499-21-4).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a flammable liquid and vapor that is corrosive and causes severe skin burns and eye damage.[1][2][3][4] It is also moisture-sensitive and can react with water to release toxic and corrosive gases.[5][6][7]

Q2: What are the proper storage conditions for this compound?

This compound should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[1][3][8][9] The recommended storage temperature is between 2-8°C.[1][3][8] It is crucial to keep the container tightly closed and handle and store it under an inert gas due to its moisture sensitivity.[1][6][8]

Q3: What personal protective equipment (PPE) is required when handling this chemical?

When handling this compound, it is mandatory to use the following PPE:

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[1]

  • Skin Protection: Chemical-resistant gloves and a complete suit protecting against chemicals. Flame-retardant antistatic protective clothing is also recommended.[1][9]

  • Respiratory Protection: If engineering controls are insufficient, a full-face respirator with appropriate cartridges (e.g., type ABEK) should be used.[1]

Q4: What should I do in case of accidental skin or eye contact?

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water and soap.[1][10] Seek immediate medical attention.[2][9]

  • Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[3][9]

Q5: How should I handle a spill of this compound?

In the event of a spill, evacuate the area and remove all sources of ignition.[2][8] Ventilate the area.[8] Contain the spillage using non-combustible absorbent materials like sand, earth, or vermiculite (B1170534) and collect it in a suitable container for disposal.[1][2] Do not let the product enter drains.[1][2][8]

Q6: What are the incompatible materials to avoid?

This compound is incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[10] It is also sensitive to moisture and water.[1][5][10]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
White fumes or gas evolution upon opening the container. Exposure to moist air.Handle the container under an inert atmosphere (e.g., in a glove box) to minimize contact with moisture. Ensure the container is tightly sealed when not in use.
Unexpected reaction or side product formation. Contamination with water, alcohols, or other incompatible materials.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Review the experimental protocol to identify any potential incompatibilities.
Solidification of the liquid in the container. Storage at a low temperature. The melting point is around 20°C.[3]Gently warm the container to room temperature to melt the contents before use. Ensure the container is sealed to prevent moisture ingress during warming.
Corrosion of metal equipment. Reaction of the chemical with metals.Use glass or other resistant materials for handling and storage. Avoid contact with aluminum or galvanized containers.[11]

Quantitative Data Summary

Property Value Reference
Molecular Formula C12H10ClOP[1][12]
Molecular Weight 236.63 g/mol [1][9]
Appearance Colorless to light yellow clear, viscous liquid[1][5][10]
Boiling Point 222 °C at 16 mmHg[10][13]
Melting Point Approximately 20 °C[3]
Flash Point 26 °C (closed cup)[1][10][13]
Density 1.24 g/cm³ at 25 °C[1][13]
Storage Temperature 2 - 8 °C[1][3][8][13]

Experimental Protocols & Workflows

General Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_setup Prepare Inert Atmosphere Workspace prep_ppe->prep_setup prep_materials Gather Dried Glassware & Reagents prep_setup->prep_materials handle_transfer Transfer Reagent Under Inert Gas prep_materials->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_quench Quench Reaction & Workup handle_reaction->cleanup_quench cleanup_waste Dispose of Waste Properly cleanup_quench->cleanup_waste cleanup_store Store this compound cleanup_waste->cleanup_store

General handling workflow for this compound.
Spill Response Protocol

This diagram illustrates the logical steps to follow in the event of a this compound spill.

G spill_detected Spill Detected evacuate Evacuate Immediate Area spill_detected->evacuate ignite_sources Remove Ignition Sources evacuate->ignite_sources ventilate Ensure Adequate Ventilation ignite_sources->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material contain->collect dispose Dispose in a Sealed Container collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

References

Diphenylphosphinic Chloride Reaction Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges and solutions related to the scale-up of diphenylphosphinic chloride reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions involving this compound?

A1: Scaling up chemical processes, including those with this compound, presents several fundamental challenges. The primary issues stem from changes in physical and geometric parameters as the reactor size increases. Key challenges include managing heat transfer, ensuring adequate mixing, controlling impurity profiles, and addressing significant safety hazards.[1][2] Often, a reaction scheme that is optimal at the lab scale may not be suitable for commercial production due to constraints imposed by safety, cost, and robustness.[1]

Q2: Why is heat transfer a major concern during scale-up?

A2: Heat transfer is critical because the ratio of heat transfer area to reactor volume decreases significantly as you increase the scale.[3] An exothermic reaction that is easily controlled in a small flask can generate heat much faster than it can be removed in a large reactor, potentially leading to a dangerous thermal runaway.[2][3] For instance, a 1,000-fold increase in volume may only result in a 100-fold increase in heat transfer area, creating a significant cooling deficit.[3] Reactions with this compound can be quite exothermic, especially during the addition of reagents.[4]

Q3: How does mixing in a large reactor differ from a lab flask?

A3: Mixing in small flasks is often efficient, but achieving the same level of homogeneity in a large-scale reactor is difficult.[2] Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, which can cause side reactions, impurity formation, and lower yields.[5][6] The transition from efficient stirring in glassware to the complex hydrodynamics of a commercial CSTR can create dead zones or gradients that impact product quality.[2]

Q4: What are the main safety hazards associated with this compound at an industrial scale?

A4: this compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[7][8] On a large scale, handling significant quantities of this material increases the risks associated with spills, fires, and exposure.[9] The reaction often generates corrosive and toxic gases, such as hydrogen chloride (HCl), which must be safely contained and neutralized, for example, with a NaOH scrubber.[4] It is also sensitive to moisture, reacting with water to liberate toxic gases.[10][11] Therefore, robust safety protocols, appropriate personal protective equipment (PPE), and engineered controls like closed systems and proper ventilation are mandatory.[9][10][12]

Troubleshooting Guide

Issue 1: Poor Thermal Control and Overheating

Q: My reaction temperature is spiking during reagent addition on a pilot scale, which didn't happen in the lab. What can I do?

A: This is a classic heat transfer limitation issue common to scale-up.[13]

Possible Causes & Solutions:

  • Inadequate Cooling Capacity: The surface-area-to-volume ratio of your reactor is lower than your lab flask, reducing relative cooling efficiency.[3]

  • Addition Rate Too Fast: The rate of heat generation is exceeding the rate of heat removal.[14]

Troubleshooting Steps:

  • Reduce Addition Rate: Slow down the dropwise addition of reagents to allow the cooling system to keep pace with the heat generated.[4]

  • Improve Heat Transfer:

    • Ensure the reactor's cooling jacket is operating at maximum efficiency.

    • Consider using a reactor with a better design for heat transfer, such as one with internal cooling coils.

  • Use a Co-solvent/Diluent: Increasing the solvent volume can increase the overall heat capacity of the mixture, helping to absorb thermal energy and buffer temperature spikes.[1]

  • Pre-cool Solutions: Ensure both the main reaction mixture and the reagent being added are cooled to the target temperature before and during addition.[4][15]

Issue 2: Increased Impurity Levels or Lower Yield

Q: The purity of my scaled-up batch is lower than my lab results, and the yield has dropped. Why is this happening?

A: This often points to mixing issues or localized temperature variations that promote side reactions.

Possible Causes & Solutions:

  • Poor Mixing: Inefficient mixing can lead to areas of high reactant concentration, causing the formation of byproducts.[6] "Dead zones" in the reactor may also prevent reactants from fully incorporating, leading to an incomplete reaction.[2]

  • Thermal Degradation: Localized hot spots near the addition point or at the reactor walls can degrade reactants or the desired product.

  • Moisture Contamination: this compound is sensitive to water.[16] Larger-scale operations have more potential entry points for atmospheric moisture if not properly controlled.

Troubleshooting Steps:

  • Evaluate Mixing Dynamics:

    • Modify the agitator speed or consider a different impeller design (e.g., a pitched-blade turbine for better axial flow).

    • Perform a mixing study to identify and eliminate dead zones.[6]

  • Ensure Strict Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Conduct the reaction under a robust inert atmosphere (e.g., nitrogen or argon).[4][17] this compound should be stored in a tightly-closed container to prevent moisture ingress.[7]

  • Check for Reagent Quality at Scale: The quality and impurity profile of bulk-sourced raw materials may differ from lab-grade chemicals.[18] Always qualify new batches of starting materials.

Issue 3: Handling and Neutralizing HCl Off-Gas

Q: My reaction generates a significant amount of HCl gas. How can I manage this safely at scale?

A: The generation of HCl gas is a known issue, especially in reactions involving amines or alcohols with this compound.[4]

Solution:

  • Gas Scrubbing System: The primary engineering control is to vent the reactor's headspace through a neutralization scrubber. A sodium hydroxide (B78521) (NaOH) solution is commonly used to trap and neutralize the acidic HCl gas before it is released.[4]

  • Controlled Reaction Rate: The rate of gas evolution is proportional to the reaction rate. Controlling the addition of reagents will, in turn, control the rate of off-gassing, preventing the scrubber from being overwhelmed.

  • Adequate Ventilation: The entire system should be placed in a well-ventilated area or within a fume hood to handle any potential fugitive emissions.[7][9]

Quantitative Data Summary

Table 1: Safety and Physical Properties of this compound

PropertyValueSource
CAS Number 1499-21-4
Molecular Formula (C₆H₅)₂P(O)Cl
Molecular Weight 236.63 g/mol
Appearance Colorless to light yellow/orange liquid[16][19]
Density 1.24 g/mL at 25 °C
Boiling Point 222 °C at 16 mmHg
Flash Point 26 °C (78.8 °F) - closed cup
Storage Temperature 2-8°C, under inert gas[7][10]
Hazards Flammable liquid, causes severe skin burns and eye damage[7][8]

Table 2: Scale-Up Parameter Comparison (Illustrative)

ParameterLab Scale (250 mL Flask)Pilot Scale (250 L Reactor)Implication for Scale-Up
Volume 0.25 L250 L1000x increase
Surface Area (Heat Transfer) ~0.02 m²~2 m²Only 100x increase
Surface Area / Volume Ratio ~80 m⁻¹~8 m⁻¹Heat removal is 10x less efficient per unit volume.[3]
Mixing Mechanism Magnetic Stir BarMechanical Agitator (Impeller)Mixing dynamics are completely different; risk of non-uniformity.[2]
Typical Mixing Time SecondsMinutesLonger blend times can affect reaction kinetics and impurity formation.[3]

Experimental Protocols

Protocol 1: Large-Scale Synthesis via Phenylphosphinic Dichloride

This protocol is adapted from a large-scale synthesis method.[17]

Methodology:

  • Reactor Preparation: Under a nitrogen atmosphere, charge a pressure-resistant reactor with 66 kg of yellow phosphorus.

  • Reagent Charging: Add 375 kg of chlorobenzene (B131634) and 190 kg of phenylphosphinic dichloride to the reactor from an automatic metering infusion tank.

  • Reaction: Seal the reactor and heat the mixture to 340-360 °C for 4 hours.

  • Cooling: After the reaction is complete, cool the system to room temperature.

  • Distillation:

    • Automatically transfer the resulting liquid mixture to a distillation kettle.

    • Begin with distillation under normal pressure to recover approximately 90 kg of a chlorobenzene and phosphorus trichloride (B1173362) mixture.

    • Switch to vacuum distillation to first recover ~235 kg of phenylphosphinic dichloride, followed by the final product, ~233 kg of this compound.[17]

Protocol 2: Synthesis with tert-Butyl-N-hydroxycarbamate

This protocol is adapted from an Organic Syntheses procedure, which includes specific notes for scalability.[4]

Methodology:

  • Reactor Setup: In a 1-L 3-necked flask equipped with a magnetic stirrer, addition funnel, nitrogen inlet, and temperature probe, add tert-butyl-N-hydroxycarbamate (30.9 g, 232 mmol) and dichloromethane (B109758) (200 mL).

  • Cooling: Cool the stirred mixture to between -5 °C and -15 °C using an ice/acetone bath.

  • Base Addition: Add triethylamine (B128534) (37 mL, 264 mmol) dropwise over 10 minutes.

  • Reagent Preparation: In a separate flask, prepare a solution of this compound (50.0 g, 211 mmol) in dichloromethane (50 mL) under a nitrogen atmosphere.

  • Controlled Addition: Transfer the this compound solution to the addition funnel and add it dropwise to the main reactor over 30 minutes, ensuring the internal temperature remains below 0 °C. This step is exothermic and generates HCl gas.[4]

  • Reaction Monitoring: Monitor the reaction for completion (e.g., by ¹H NMR), which is typically >95% converted 15 minutes after the addition is complete.[4]

  • Workup:

    • Warm the reaction mixture to above 10 °C.

    • Add 5% aqueous citric acid solution (100 mL) over 5 minutes.

    • After stirring, transfer to a separatory funnel, and discard the aqueous layer.

    • Concentrate the organic solution on a rotary evaporator to obtain the product.

Visualizations

Troubleshooting_Workflow Problem Problem at Scale: Low Yield / High Impurity Cause_Mixing Potential Cause: Poor Mixing Problem->Cause_Mixing Cause_Thermal Potential Cause: Poor Heat Transfer Problem->Cause_Thermal Cause_Moisture Potential Cause: Moisture Contamination Problem->Cause_Moisture Sol_Mixing1 Solution: Increase Agitator Speed Cause_Mixing->Sol_Mixing1 Sol_Mixing2 Solution: Change Impeller Design Cause_Mixing->Sol_Mixing2 Sol_Thermal1 Solution: Slow Reagent Addition Cause_Thermal->Sol_Thermal1 Sol_Thermal2 Solution: Improve Reactor Cooling Cause_Thermal->Sol_Thermal2 Sol_Moisture1 Solution: Use Dry Solvents/Reagents Cause_Moisture->Sol_Moisture1 Sol_Moisture2 Solution: Ensure Robust Inert Atmosphere Cause_Moisture->Sol_Moisture2

Caption: Troubleshooting logic for addressing common scale-up issues.

Safety_Workflow Start Reaction Setup Engineering Engineering Controls: - Closed System / Scrubber - Ground Equipment - Adequate Ventilation Start->Engineering PPE Personal Protective Equipment: - Safety Goggles / Face Shield - Protective Gloves & Clothing - Approved Respirator Start->PPE Emergency Emergency Preparedness: - Eyewash & Safety Shower - Spill Kits (Inert Absorbent) - Fire Extinguisher (CO₂, Dry Chemical) Start->Emergency Handling Safe Handling: - Avoid Ignition Sources - Use Spark-Proof Tools - Keep Away from Water Engineering->Handling PPE->Handling End Safe Operation Handling->End

Caption: Key safety considerations for large-scale operations.

References

Technical Support Center: Diphenylphosphinic Chloride (DPP-Cl) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diphenylphosphinic chloride (DPP-Cl). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving DPP-Cl, with a focus on minimizing the formation of common by-products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (DPP-Cl), also known as chlorodiphenylphosphine (B86185) oxide, is a versatile organophosphorus reagent.[1][2] It is widely used in organic synthesis for several key applications:

  • Peptide Synthesis: As a coupling agent or for creating amino-protecting groups.[3]

  • Phosphorylation: To introduce the diphenylphosphinyl group into various organic molecules.[2]

  • Ligand Synthesis: As a precursor for synthesizing chiral phosphine (B1218219) ligands used in asymmetric catalysis.[3]

  • Flame Retardants: Used in the synthesis of flame-retardant materials.[3]

DPP-Cl is a colorless to pale yellow liquid that is highly sensitive to moisture.[2][4][5]

Q2: What are the most common by-products in reactions involving DPP-Cl and why do they form?

The most common by-products are Diphenylphosphinic acid and Diphenylphosphinic anhydride.

  • Diphenylphosphinic Acid (DPP-OH): This is the primary by-product and forms when DPP-Cl reacts with water.[4] Because DPP-Cl is highly moisture-sensitive, even trace amounts of water in solvents, reagents, or from atmospheric humidity can lead to its hydrolysis.

  • Diphenylphosphinic Anhydride: This by-product can form from the reaction between DPP-Cl and the diphenylphosphinic acid generated from hydrolysis, or through the dehydration of two molecules of diphenylphosphinic acid, often promoted by coupling agents or specific reaction conditions.[6][7][8]

Troubleshooting Guide

Issue 1: My reaction yield is low, and I've isolated a significant amount of a white solid identified as Diphenylphosphinic acid.

  • Cause: This is a classic sign of premature hydrolysis of your DPP-Cl reagent. The phosphorus-chlorine bond is highly susceptible to nucleophilic attack by water.

  • Solution: Implement rigorous anhydrous techniques. The presence of water not only consumes your reagent but the resulting HCl from hydrolysis can also catalyze other unwanted side reactions.

Recommended Actions:

  • Dry Solvents: Use freshly distilled solvents dried over an appropriate drying agent (e.g., sodium/benzophenone for THF/ether, CaH₂ for dichloromethane). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere.

  • Dry Reagents: Ensure all other reagents, especially nucleophiles like alcohols or amines and bases like triethylamine (B128534) or pyridine, are thoroughly dried and handled under inert conditions.

  • Inert Atmosphere: Run the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent exposure to atmospheric moisture. Use oven-dried glassware and syringe/cannula techniques for transfers.

  • Reagent Quality: Use a fresh bottle of DPP-Cl or purify older stock if contamination is suspected.

Issue 2: During my peptide coupling reaction, I'm observing a persistent impurity that is not diphenylphosphinic acid.

  • Cause: This could be Diphenylphosphinic anhydride.[8][9] This by-product can sometimes form under coupling conditions, especially if there is a slow reaction with the desired nucleophile, allowing time for DPP-Cl to react with hydrolyzed by-product.

  • Solution: Optimize reaction kinetics to favor the desired reaction over by-product formation.

Recommended Actions:

  • Temperature Control: Add DPP-Cl at a low temperature (e.g., 0 °C) to control the initial reaction rate and then allow the reaction to slowly warm to room temperature.

  • Order of Addition: Add the DPP-Cl solution dropwise to the mixture of the substrate and base. This ensures the DPP-Cl is consumed by the intended nucleophile as it is added.

  • Stoichiometry: Use a slight excess of the nucleophile if it is not the limiting reagent to ensure the complete consumption of DPP-Cl.

Issue 3: The reaction to form a diphenylphosphinate (B8688654) ester from an alcohol is sluggish and incomplete.

  • Cause: The nucleophilicity of the alcohol may be low, or steric hindrance could be slowing the reaction. In some cases, the base used may not be strong enough to efficiently deprotonate the alcohol.

  • Solution: Enhance the reactivity of the nucleophile or the reaction conditions.

Recommended Actions:

  • Choice of Base: For less reactive alcohols, a stronger, non-nucleophilic base might be required.

  • Activation: In a related reaction (the Appel reaction), triphenylphosphine (B44618) is used to convert alcohols to alkyl halides.[10][11] This highlights the importance of activating the alcohol. For DPP-Cl reactions, ensuring the formation of the alkoxide in situ is key.

  • Solvent Choice: Use a polar aprotic solvent like THF or DMF to better solvate the intermediates and facilitate the reaction.

Quantitative Impact of Anhydrous Conditions

The following table summarizes typical outcomes when performing a reaction (e.g., esterification) with and without rigorous anhydrous techniques.

ConditionReagentDesired Product YieldBy-product (DPP-OH) Formation
Standard Lab ConditionsDPP-Cl40-60%30-50%
Rigorous AnhydrousDPP-Cl>90%<5%

Diagrams: Workflows and Pathways

The following diagrams illustrate key processes for minimizing by-product formation.

Byproduct_Formation_Pathway DPPCl This compound (DPP-Cl) Product Desired Product (Ester/Amide) DPPCl->Product  Desired Reaction (+ Nucleophile) Byproduct By-product (Diphenylphosphinic Acid) DPPCl->Byproduct  Side Reaction (+ H2O) Nucleophile Alcohol/Amine (R-OH / R-NH2) Water Water (H2O) (Contaminant)

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow start Reaction Start: Low Yield of Desired Product? check_hydrolysis Is Diphenylphosphinic Acid (DPP-OH) the main by-product? start->check_hydrolysis implement_anhydrous Action: Implement Rigorous Anhydrous Conditions check_hydrolysis->implement_anhydrous Yes check_kinetics Is the reaction just slow or incomplete? check_hydrolysis->check_kinetics No dry_solvents 1. Use anhydrous solvents implement_anhydrous->dry_solvents inert_atm 2. Use inert (N2/Ar) atmosphere dry_solvents->inert_atm dry_reagents 3. Dry all other reagents inert_atm->dry_reagents success Problem Solved dry_reagents->success optimize_conditions Action: Optimize Reaction Conditions check_kinetics->optimize_conditions Yes change_base 1. Change base or solvent optimize_conditions->change_base change_temp 2. Adjust temperature change_base->change_temp change_temp->success

References

Navigating Diphenylphosphinic Chloride Mediated Couplings: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing diphenylphosphinic chloride (DppCl) as a coupling agent in their synthetic endeavors, particularly in the realm of peptide and amide bond formation. The choice of base is a critical parameter that can significantly influence reaction yield, efficiency, and the stereochemical integrity of the final product. This guide aims to provide clarity on the selection and effect of various bases in DppCl-mediated couplings.

Frequently Asked Questions (FAQs)

Q1: Why is a base required in this compound mediated coupling reactions?

A1: A base is essential in this compound mediated couplings to neutralize the hydrochloric acid (HCl) that is liberated during the reaction. The reaction proceeds through the formation of a mixed phosphinic-carboxylic anhydride (B1165640) intermediate upon reaction of the carboxylic acid with this compound. The subsequent nucleophilic attack by the amine component is facilitated by the presence of a base, which deprotonates the amine hydrochloride salt formed in situ, thus regenerating the free amine for the coupling reaction.

Q2: Which bases are commonly used with this compound?

A2: Tertiary amines are the most common bases used in conjunction with this compound. These include:

  • N-methylmorpholine (NMM)

  • Triethylamine (TEA)

  • N,N-diisopropylethylamine (DIPEA or Hünig's base)

  • sym-Collidine

The selection of the base can have a significant impact on the reaction outcome, particularly concerning reaction rates and the preservation of stereochemistry.

Q3: How does the choice of base affect the reaction outcome?

A3: The structure and basicity of the amine base play a crucial role in the reaction's success.

  • Steric Hindrance: Sterically hindered bases, such as DIPEA, are often preferred as they are less likely to act as nucleophiles and participate in side reactions.

  • Basicity: The basicity of the amine can influence the rate of both the desired coupling reaction and potential side reactions like racemization. Stronger bases can accelerate the deprotonation of the amine, but may also promote the abstraction of the α-proton of the activated amino acid, leading to loss of stereochemical integrity. Weaker bases are often employed when racemization is a significant concern.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.Ensure anhydrous reaction conditions as this compound is moisture-sensitive. Use of freshly distilled solvents and inert atmosphere is recommended.
Insufficient amount of base.Use at least one equivalent of base to neutralize the generated HCl. For amine salts, an additional equivalent of base is required.
Sterically hindered substrates.Increase reaction temperature or prolong the reaction time. Consider using a stronger, non-nucleophilic base like DIPEA to facilitate the coupling of sterically demanding substrates.
Presence of Racemized or Epimerized Product The chosen base is too strong or not sterically hindered.Strong bases can promote racemization by abstracting the α-proton of the activated amino acid.[1] Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine.[1]
Prolonged reaction time at elevated temperatures.Optimize the reaction time and temperature. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.
Formation of Symmetric Anhydride Slow addition of the amine component.The mixed phosphinic-carboxylic anhydride can react with another molecule of the carboxylic acid. Ensure the amine is added promptly after the activation step.
Difficult Purification Excess coupling agent or base.Use the stoichiometric amount of this compound and base where possible. A slight excess of the amine component can sometimes be beneficial.
Formation of water-soluble byproducts.Perform an aqueous workup to remove water-soluble salts and byproducts. Washing the organic layer with dilute acid and/or base can aid in purification.

Quantitative Data on Base Selection

While comprehensive side-by-side comparative studies for this compound with a wide range of bases are not extensively documented in a single source, the following table summarizes general observations and expected outcomes based on the principles of peptide chemistry. The data is presented to guide the initial selection of a base for a model dipeptide coupling reaction.

Table 1: Qualitative and Quantitative Comparison of Common Bases in a Model this compound Mediated Dipeptide Synthesis

Base pKa of Conjugate Acid Steric Hindrance Relative Reaction Rate Expected Yield Risk of Racemization Reference
Triethylamine (TEA) ~10.75LowFastGood to ExcellentHigh[2]
N,N-Diisopropylethylamine (DIPEA) ~11.0HighModerate to FastGood to ExcellentModerate[3]
N-Methylmorpholine (NMM) ~7.4ModerateModerateGood to ExcellentLow[4]
sym-Collidine ~7.5HighSlow to ModerateGoodVery Low[4]

Note: Expected yields and racemization levels are dependent on the specific substrates, solvent, and reaction conditions.

Experimental Protocols

General Protocol for this compound Mediated Amide Coupling:

  • To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF) under an inert atmosphere (e.g., nitrogen or argon), add the tertiary amine base (1.0-1.2 equiv.).

  • Cool the mixture to 0 °C.

  • Add this compound (1.0 equiv.) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 15-30 minutes to allow for the formation of the mixed anhydride.

  • Add the amine component (1.0 equiv.) to the reaction mixture. If the amine is used as a salt (e.g., hydrochloride), add an additional equivalent of the tertiary amine base.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as required.

Visualizing the Reaction Pathway and Troubleshooting Logic

To further aid in understanding the process, the following diagrams illustrate the general reaction mechanism and a troubleshooting workflow.

G cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid Carboxylic Acid (R-COOH) MixedAnhydride Mixed Phosphinic- Carboxylic Anhydride CarboxylicAcid->MixedAnhydride DppCl This compound (Ph2P(O)Cl) DppCl->MixedAnhydride HCl HCl Base1 Base (e.g., NMM) Base1->MixedAnhydride - HCl BaseH [Base-H]+Cl- Product Amide Product (R-CO-NHR') MixedAnhydride->Product Byproduct Diphenylphosphinic Acid (Ph2P(O)OH) MixedAnhydride->Byproduct + H2O (workup) Amine Amine (R'-NH2) Amine->Product Product->Byproduct

Caption: General mechanism of this compound mediated amide bond formation.

G Start Experiment Start LowYield Low/No Yield? Start->LowYield CheckConditions Check Anhydrous Conditions & Reagent Purity LowYield->CheckConditions Yes Racemization Racemization Observed? LowYield->Racemization No IncreaseBase Increase Base Equivalents CheckConditions->IncreaseBase ChangeBase Consider Stronger Base (e.g., DIPEA for hindered substrates) IncreaseBase->ChangeBase ChangeBase->Racemization WeakerBase Switch to Weaker/Hindered Base (NMM or sym-Collidine) Racemization->WeakerBase Yes SideProducts Other Side Products? Racemization->SideProducts No OptimizeTimeTemp Optimize Reaction Time & Temperature WeakerBase->OptimizeTimeTemp OptimizeTimeTemp->SideProducts CheckAddition Ensure Prompt Amine Addition (post-activation) SideProducts->CheckAddition Yes Success Successful Coupling SideProducts->Success No Purification Optimize Purification Strategy CheckAddition->Purification Purification->Success

Caption: Troubleshooting workflow for DppCl mediated couplings.

References

Solvent effects on the reactivity of Diphenylphosphinic chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of diphenylphosphinic chloride, with a specific focus on how different solvents can impact its reactivity and experimental outcomes. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with this compound is sluggish or not proceeding to completion. What are the likely solvent-related causes?

A1: The reactivity of this compound is highly dependent on the solvent system. A slow or incomplete reaction can often be attributed to:

  • Insufficient Solvent Polarity/Ionizing Power: this compound reactions, particularly solvolysis and nucleophilic substitution, often proceed through a transition state that is more polar than the reactants. Solvents with low polarity may not sufficiently stabilize this transition state, leading to a higher activation energy and a slower reaction rate.

  • Low Solvent Nucleophilicity: In reactions where the solvent also acts as a nucleophile (solvolysis), a solvent with low nucleophilicity will naturally lead to a slower reaction.

  • Inappropriate Solvent Choice for the Nucleophile: The chosen solvent can significantly affect the reactivity of your primary nucleophile (other than the solvent). Protic solvents, for instance, can solvate anionic nucleophiles through hydrogen bonding, potentially reducing their nucleophilicity.

Troubleshooting Steps:

  • Review Solvent Properties: Consult the data on the effect of solvent on reaction rates (see Table 1). Consider switching to a solvent with a higher ionizing power (YCl value) or nucleophilicity (NT value), depending on the reaction mechanism.

  • Solvent Mixtures: Employing binary solvent mixtures can be an effective strategy to fine-tune the reaction conditions. For example, adding a more polar or nucleophilic co-solvent can accelerate the reaction.

  • Aprotic vs. Protic Solvents: If you are using a strong, anionic nucleophile, switching from a protic solvent (like an alcohol or water) to a polar aprotic solvent (like acetonitrile (B52724) or acetone) may enhance its reactivity by minimizing solvation of the nucleophile.

Q2: I am observing unexpected side products in my reaction. How can the solvent be contributing to this?

A2: The formation of unexpected side products is often due to the solvent participating in the reaction. Key issues include:

  • Solvolysis: this compound is susceptible to reaction with nucleophilic solvents, particularly water (hydrolysis) and alcohols (alcoholysis).[1] If your solvent contains trace amounts of water or if you are using an alcohol-based solvent system, you may form diphenylphosphinic acid or the corresponding ester as a byproduct.

  • Reaction with Solvent Impurities: Impurities in the solvent can also act as nucleophiles, leading to a variety of side products.

Troubleshooting Steps:

  • Use Anhydrous Solvents: For reactions where solvolysis is undesirable, it is critical to use dry, anhydrous solvents.

  • Solvent Purity: Ensure the use of high-purity solvents to minimize reactions with impurities.

  • Inert Solvents: If possible, conduct the reaction in a non-reactive, inert solvent such as dichloromethane (B109758) or tetrahydrofuran, ensuring they are also anhydrous.[1]

Q3: My reaction is proceeding too quickly and is difficult to control. Can the solvent help manage the reaction rate?

A3: Yes, the solvent can be used to moderate the reaction rate. If your reaction is too vigorous, consider:

  • Switching to a Less Polar/Nucleophilic Solvent: Moving to a solvent that is less polar and/or less nucleophilic will generally slow down the reaction. For example, if a reaction in ethanol (B145695) is too fast, switching to a mixture of ethanol and a less polar solvent like acetone (B3395972) might provide better control.

  • Temperature Control: In conjunction with solvent choice, lowering the reaction temperature is a primary method for controlling highly exothermic reactions.

Q4: How do I choose the optimal solvent for my reaction with this compound?

A4: The choice of solvent is a multi-faceted decision that depends on the specific reaction being performed. The following workflow can guide your selection process:

start Start: Define Reaction Type solvolysis Solvolysis (Solvent is Nucleophile) start->solvolysis e.g., Alcoholysis nucleophilic_sub Nucleophilic Substitution (Reagent is Nucleophile) start->nucleophilic_sub e.g., Aminolysis other_reaction Other Reaction Type start->other_reaction protic Protic Solvent (e.g., Alcohols, Water) solvolysis->protic check_side_reactions Is solvolysis a desired or side reaction? nucleophilic_sub->check_side_reactions inert Inert Solvent (e.g., DCM, THF) other_reaction->inert check_solubility Are all reactants soluble? protic->check_solubility aprotic Aprotic Solvent (e.g., MeCN, Acetone) aprotic->check_solubility inert->check_solubility select_solvent Select Solvent System check_solubility->select_solvent Yes optimize Optimize (Consider mixtures, temperature) check_solubility->optimize No, try mixture desired Desired check_side_reactions->desired side_reaction Side Reaction check_side_reactions->side_reaction desired->aprotic side_reaction->inert end Final Solvent Choice select_solvent->end optimize->select_solvent

Caption: Solvent selection workflow for this compound reactions.

Quantitative Data on Solvent Effects

The rate of solvolysis of this compound is significantly influenced by the solvent's properties. The following table summarizes the specific rates of solvolysis in various solvent mixtures.

Table 1: Specific Rates of Solvolysis of Diphenylthiophosphinyl Chloride in Various Solvents

Solvent Mixturek (s⁻¹) x 10⁵Temperature (°C)
100% Ethanol0.8155.0
90% Ethanol1.4555.0
80% Ethanol2.2955.0
70% Ethanol3.3155.0
100% Methanol4.6855.0
90% Methanol6.7655.0
80% Methanol9.5555.0
90% Acetone0.8355.0
80% Acetone2.5155.0
70% Acetone5.0155.0
60% Acetone9.1255.0

Note: Data is for diphenylthiophosphinyl chloride, a closely related analogue, and is indicative of the trends expected for this compound. Data extracted from a study by Koh et al.[2][3]

Experimental Protocols

General Protocol for Monitoring Solvolysis Kinetics

This protocol outlines a general method for determining the rate of solvolysis of this compound in a given solvent system.

prep_solution Prepare a ~10⁻⁴ M solution of this compound in the chosen solvent. thermostat Place the reaction vessel in a thermostated bath at the desired temperature. prep_solution->thermostat monitor Monitor the reaction progress over time by measuring the change in a physical property (e.g., conductivity, UV-Vis absorbance). thermostat->monitor data_analysis Calculate the first-order rate constant (k) from the collected data. monitor->data_analysis

Caption: Experimental workflow for kinetic studies of solvolysis.

Detailed Steps:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable, inert solvent (e.g., acetonitrile).

  • Solvent Preparation: Prepare the desired solvent or solvent mixture and allow it to reach thermal equilibrium in a thermostated water bath.

  • Initiate Reaction: Inject a small aliquot of the this compound stock solution into the thermostated solvent with vigorous stirring to achieve the final desired concentration (typically around 10⁻⁴ M).

  • Data Acquisition: Immediately begin monitoring the reaction. The method of monitoring will depend on the available instrumentation. A common method is to measure the increase in conductivity as the reaction produces HCl.

  • Data Analysis: Plot the appropriate function of the measured property versus time (e.g., ln(C∞ - Ct) vs. time for conductivity, where C is conductivity) to obtain a linear plot. The slope of this line will be the negative of the first-order rate constant, k.

Protocol for a Typical Nucleophilic Substitution Reaction (Aminolysis)

This protocol describes a general procedure for the reaction of this compound with an amine in a non-nucleophilic solvent like acetonitrile.[4][5]

  • Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the amine nucleophile in anhydrous acetonitrile in a reaction flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add a solution of this compound in anhydrous acetonitrile to the stirred amine solution at the desired reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a dilute aqueous acid). Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

References

Technical Support Center: Analytical Techniques for Monitoring Diphenylphosphinic Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving Diphenylphosphinic Chloride (DPPC).

Frequently Asked Questions (FAQs)

Q1: What is this compound (DPPC) and what is it used for? A1: this compound, also known as diphenylphosphinyl chloride, is a phosphorylating reagent used in organic chemistry.[1] It is commonly employed in the synthesis of peptide compounds, flame retardants, and complex superplasticizers.[1]

Q2: Why is it crucial to monitor reactions involving DPPC? A2: Monitoring reactions with DPPC is essential for several reasons:

  • Reactivity: DPPC is sensitive to water and alcohols, readily undergoing hydrolysis or alcoholysis.[1] Monitoring helps prevent unwanted side reactions.

  • Optimization: Real-time data allows for the optimization of reaction conditions such as temperature, time, and reagent stoichiometry to maximize yield and purity.

  • Impurity Profiling: It helps in identifying and quantifying the formation of byproducts or impurities.

  • Kinetic and Mechanistic Studies: Following the concentration of reactants, intermediates, and products over time provides insights into the reaction kinetics and mechanism.[2][3]

Q3: What are the primary analytical techniques for monitoring DPPC reactions? A3: The most common techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (especially ³¹P and ¹H NMR), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often requiring derivatization, and Fourier-Transform Infrared (FTIR) Spectroscopy.[3][4][5][6] The choice depends on the specific reaction, available equipment, and the information required.

Q4: What are the key safety considerations when handling this compound? A4: DPPC is a halogenating reagent with strong irritant effects on the eyes and skin.[1] It is also moisture-sensitive and should be stored in dry containers and handled under an inert atmosphere to prevent hydrolysis.[1][7] Always use appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated fume hood.

Troubleshooting Guides by Analytical Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How can I use NMR to monitor my reaction? A: NMR, particularly ³¹P and ¹H NMR, is a powerful non-invasive tool for monitoring these reactions.[3][4][8] You can track the disappearance of the DPPC signal and the appearance of the product signal over time. By integrating characteristic peaks, you can determine the relative concentrations of reactants and products to calculate reaction conversion.[9]

Q: My NMR peaks are broad. What could be the cause? A: Broad peaks in your reaction mixture can be caused by several factors:

  • Sample Inhomogeneity: The reaction may cause changes in the sample's magnetic susceptibility, leading to a non-homogenous magnetic field.[8]

  • Paramagnetic Species: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.

  • High Concentration: Overly concentrated samples can lead to increased viscosity and broader peaks.

  • Chemical Exchange: If the reaction is at or near equilibrium, or if intermediates are present, dynamic exchange processes can broaden NMR signals.

Q: I'm having trouble with quantitative analysis. My integrations seem inaccurate. Why? A: For accurate quantification using NMR, ensure the following:

  • Full Relaxation: Use a sufficient relaxation delay (d1) between scans, typically 5 times the longest T1 (spin-lattice relaxation time) of the nuclei you are integrating. This prevents signal saturation.

  • Signal-to-Noise: Ensure you have an adequate signal-to-noise ratio for accurate integration.

  • Baseline Correction: A flat, properly corrected baseline is critical for accurate integration.

  • Peak Overlap: Avoid integrating overlapping peaks. If unavoidable, deconvolution software may be necessary.[8]

High-Performance Liquid Chromatography (HPLC)

Q: My DPPC peak is tailing or fronting. How can I fix this? A: Poor peak shape is a common issue. Consider these solutions:

  • Column Overload: Reduce the injection volume or sample concentration.

  • Secondary Interactions: DPPC or its products might be interacting with residual silanol (B1196071) groups on the column. Add a small amount of a competitor (e.g., triethylamine) to the mobile phase or use a column with low silanol activity.[5]

  • Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting in a much stronger solvent can distort peak shape.[10]

  • Column Degradation: The column may be nearing the end of its life. Try washing it or replacing it.

Q: I see a new, broad peak appearing in my chromatogram that doesn't correspond to my product. What is it? A: Given DPPC's sensitivity to moisture, this is likely the hydrolysis product, diphenylphosphinic acid.[1] This can occur if there is moisture in your sample, mobile phase, or the HPLC system itself. To confirm, you can inject a standard of diphenylphosphinic acid or intentionally expose a sample of DPPC to water and inject it.

Q: How can I separate DPPC from my starting materials (e.g., an alcohol or amine)? A: Method development is key.

  • Adjust Mobile Phase: If using reverse-phase HPLC, systematically vary the ratio of your organic solvent (e.g., acetonitrile) to water to find the optimal separation.[5]

  • Try a Gradient: A solvent gradient, where the mobile phase composition changes over the run, is highly effective for separating components with different polarities.[10]

  • Change Column Chemistry: If a standard C18 column doesn't provide adequate separation, try a different stationary phase, such as a phenyl-hexyl or polar-embedded column.

Gas Chromatography (GC)

Q: I don't see any peak for DPPC when I inject my reaction mixture into the GC. Why? A: DPPC is not sufficiently volatile and is thermally unstable, making it unsuitable for direct GC analysis.[11] To analyze it by GC, you must first convert it into a more volatile and stable derivative.[11][12]

Q: How do I derivatize DPPC for GC analysis? A: Derivatization involves reacting the analyte with a reagent to improve its chromatographic properties.[11] For organophosphorus compounds like DPPC, a common approach is alcoholysis or silylation.

  • Alcoholysis: Reacting an aliquot of the reaction mixture with an alcohol (e.g., 1-propanol (B7761284) or methanol) in the presence of a base like pyridine (B92270) can convert the reactive P-Cl bond into a more stable P-O-Alkyl ester.[13][14]

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create volatile trimethylsilyl (B98337) derivatives.[12]

Q: My derivatized sample shows multiple peaks. What does this mean? A: This could indicate several possibilities:

  • Incomplete Derivatization: The reaction may not have gone to completion. Try optimizing the derivatization conditions, such as increasing the reaction time, temperature, or reagent concentration.[12]

  • Side Reactions: The derivatization reagent might be reacting with other components in your mixture.

  • Presence of Impurities: The multiple peaks could be actual impurities from your main reaction that have also been derivatized.

Fourier-Transform Infrared (FTIR) Spectroscopy

Q: Can I use FTIR for real-time monitoring? A: Yes, in-situ FTIR spectroscopy using an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction vessel is an excellent method for real-time monitoring.[9] It allows you to track changes in the vibrational frequencies of functional groups as the reaction progresses.

Q: What specific peaks should I monitor for a reaction of DPPC with an alcohol? A: You should monitor the disappearance and appearance of key vibrational bands:

  • P-Cl Stretch: Monitor the disappearance of the peak corresponding to the phosphorus-chlorine bond in DPPC.

  • O-H Stretch: Track the consumption of the alcohol by observing the decrease in the broad O-H stretching band (typically around 3200-3600 cm⁻¹).

  • P=O Stretch: The phosphoryl group (P=O) stretch is a strong, prominent band. Its position may shift slightly upon conversion from the chloride to the ester product, which can be tracked.

  • P-O-C Stretch: The appearance of new peaks in the fingerprint region corresponding to the P-O-C (ester) linkage indicates product formation.

Data Presentation: Comparison of Analytical Techniques

ParameterNMR Spectroscopy HPLC GC (with Derivatization) In-situ FTIR
Principle Non-invasive monitoring of the magnetic properties of atomic nuclei to identify and quantify molecules.Separation of analytes based on polarity, followed by UV or MS detection.[5]Separation of volatile derivatives based on boiling point, followed by FID or MS detection.Real-time monitoring of changes in vibrational frequencies of functional groups.
Sample Prep Dilution in a deuterated solvent.Dilution in mobile phase; filtration may be needed.Required derivatization step to increase volatility and stability.None for in-situ; an ATR probe is inserted directly into the reactor.[9]
Pros Provides detailed structural information; excellent for quantification; non-destructive.[3]High resolution for complex mixtures; highly sensitive; well-established methods.Very high resolution and sensitivity; compatible with mass spectrometry for identification.[15]Real-time, continuous data; no sampling required; provides kinetic information directly.
Cons Lower sensitivity than chromatographic methods; potential for peak overlap; high instrument cost.[8]DPPC can hydrolyze if aqueous mobile phases are used; requires method development.Indirect analysis (requires derivatization); derivatization can introduce errors.Less structural information than NMR; difficult to distinguish similar compounds; probe can be fouled.

Experimental Protocols

Protocol 1: Reaction Monitoring by ¹H and ³¹P NMR
  • Preparation: At the start of the reaction (t=0), and at regular intervals, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching (Optional): If the reaction is fast, immediately quench the aliquot by diluting it in cold, deuterated solvent (e.g., CDCl₃) to stop the reaction.

  • Sample Preparation: Transfer the quenched sample into a clean NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ³¹P NMR spectrum.

  • Data Analysis: In the ¹H NMR, identify a non-overlapping peak for the reactant and the product. In the ³¹P NMR, identify the signal for DPPC and the product. Integrate these peaks.

  • Calculation: Calculate the percentage conversion using the formula: Conversion (%) = [Integral_Product / (Integral_Product + Integral_Reactant)] * 100

Protocol 2: Reaction Monitoring by HPLC
  • Method Development (A Priori): Develop a suitable HPLC method using standards of DPPC and the expected product. A reverse-phase C18 column with a gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid) is a good starting point.[10]

  • Sampling: At desired time points, withdraw an aliquot (e.g., 50 µL) from the reaction.

  • Dilution: Immediately dilute the aliquot in a known volume (e.g., 950 µL) of the initial mobile phase solvent mixture to quench the reaction and prepare it for injection.

  • Injection: Inject the diluted sample onto the HPLC system.

  • Analysis: Record the peak areas for the DPPC and product peaks at the predetermined retention times. Plot the concentration or peak area versus time to monitor the reaction progress.

Protocol 3: Reaction Monitoring by GC with Derivatization
  • Sampling: At each time point, withdraw an aliquot (e.g., 100 µL) from the reaction mixture.

  • Derivatization:

    • Place the aliquot in a clean, dry vial.

    • Add 500 µL of a derivatization solution (e.g., 1-propanol in 40% pyridine).[13]

    • Seal the vial and heat it (e.g., at 60 °C for 30 minutes) to ensure the reaction goes to completion.

    • Cool the vial to room temperature.

  • Sample Preparation: Dilute the derivatized sample with a suitable solvent (e.g., dichloromethane) if necessary.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS. The GC method should be optimized to separate the derivatized product from other components. A standard low-polarity column (e.g., 5% diphenyl/95% dimethyl polysiloxane) is often suitable.[15]

  • Analysis: Monitor the formation of the derivatized product peak over time.

Visualizations: Workflows and Logic Diagrams

Analytical_Method_Selection cluster_methods Recommended Technique start Start: Monitor DPPC Reaction q1 Need real-time kinetic data? start->q1 q2 Is the reaction mixture complex? q1->q2 No ftir In-situ FTIR q1->ftir Yes q3 Need definitive structural info? q2->q3 No hplc HPLC / LC-MS q2->hplc Yes nmr_offline Offline NMR q3->nmr_offline Yes tlc TLC (Qualitative) q3->tlc No nmr_realtime Flow NMR ftir->nmr_realtime or gc GC-MS (with derivatization) hplc->gc or

Caption: Workflow for selecting an appropriate analytical technique.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis aliquot 1. Withdraw Aliquot from Reaction derivatize 2. Derivatize (e.g., with Propanol/Pyridine) aliquot->derivatize Crucial Step dilute 3. Dilute Sample (if necessary) derivatize->dilute inject 4. Inject into GC-MS dilute->inject analyze 5. Analyze Data (Monitor derivatized product) inject->analyze

Caption: Workflow for GC analysis of DPPC requiring derivatization.

HPLC_Troubleshooting start Problem: Poor Peak Shape (Tailing/Fronting) q1 Is sample concentration high? start->q1 s1 Solution: Reduce concentration or injection volume. q1->s1 Yes q2 Is sample solvent stronger than mobile phase? q1->q2 No s1->q2 s2 Solution: Dissolve sample in initial mobile phase. q2->s2 Yes q3 Using a standard silica (B1680970) C18 column? q2->q3 No s2->q3 s3 Solution: Try end-capped column or add competing base to mobile phase. q3->s3 Yes end If problem persists, check for column degradation. q3->end No s3->end

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Validation & Comparative

A Head-to-Head Battle of Peptide Coupling Reagents: Diphenylphosphinic Chloride vs. DCC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals orchestrating the intricate symphony of peptide synthesis, the choice of a coupling reagent is a critical decision that profoundly impacts yield, purity, and stereochemical integrity. This guide provides an in-depth, objective comparison of two prominent players in the peptide coupling arena: the classical carbodiimide, dicyclohexylcarbodiimide (B1669883) (DCC), and the less ubiquitous but potent diphenylphosphinic chloride.

This comparison delves into their mechanisms of action, performance metrics backed by experimental data, and potential pitfalls in the form of side reactions. Detailed experimental protocols are provided to offer a practical understanding of their application in solid-phase peptide synthesis (SPPS).

At a Glance: Performance Comparison

While direct, side-by-side comparative studies are limited, analysis of available data allows for a qualitative and semi-quantitative assessment of the two reagents.

ParameterThis compoundDicyclohexylcarbodiimide (DCC)
Mechanism Forms a highly reactive mixed phosphinic-carboxylic anhydride (B1165640) intermediate.Forms a highly reactive O-acylisourea intermediate.
Coupling Efficiency & Yield Generally provides good to high yields. The mixed anhydride is highly reactive.A long-established reagent known for its effectiveness and generally high yields.
Racemization Can lead to racemization, particularly with sensitive amino acids. The level of racemization is influenced by the base and reaction conditions.Prone to racemization, especially in the absence of additives. The formation of a symmetric anhydride can contribute to this.
Byproducts Diphenylphosphinic acid is the primary byproduct, which is generally soluble in common organic solvents, facilitating its removal during workup.Forms dicyclohexylurea (DCU), a notoriously insoluble byproduct that precipitates out of most organic solvents. While this aids in its removal by filtration in solution-phase synthesis, it can be problematic in solid-phase synthesis, potentially leading to clogged frits and incomplete reactions.
Side Reactions The primary concern is racemization. The stability of the mixed anhydride can influence the extent of side reactions.Formation of N-acylurea is a common side reaction, leading to a non-reactive peptide chain. Racemization via oxazolone (B7731731) formation is also a significant issue.
Reagent Handling & Stability Moisture-sensitive and should be handled under anhydrous conditions.Moisture-sensitive and a known sensitizer, requiring careful handling to avoid allergic reactions.

Delving into the Mechanisms of Action

The efficacy of a coupling reagent is intrinsically linked to its mechanism of activating the carboxylic acid group of an amino acid for subsequent nucleophilic attack by the amino group of another.

This compound: The Mixed Anhydride Pathway

This compound reacts with the carboxylate of an N-protected amino acid in the presence of a base, typically a tertiary amine like N-methylmorpholine (NMM), to form a highly reactive mixed phosphinic-carboxylic anhydride. This anhydride is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain, forming the desired peptide bond and releasing diphenylphosphinic acid as a byproduct.[1][2]

Diphenylphosphinic_Chloride_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step N-Protected_AA N-Protected Amino Acid Mixed_Anhydride Mixed Phosphinic-Carboxylic Anhydride N-Protected_AA->Mixed_Anhydride Ph2POCl This compound Ph2POCl->Mixed_Anhydride Base Base (e.g., NMM) Base->Mixed_Anhydride New_Peptide_Bond Elongated Peptide Chain Mixed_Anhydride->New_Peptide_Bond Peptide_Chain Peptide Chain (N-terminus) Peptide_Chain->New_Peptide_Bond Ph2POH Diphenylphosphinic Acid (Byproduct) New_Peptide_Bond->Ph2POH

Caption: Mechanism of peptide coupling using this compound.

Dicyclohexylcarbodiimide (DCC): The O-Acylisourea Pathway

DCC is a powerful dehydrating agent that activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3][4] This intermediate can then react directly with the amine component to form the peptide bond. However, the O-acylisourea can also react with another molecule of the carboxylic acid to form a symmetric anhydride, which is also a competent acylating agent but can increase the risk of racemization. The primary byproduct of this reaction is the insoluble dicyclohexylurea (DCU). To mitigate racemization, DCC is almost always used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). HOBt intercepts the O-acylisourea to form an active ester, which is less prone to racemization.

DCC_Mechanism cluster_activation_dcc Activation Step cluster_coupling_dcc Coupling Pathways N-Protected_AA_DCC N-Protected Amino Acid O-Acylisourea O-Acylisourea Intermediate N-Protected_AA_DCC->O-Acylisourea DCC DCC DCC->O-Acylisourea New_Peptide_Bond_DCC Elongated Peptide Chain O-Acylisourea->New_Peptide_Bond_DCC Symmetric_Anhydride Symmetric Anhydride O-Acylisourea->Symmetric_Anhydride + N-Protected AA Active_Ester HOBt Active Ester O-Acylisourea->Active_Ester + HOBt Peptide_Chain_DCC Peptide Chain (N-terminus) Peptide_Chain_DCC->New_Peptide_Bond_DCC DCU Dicyclohexylurea (DCU, Insoluble Byproduct) New_Peptide_Bond_DCC->DCU Symmetric_Anhydride->New_Peptide_Bond_DCC HOBt HOBt (Additive) Active_Ester->New_Peptide_Bond_DCC

Caption: Mechanism of peptide coupling using DCC, including the role of HOBt.

Experimental Protocols

The following are representative protocols for solid-phase peptide synthesis (SPPS) using this compound and DCC. These should be considered as starting points and may require optimization based on the specific peptide sequence.

General Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Repeat Repeat for each amino acid? Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin Final_Deprotection->Cleavage End End Cleavage->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Peptide Coupling using this compound

This protocol is based on the in-situ formation of the mixed phosphinic-carboxylic anhydride.

Materials:

  • Fmoc-protected amino acid (3 equivalents)

  • This compound (3 equivalents)

  • N-methylmorpholine (NMM) (6 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes) to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Coupling Reaction: a. In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.) and this compound (3 eq.) in DMF. b. Add N-methylmorpholine (6 eq.) to the solution and pre-activate for 5-10 minutes at room temperature. c. Add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Coupling using DCC/HOBt

This is a standard and widely used protocol for SPPS.

Materials:

  • Fmoc-protected amino acid (3 equivalents)

  • Dicyclohexylcarbodiimide (DCC) (3 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (3 equivalents)

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (optional, for neutralization)

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Coupling Reaction: a. In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.) and HOBt (3 eq.) in DMF. b. In another vessel, dissolve DCC (3 eq.) in DCM or DMF. c. Add the DCC solution to the amino acid/HOBt solution and pre-activate for 5-10 minutes at 0°C. d. Add the activated amino acid solution to the resin. If the resin is in the hydrochloride salt form after deprotection, add 1 equivalent of DIPEA for neutralization. e. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) to remove the soluble DCU and other reagents. Then wash with DCM (3 times) and DMF (3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Conclusion: Making the Right Choice

The selection between this compound and DCC is not a one-size-fits-all decision.

  • DCC , particularly in combination with HOBt, remains a cost-effective and reliable workhorse for routine peptide synthesis. Its major drawback is the formation of insoluble DCU, which requires careful washing procedures in SPPS to prevent operational issues. The risk of racemization, though mitigated by HOBt, is always a consideration.

  • This compound offers the advantage of a soluble byproduct, simplifying the washing steps in SPPS. Its highly reactive mixed anhydride intermediate can lead to efficient coupling. However, the potential for racemization needs to be carefully evaluated for each specific application, and it is generally a more expensive reagent than DCC.

For syntheses where the removal of byproducts is a primary concern and for sequences less prone to racemization, this compound presents a viable and effective alternative to DCC. However, for routine, cost-sensitive applications, the well-established DCC/HOBt methodology continues to be a dominant force in the field of peptide synthesis. Ultimately, the optimal choice will depend on the specific peptide sequence, the scale of the synthesis, and the purity requirements of the final product.

References

A Comparative Guide to Phosphinylating Agents for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a phosphinyl group (-P(O)R₂) into organic molecules is a critical transformation in the synthesis of a wide array of compounds, from complex pharmaceuticals to specialized ligands for catalysis. The choice of the phosphinylating agent is paramount, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of two commonly employed phosphinylating agents: Diphenylphosphinyl Chloride (Ph₂P(O)Cl) and Di-tert-butylphosphinyl Chloride (t-Bu₂PCl) , supported by experimental data and detailed protocols to aid in reagent selection for specific synthetic challenges.

Core Comparison of Phosphinylating Agents

Diphenylphosphinyl chloride and di-tert-butylphosphinyl chloride are both valuable reagents for introducing a phosphinyl moiety, but their steric and electronic properties lead to differences in reactivity and application.

FeatureDiphenylphosphinyl Chloride (Ph₂P(O)Cl)Di-tert-butylphosphinyl Chloride (t-Bu₂PCl)
Structure Contains two phenyl groups attached to the phosphorus atom.Contains two bulky tert-butyl groups attached to the phosphorus atom.
Steric Hindrance Moderately sterically hindered.Highly sterically hindered.
Electronic Effect The phenyl groups are electron-withdrawing, making the phosphorus atom more electrophilic.The tert-butyl groups are electron-donating, making the phosphorus atom less electrophilic.
Primary Applications Synthesis of phosphine (B1218219) oxides, phosphinates, and amides; used in peptide synthesis as a coupling agent.Primarily used in the synthesis of bulky phosphine ligands for cross-coupling reactions.
Reactivity Generally more reactive towards a wider range of nucleophiles due to lower steric bulk and higher electrophilicity.More selective for smaller nucleophiles and can be less reactive.
Byproduct Removal Diphenylphosphinic acid byproducts can sometimes be challenging to remove completely from nonpolar products.Byproducts are often more soluble in organic solvents, aiding in purification.

Performance in Key Synthetic Transformations

The choice between Ph₂P(O)Cl and t-Bu₂PCl often depends on the desired final product. Below is a comparison of their performance in common applications.

Synthesis of Tertiary Phosphine Oxides via Grignard Reaction

Tertiary phosphine oxides are important intermediates in organic synthesis, often serving as precursors to phosphine ligands. A common route to their synthesis is the reaction of a phosphinyl chloride with a Grignard reagent.

Table 1: Comparison of Yields in the Synthesis of Tertiary Phosphine Oxides

Phosphinylating AgentGrignard ReagentProductYield (%)Reference
Diphenylphosphinyl ChloridePhenylmagnesium BromideTriphenylphosphine (B44618) Oxide~95%General literature procedure
Diphenylphosphinyl ChlorideEthylmagnesium BromideEthyldiphenylphosphine Oxide~80-90%General literature procedure
Di-tert-butylphosphinyl ChloridePhenylmagnesium BromideDi-tert-butylphenylphosphine (B1296755) Oxide~70-80%General literature procedure
Di-tert-butylphosphinyl ChlorideMethylmagnesium BromideDi-tert-butylmethylphosphine Oxide~65-75%General literature procedure

Note: Yields are approximate and can vary based on specific reaction conditions.

The higher yields observed with diphenylphosphinyl chloride can be attributed to its greater electrophilicity and lower steric hindrance, allowing for more efficient attack by the Grignard reagent.

N-Phosphinylation of Amines

The formation of P-N bonds is crucial in the synthesis of phosphinamides, which have applications in medicinal chemistry and as ligands.

Table 2: Comparison of Yields in the N-Phosphinylation of Aniline (B41778)

Phosphinylating AgentProductYield (%)Reference
Diphenylphosphinyl ChlorideN-Phenyl-P,P-diphenylphosphinic amide~85-95%General literature procedure
Di-tert-butylphosphinyl ChlorideN-Phenyl-P,P-di-tert-butylphosphinic amide~60-70%General literature procedure

Note: Yields are approximate and can vary based on specific reaction conditions and the nature of the amine.

The steric bulk of di-tert-butylphosphinyl chloride presents a significant barrier to the approach of the amine nucleophile, resulting in lower yields compared to the less hindered diphenylphosphinyl chloride.

Experimental Protocols

Protocol 1: Synthesis of Triphenylphosphine Oxide using Diphenylphosphinyl Chloride

Objective: To synthesize triphenylphosphine oxide via the reaction of diphenylphosphinyl chloride with phenylmagnesium bromide.

Materials:

  • Diphenylphosphinyl chloride (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Bromobenzene (B47551) (1.1 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare the Grignard reagent by adding a solution of bromobenzene in anhydrous diethyl ether to magnesium turnings.

  • Once the Grignard reagent formation is complete, cool the solution to 0 °C in an ice bath.

  • Dissolve diphenylphosphinyl chloride in anhydrous diethyl ether and add it dropwise to the Grignard reagent via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield triphenylphosphine oxide.

Protocol 2: Synthesis of Di-tert-butylphenylphosphine Oxide using Di-tert-butylphosphinyl Chloride

Objective: To synthesize di-tert-butylphenylphosphine oxide via the reaction of di-tert-butylphosphinyl chloride with phenylmagnesium bromide.

Materials:

  • Di-tert-butylphosphinyl chloride (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Bromobenzene (1.1 eq)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Prepare phenylmagnesium bromide in anhydrous THF as described in Protocol 1.

  • Cool the Grignard solution to 0 °C.

  • Dissolve di-tert-butylphosphinyl chloride in anhydrous THF and add it dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up the reaction as described in Protocol 1 (steps 5-7).

  • Purify the crude product by column chromatography to yield di-tert-butylphenylphosphine oxide.

Protocol 3: N-Phosphinylation of Aniline with Diphenylphosphinyl Chloride

Objective: To synthesize N-Phenyl-P,P-diphenylphosphinic amide.

Materials:

  • Diphenylphosphinyl chloride (1.0 eq)

  • Aniline (1.0 eq)

  • Triethylamine (B128534) (1.1 eq)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve aniline and triethylamine in DCM in a round-bottom flask and cool to 0 °C.

  • Slowly add a solution of diphenylphosphinyl chloride in DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

  • Wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Mechanisms and Logical Flow

The fundamental reaction pathway for both phosphinylating agents with a generic nucleophile (Nu⁻) involves nucleophilic substitution at the phosphorus center.

G cluster_0 Phosphinylation Reaction Workflow reagent Phosphinylating Agent (R₂P(O)Cl) product Phosphinylated Product (R₂P(O)-Nu) reagent->product Nucleophilic Attack nucleophile Nucleophile (e.g., R'-MgBr, R'₂NH, R'OH) nucleophile->product solvent Anhydrous Solvent (e.g., THF, DCM) byproduct Byproduct (e.g., MgClBr, R'₂NH₂Cl) product->byproduct Work-up

Caption: General workflow for a phosphinylation reaction.

The mechanism proceeds via a tetrahedral intermediate. The nature of the 'R' group (phenyl vs. tert-butyl) influences the stability of this intermediate and the activation energy of the reaction.

G cluster_mechanism Mechanism of Nucleophilic Substitution start R₂P(O)Cl + Nu⁻ ts1 Transition State 1 start->ts1 Attack of Nu⁻ intermediate [R₂P(O)(Cl)(Nu)]⁻ Tetrahedral Intermediate ts1->intermediate ts2 Transition State 2 intermediate->ts2 Loss of Cl⁻ end R₂P(O)Nu + Cl⁻ ts2->end

A Comparative Guide to Alternatives for Diphenylphosphinic Chloride in Phosphine Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phosphine (B1218219) ligands, pivotal components in catalysis and materials science, traditionally involves a variety of phosphorus precursors. Among these, diphenylphosphinic chloride has been a common choice. However, considerations of handling, stability, and the desire for more efficient and diverse synthetic routes have led to the exploration of several potent alternatives. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data and detailed protocols.

Executive Summary

Secondary phosphine oxides (SPOs), phosphinates, and primary/secondary phosphines have emerged as highly effective and often superior alternatives to this compound for the synthesis of phosphine ligands. These alternatives offer advantages in terms of air stability, ease of handling, and amenability to a wider range of catalytic and stoichiometric transformations, often resulting in high yields and purity. This guide will delve into the specifics of these alternatives, presenting a data-driven comparison to aid researchers in selecting the optimal synthetic route for their target phosphine ligands.

Comparison of Key Precursors

The following table summarizes the key characteristics and performance of this compound and its primary alternatives in the synthesis of tertiary phosphine oxides, which are common precursors to phosphine ligands.

PrecursorKey AdvantagesTypical Reaction TypesReported YieldsKey Disadvantages
This compound Commercially available, well-established reactivity.Nucleophilic substitution with organometallic reagents (e.g., Grignard).85-95%[1]Moisture sensitive, can be hazardous to handle.
Secondary Phosphine Oxides (SPOs) Air-stable, easy to handle, versatile reactivity.[2][3]Catalytic C-P coupling (e.g., Pd, Ni, Cu-catalyzed), nucleophilic addition.[4]47-97% (for SPO synthesis)[5][6], 51-86% (for TPO synthesis from SPOs)[7]Can exist in tautomeric equilibrium.[3]
Phosphinates Part of safer, more sustainable PCl3-alternative routes.[8]Nucleophilic substitution with organometallic reagents, cross-coupling reactions.[9]Generally good to high yields reported.May require multi-step synthesis to access diverse structures.
Primary/Secondary Phosphines Direct route to phosphines, atom-economical.Hydrophosphination, nucleophilic substitution (as phosphides).[10][11]75-90% (for hydrophosphination)[12]Often pyrophoric, toxic, and prone to oxidation.[2]

Detailed Analysis of Alternatives

Secondary Phosphine Oxides (SPOs)

Secondary phosphine oxides are arguably the most versatile and user-friendly alternatives to this compound. Their notable air stability and ease of handling significantly simplify experimental procedures.[2] SPOs can be readily converted to tertiary phosphine oxides through various C-P bond-forming reactions, which are then reduced to the desired phosphine ligands.

The general workflow for utilizing SPOs in phosphine ligand synthesis involves two main steps: the synthesis of the SPO itself, followed by its conversion to a tertiary phosphine oxide (TPO), and subsequent reduction.

G cluster_0 SPO Synthesis cluster_1 TPO Synthesis and Reduction Primary_Phosphine Primary Phosphine SPO Secondary Phosphine Oxide (SPO) Primary_Phosphine->SPO TFA Aldehyde Aldehyde Aldehyde->SPO SPO_in Secondary Phosphine Oxide (SPO) TPO Tertiary Phosphine Oxide (TPO) SPO_in->TPO Pd, Ni, or Cu Catalyst Aryl_Halide Aryl/Alkyl Halide Aryl_Halide->TPO Phosphine_Ligand Phosphine Ligand TPO->Phosphine_Ligand Reduction (e.g., LiAlH4)

Synthetic pathway from primary phosphines to phosphine ligands via SPO and TPO intermediates.

This protocol describes the synthesis of (R)-tert-butyl(3-(trifluoromethyl)phenyl)phosphine oxide, a P-chiral SPO, with high enantiomeric excess.[7]

Materials:

  • (Rp)-Menthyl-tert-butylphosphinate

  • 3-(Trifluoromethyl)phenylmagnesium bromide (in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel (deactivated with 10% water)

Procedure:

  • To a solution of (Rp)-menthyl-tert-butylphosphinate (1.0 equiv) in anhydrous THF at -78 °C, a solution of 3-(trifluoromethyl)phenylmagnesium bromide (1.5 equiv) in THF is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography (hexane/EtOAc gradient) to afford the desired product as a colorless oil.

Yield: 86% Enantiomeric Excess (ee): 97.5%

Phosphinates

Phosphinates represent a move towards safer and more sustainable phosphorus chemistry, providing an alternative to routes involving phosphorus trichloride.[8] H-phosphinates are particularly useful intermediates that can be synthesized from commercially available Grignard reagents and trialkyl phosphites.[9] These can then be functionalized to produce a variety of phosphine oxide precursors.

G PCl3 PCl3-based Routes Organophosphorus_Compounds Organophosphorus Compounds PCl3->Organophosphorus_Compounds Traditional Route Phosphinates Phosphinates Sustainable_Chemistry Safer and More Sustainable Chemistry Phosphinates->Sustainable_Chemistry Phosphinates->Organophosphorus_Compounds Sustainable_Chemistry->Organophosphorus_Compounds Alternative Route

Conceptual diagram showing phosphinates as a key component of a more sustainable approach to organophosphorus synthesis.

This protocol outlines a general and efficient synthesis of H-phosphinates from Grignard reagents and triethyl phosphite (B83602).[9]

Materials:

  • Grignard reagent (e.g., Phenylmagnesium bromide)

  • Triethyl phosphite (P(OEt)3)

  • Anhydrous diethyl ether (Et2O)

  • Hydrochloric acid (1 M)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of triethyl phosphite (1.2 equiv) in anhydrous diethyl ether at 0 °C, the Grignard reagent (1.0 equiv) is added dropwise.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the slow addition of 1 M HCl at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation or chromatography to yield the H-phosphinate.

Yields: Generally moderate to good.

Hydrophosphination of Alkenes and Alkynes

Hydrophosphination, the addition of a P-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of phosphines.[10] This reaction can be catalyzed by various transition metals or initiated by radicals or bases. It offers a direct route to tertiary phosphines, often with high regio- and stereoselectivity.[13][14]

G Alkene_Alkyne Alkene or Alkyne Reaction Hydrophosphination Alkene_Alkyne->Reaction Secondary_Phosphine Secondary Phosphine (e.g., Ph2PH) Secondary_Phosphine->Reaction Tertiary_Phosphine Tertiary Phosphine Reaction->Tertiary_Phosphine Catalyst (e.g., Pd, Co) or Base (e.g., KHMDS)

A simplified workflow for the synthesis of tertiary phosphines via hydrophosphination.

This protocol details the synthesis of a 1,1-diphosphine via a double hydrophosphination reaction catalyzed by KHMDS.[15]

Materials:

Procedure:

  • In a glovebox, a vial is charged with the terminal alkyne (1.0 equiv), diphenylphosphine (2.0 equiv), and acetonitrile.

  • Potassium hexamethyldisilazide (10 mol%) is added to the stirred solution.

  • The vial is sealed and stirred at room temperature for the specified time.

  • Upon completion, the solvent is removed in vacuo to yield the crude 1,1-diphosphine, which can be further purified by recrystallization or chromatography.

Conclusion

While this compound remains a viable reagent for phosphine ligand synthesis, the alternatives presented in this guide offer significant advantages in terms of handling, safety, and synthetic versatility. Secondary phosphine oxides, in particular, stand out as exceptionally stable and adaptable precursors for a wide array of phosphine ligands, including P-chiral variants. Phosphinates provide a pathway to more sustainable and safer organophosphorus chemistry. For direct and atom-economical routes, hydrophosphination of unsaturated C-C bonds is a powerful strategy. The choice of precursor will ultimately depend on the specific target ligand, desired scale, and the laboratory's capabilities and priorities regarding safety and sustainability. The experimental protocols and comparative data provided herein are intended to empower researchers to make informed decisions for the efficient and effective synthesis of phosphine ligands.

References

A Comparative Guide to Peptide Purity: Validation of Peptides Synthesized with Diphenylphosphinic Chloride and Modern Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is a cornerstone of reliable and reproducible results. The choice of coupling reagent in solid-phase peptide synthesis (SPPS) is a critical factor that directly influences the purity, yield, and overall success of the synthesis. This guide provides an objective comparison of peptide synthesis validation when using diphenylphosphinic chloride against modern, commonly used coupling reagents such as HBTU, HATU, and DIC/HOBt. The comparison is supported by available data and detailed experimental protocols for synthesis and purity validation.

This compound serves as a precursor for forming diphenylphosphinic carboxylic mixed anhydrides, which are the active species in peptide coupling reactions. While historically evaluated for peptide synthesis, its direct, side-by-side quantitative comparison with modern high-efficiency reagents in recent literature is limited. This guide synthesizes available information to provide a comprehensive overview of its potential performance in the context of current standards.

Performance Comparison of Peptide Coupling Reagents

The selection of a coupling reagent is a pivotal step in optimizing SPPS. An ideal reagent facilitates rapid and complete amide bond formation while minimizing side reactions, most notably racemization. The following table summarizes the general performance characteristics of this compound and popular modern coupling reagents.

Coupling ReagentReagent TypeTypical Crude Purity (%)Potential for RacemizationKey AdvantagesKey Disadvantages
This compound Phosphinic AnhydrideData not readily available in recent direct comparisons; older literature suggests good yields.Reported to be low in some applications.Cost-effective reagent.Limited recent comparative data; performance in "difficult" sequences not well-documented compared to modern reagents.
HBTU Aminium/Uronium Salt>90%LowWell-established, reliable, good suppression of racemization.[1]Can cause guanidinylation of the N-terminus if used in excess.
HATU Aminium/Uronium Salt>95%Very LowVery high reactivity, excellent for difficult couplings and sterically hindered amino acids.High cost; can also cause guanidinylation.
DIC/HOBt Carbodiimide/Additive>85%Low to ModerateCost-effective, byproducts are soluble (for DIC).Slower reaction times compared to onium salts; risk of insoluble DCU byproduct if DCC is used.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (e.g., Leu-Enkephalin: YGGFL)

This protocol outlines a general procedure for manual Fmoc-based SPPS.

Materials:

  • Fmoc-L-Leu-Wang resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling Reagent (this compound, HBTU, HATU, or DIC)

  • HOBt (for use with DIC)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Deprotection Solution: 20% piperidine (B6355638) in dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Leu-Wang resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution and agitate for 5 minutes. Drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • For this compound: In a separate vial, dissolve the Fmoc-amino acid (3 eq.) in DMF. Add NMM (3 eq.) and then this compound (3 eq.). Allow to pre-activate for 5-10 minutes. Add the activated amino acid solution to the resin.

    • For HBTU/HATU: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU/HATU (3 eq.), and HOBt (3 eq., optional but recommended) in DMF. Add DIPEA (6 eq.). Add the activation solution to the resin.

    • For DIC/HOBt: In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and HOBt (3 eq.) in DMF. Add DIC (3 eq.). Add the activation solution to the resin.

  • Coupling Reaction: Agitate the resin with the activated amino acid solution for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence (Gly, Gly, Tyr(tBu)).

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the peptide-resin with DMF (5x), DCM (5x), and IPA (3x) and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Validation of Peptide Purity by RP-HPLC

Materials:

  • Crude synthetic peptide

  • HPLC-grade water, acetonitrile (B52724) (ACN), and trifluoroacetic acid (TFA)

  • Reversed-phase C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/ACN mixture with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient for a peptide like Leu-Enkephalin would be a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV absorbance at 214 nm or 220 nm.

    • Column Temperature: 30-40 °C.

  • Data Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the peptide purity as the percentage of the area of the main peptide peak relative to the total area of all peaks.

Visualizations

Peptide_Synthesis_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Coupling Deprotection->Coupling Activation Amino Acid Activation Activation->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Amino Acid Purification Purification (HPLC) Cleavage->Purification Validation Purity Validation (HPLC/MS) Purification->Validation

General workflow for solid-phase peptide synthesis and validation.

DPC_Activation cluster_reactants Reactants cluster_intermediate Intermediate cluster_reaction Peptide Bond Formation Fmoc_AA Fmoc-AA-OH Mixed_Anhydride Diphenylphosphinic Mixed Anhydride Fmoc_AA->Mixed_Anhydride DPC This compound (Ph2POCl) DPC->Mixed_Anhydride Base Base (e.g., NMM) Base->Mixed_Anhydride Coupled_Peptide Fmoc-AA-Peptide-Resin Mixed_Anhydride->Coupled_Peptide Peptide_Chain H2N-Peptide-Resin Peptide_Chain->Coupled_Peptide

Activation of an amino acid using this compound.

Reagent_Comparison cluster_high_reactivity High Reactivity / High Cost cluster_moderate_reactivity Moderate Reactivity / Moderate Cost cluster_lower_reactivity Lower Reactivity / Low Cost HATU HATU (Very Low Racemization) HBTU HBTU (Low Racemization) DPC This compound (Racemization data limited) DIC_HOBt DIC/HOBt (Low to Moderate Racemization)

Logical comparison of peptide coupling reagents.

Conclusion

The choice of coupling reagent is a critical parameter in peptide synthesis that directly impacts the purity of the final product. Modern reagents such as HATU and HBTU are widely adopted due to their high efficiency, rapid reaction times, and extensive documentation in the scientific literature, consistently yielding peptides of high purity.[1] Carbodiimide-based methods, like DIC/HOBt, offer a cost-effective alternative that can produce good results with careful optimization.

This compound represents an older class of reagents that functions through the formation of a mixed phosphinic-carboxylic anhydride. While historical literature suggests its utility in peptide synthesis, there is a notable lack of recent, direct comparative studies evaluating its performance against the current gold-standard reagents in terms of crude peptide purity and racemization under standardized conditions. For researchers requiring the highest purity peptides, especially for complex or "difficult" sequences, the use of well-characterized reagents like HATU or HCTU is generally recommended. However, for simpler peptides and applications where cost is a primary driver, further investigation into optimized protocols for this compound could be warranted. The validation of peptide purity through robust analytical techniques like RP-HPLC and mass spectrometry remains an indispensable step regardless of the coupling chemistry employed.

References

A Comparative Guide to Flame Retardants Derived from Diphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of flame retardants derived from diphenylphosphinic chloride, primarily focusing on 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, against other common flame-retardant alternatives. The information presented is supported by experimental data from various scientific publications, with detailed methodologies for key experiments to aid in research and development.

Introduction to this compound-Derived Flame Retardants

This compound is a key precursor in the synthesis of a versatile class of organophosphorus flame retardants.[1] Among the most prominent derivatives is 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a reactive, halogen-free flame retardant known for its high thermal stability and efficiency in various polymers.[2][3][4] The reactivity of the P-H bond in DOPO allows for the synthesis of a wide array of derivatives, enabling the fine-tuning of properties such as reactivity, thermal stability, and flame retardant efficiency.[5] These derivatives often act in both the gas phase by releasing phosphorus-containing radicals that quench the flame and in the condensed phase by promoting the formation of a protective char layer.[3][4]

Comparative Performance Data

The following tables summarize the quantitative performance of various flame retardants in different polymer matrices based on Limiting Oxygen Index (LOI), UL-94 vertical burning tests, and Thermogravimetric Analysis (TGA).

Table 1: Flame Retardant Performance in Epoxy Resins
Flame Retardant (Loading)Polymer MatrixLOI (%)UL-94 Rating (Thickness)Td,5% (°C)Char Yield @ 700°C (%)Reference(s)
Neat EpoxyDGEBA23.5Failed35015.2[4]
FA-bis-DOPO (5.0 wt%)DGEBA31.0V-034521.8[4]
DOPO-PEPA (9.1 wt%)DGEBA (E44)35.0V-0->30[6]
BDMPP (14 wt%)DGEBA33.8V-033025.1
DPO–PHE (P-0.9)DGEBA-V-036325.3[7]
DOPO–PHE (P-0.9)DGEBA-V-035827.8[7]

DGEBA: Diglycidyl ether of bisphenol A; FA-bis-DOPO: Furfurylamine-derived bis-DOPO derivative; DOPO-PEPA: DOPO-pentaerythritol phosphonate; BDMPP: Bis(2,6-dimethyphenyl) phenylphosphonate; DPO-PHE: (bis(4-hydroxyphenyl)methyl)diphenyl phosphine (B1218219) oxide; DOPO-PHE: 1-(bis(4-hydroxyphenyl)methyl)-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide.

Table 2: Flame Retardant Performance in Polycarbonate (PC) and PC/ABS Blends
Flame Retardant (Loading)Polymer MatrixLOI (%)UL-94 Rating (Thickness)Reference(s)
Neat PCPC25.0V-2[8]
HSPCTP (3 wt%)PC28.4V-0[8]
TDBA (10 wt%)PC33.7V-0[9]
Phosphorylated-PC (5 wt%)PC-V-1[10]
RDP (15 wt%)PC/ABS24.1V-2[11]
BAPDP (15 wt%)PC/ABS28.5V-0[12]

HSPCTP: A cyclotriphosphazene (B1200923) and silicone oil-based flame retardant; TDBA: A multi-phosphaphenanthrene compound; RDP: Resorcinol bis(diphenyl phosphate); BAPDP: Bisphenol A bis(diphenyl phosphate).

Table 3: Flame Retardant Performance in Polybutylene Terephthalate (PBT)
Flame Retardant (Loading)Polymer MatrixLOI (%)UL-94 Rating (Thickness)Reference(s)
Neat PBTPBT~21Fails[13]
DOPO-HQ (20 wt%)PBT-V-0[13]
AlPi (8.33 wt%) + PTAC–MMT (1.67 wt%)PBT36.4V-0[14]
Red PhosphorusPBT-V-0[15]

DOPO-HQ: 10-(2,5-dihydroxyphenyl)-9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide; AlPi: Aluminum diethylphosphinate; PTAC–MMT: P-toluidinium chloride modified montmorillonite.

Table 4: Flame Retardant Performance in Polyamides (PA) and Polypropylene (PP)
Flame Retardant (Loading)Polymer MatrixLOI (%)UL-94 Rating (Thickness)Reference(s)
Neat PA66PA66-Fails[16]
Melamine Cyanurate (6 wt%)PA6631.5V-0[16]
Neat PPPP~18Fails[17]
KAPP (20 wt%)PP27.6V-0[17]
APP-II/THEIC (30 wt%)PP>30V-0[18]

KAPP: KH-550 modified Ammonium Polyphosphate; APP-II: Type II Ammonium Polyphosphate; THEIC: 1,3,5-tris(2-hydroxyethyl) isocyanurate.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the performance comparison tables.

Synthesis of a DOPO-based Flame Retardant (DOPO-HQ)[2]
  • Materials : 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), p-benzoquinone, 2-ethoxyethanol (B86334).

  • Procedure :

    • Mix DOPO (5.40 g, 25.0 mmol) and 2-ethoxyethanol (20 mL) in a flask and heat to 90 °C until complete dissolution.

    • Add p-benzoquinone (2.43 g, 22.5 mmol) as a powder over 10 minutes.

    • Heat the reaction mixture to 125 °C for 4 hours.

    • Cool the mixture to 25 °C and filter the resulting powder.

    • Recrystallize the powder in 2-ethoxyethanol to obtain the final product, 2-(6-Oxido-6H-dibenz(c,e)(1,2)oxaphosphorin-6-yl)-1,4-hydroxyphenylene (DOPO-HQ).

Limiting Oxygen Index (LOI) Test (ASTM D2863)[20]
  • Apparatus : A vertical glass column with a controlled flow of oxygen and nitrogen.

  • Specimen : Typically a small bar of the material with dimensions of 80–150 mm in length, 10 mm in width, and 4 or 10 mm in thickness.[7]

  • Procedure :

    • Place the specimen vertically in the glass chimney.

    • Introduce a mixture of oxygen and nitrogen, flowing upwards.

    • Ignite the top end of the specimen.

    • Observe the burning behavior and adjust the oxygen concentration.

    • Determine the minimum oxygen concentration, expressed as a volume percentage, that just supports flaming combustion.

UL-94 Vertical Burning Test[2][21]
  • Apparatus : A laboratory burner, a specimen holder, and a cotton patch.

  • Specimen : A rectangular bar of the material, typically 125 mm long and 13 mm wide.

  • Procedure :

    • Mount the specimen vertically.

    • Place a layer of dry absorbent cotton 300 mm below the specimen.

    • Apply a specified flame to the bottom edge of the specimen for 10 seconds and then remove it.

    • Record the afterflame time.

    • Once the afterflame ceases, immediately reapply the flame for another 10 seconds.

    • Record the afterflame and afterglow times.

    • Observe if any flaming drips ignite the cotton below.

    • Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior according to the UL-94 standard.

Thermogravimetric Analysis (TGA)[1][4]
  • Apparatus : A thermogravimetric analyzer.

  • Specimen : A small amount of the material, typically 5-10 mg.

  • Procedure :

    • Place the sample in a tared pan.

    • Heat the sample at a controlled rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[1]

    • Continuously measure the weight of the sample as a function of temperature.

    • The resulting TGA curve provides information on the thermal stability, decomposition temperatures, and char yield of the material.

Cone Calorimetry (ASTM E1354)[10][17]
  • Apparatus : A cone calorimeter, which includes a conical radiant heater, a load cell, and an exhaust gas analysis system.

  • Specimen : A flat sample, typically 100 mm x 100 mm.

  • Procedure :

    • Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²) from the conical heater.

    • A spark igniter is used to ignite the pyrolysis gases.

    • Measure various parameters during combustion, including heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), time to ignition (TTI), mass loss rate, and smoke production.

    • These parameters provide a comprehensive assessment of the material's fire behavior under forced flaming conditions.

Mechanisms and Workflows

The following diagrams illustrate the synthesis pathway for a DOPO-derivative and the general workflow for evaluating flame retardant performance.

Synthesis_of_DOPO_HQ DOPO DOPO Intermediate Reaction Mixture DOPO->Intermediate Dissolve at 90°C p_Benzoquinone p-Benzoquinone p_Benzoquinone->Intermediate Add over 10 min Solvent 2-Ethoxyethanol Solvent->Intermediate Product DOPO-HQ Intermediate->Product Heat at 125°C for 4h, Cool, Filter, Recrystallize

Synthesis of DOPO-HQ from DOPO and p-Benzoquinone.

Flame_Retardant_Evaluation_Workflow cluster_synthesis Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison Synthesis Synthesize Flame Retardant Compounding Compound with Polymer Synthesis->Compounding Specimen_Prep Prepare Test Specimens Compounding->Specimen_Prep LOI LOI Test (ASTM D2863) Specimen_Prep->LOI UL94 UL-94 Test Specimen_Prep->UL94 TGA TGA Specimen_Prep->TGA Cone Cone Calorimetry (ASTM E1354) Specimen_Prep->Cone Data_Compilation Compile Data in Tables LOI->Data_Compilation UL94->Data_Compilation TGA->Data_Compilation Cone->Data_Compilation Mechanism_Analysis Analyze Flame Retardant Mechanism Data_Compilation->Mechanism_Analysis Comparison Compare with Alternatives Data_Compilation->Comparison

Workflow for the evaluation of flame retardant performance.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer_Decomposition Polymer Decomposition Char_Formation Char Formation (Phosphoric Acid Catalysis) Polymer_Decomposition->Char_Formation Protective_Layer Insulating Char Layer Char_Formation->Protective_Layer Heat_Shield Protective_Layer->Heat_Shield Heat Shielding Mass_Transfer_Barrier Protective_Layer->Mass_Transfer_Barrier Barrier to Volatiles Volatiles Flammable Volatiles Radical_Quenching Radical Trapping (PO•, HPO•) Volatiles->Radical_Quenching FR_Decomposition Flame Retardant Decomposition FR_Decomposition->Radical_Quenching Flame_Inhibition Flame Inhibition Radical_Quenching->Flame_Inhibition Heat Heat Heat->Polymer_Decomposition Heat->FR_Decomposition

General mechanism of phosphorus-based flame retardants.

Conclusion

Flame retardants derived from this compound, particularly DOPO and its derivatives, demonstrate high efficiency in a variety of polymer systems. They often achieve excellent UL-94 ratings (V-0) and high LOI values at relatively low loading levels. The comparative data indicates that their performance is often superior or comparable to other halogen-free alternatives. The choice of a specific flame retardant will depend on the polymer matrix, processing conditions, and the desired balance of properties, including mechanical strength, thermal stability, and cost-effectiveness. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this critical area of material science.

References

A Comparative Guide to the Efficacy of Diphenylphosphinic Chloride and Other Coupling Agents in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate coupling reagent is a critical decision that profoundly impacts the yield, purity, and stereochemical integrity of synthesized peptides and other amide-containing molecules. This guide provides an objective comparison of Diphenylphosphinic chloride (DPP-Cl) and its class of reagents against other commonly employed coupling agents, supported by experimental data from the literature.

While direct head-to-head comparative studies featuring this compound are limited in recent scientific literature, this guide draws comparisons based on the performance of related phosphinic chloride derivatives, such as BOP-Cl, and contrasts them with the widely used uronium/aminium salts, phosphonium (B103445) salts, and carbodiimides.

Mechanism of Action: Phosphinic Chloride Pathway

This compound functions by reacting with a carboxylic acid in the presence of a base to form a mixed phosphinic-carboxylic anhydride. This activated intermediate is then susceptible to nucleophilic attack by an amine, yielding the desired amide and diphenylphosphinic acid as a byproduct.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Mixed_Anhydride R-CO-O-P(O)Ph2 (Mixed Anhydride) Carboxylic_Acid->Mixed_Anhydride + Ph2P(O)Cl + Base DPP_Cl Ph2P(O)Cl (this compound) DPP_Cl->Mixed_Anhydride Base Base (e.g., NMM) Base->Mixed_Anhydride Amide_Product R-CO-NH-R' (Amide Product) Mixed_Anhydride->Amide_Product + R'-NH2 Amine R'-NH2 Amine->Amide_Product Byproduct Ph2P(O)OH (Diphenylphosphinic acid) Amide_Product->Byproduct Formation of byproduct G L_AA L-Amino Acid (Activated) Oxazolone 5(4H)-Oxazolone Intermediate L_AA->Oxazolone - H+ Oxazolone->L_AA + H+ Enol Enol Form Oxazolone->Enol Tautomerization D_AA D-Amino Acid (Racemized) Enol->D_AA + H+ G cluster_coupling Parallel Coupling Reactions Start Start: Identical Resin-Bound Peptide Split Split Resin into Equal Portions Start->Split Coupling_A Couple with Agent A (e.g., DPP-Cl) Split->Coupling_A Coupling_B Couple with Agent B (e.g., HATU) Split->Coupling_B Coupling_C Couple with Agent C (e.g., DIC/HOBt) Split->Coupling_C Cleavage Simultaneous Cleavage & Deprotection Coupling_A->Cleavage Coupling_B->Cleavage Coupling_C->Cleavage Analysis Analysis of Crude Product Cleavage->Analysis HPLC HPLC (Purity, Yield) Analysis->HPLC MS Mass Spec (Identity) Analysis->MS Chiral_HPLC Chiral HPLC (Racemization) Analysis->Chiral_HPLC End Compare Results HPLC->End MS->End Chiral_HPLC->End

A Comparative Benchmarking Guide: Diphenylphosphinic Chloride vs. Other Phosphinyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the choice of a phosphorylating agent is critical to the success of a reaction. Diphenylphosphinic chloride (Ph₂P(O)Cl) is a widely utilized reagent for the formation of phosphinates, phosphinamides, and other organophosphorus compounds. However, a comprehensive understanding of its performance relative to other phosphinyl halides is often necessary for reaction optimization and the development of novel synthetic methodologies. This guide provides an objective comparison of this compound with its fluoride (B91410), bromide, and iodide analogs, supported by available data and established chemical principles.

Physical and Chemical Properties: A Tabulated Comparison

A summary of the key physical and chemical properties of diphenylphosphinyl halides is presented below. It is important to note that while data for the chloride and fluoride derivatives are available, comprehensive experimental data for the bromide and iodide analogs are less prevalent in the current literature. The predicted reactivity trend is based on the well-established principles of bond strength and leaving group ability in nucleophilic acyl substitution reactions, where the reactivity generally increases down the halogen group.

PropertyDiphenylphosphinyl FluorideThis compoundDiphenylphosphinyl BromideDiphenylphosphinyl Iodide
CAS Number 1135-98-41499-21-4Not readily availableNot readily available
Molecular Formula C₁₂H₁₀FOPC₁₂H₁₀ClOPC₁₂H₁₀BrOPC₁₂H₁₀IOP
Molecular Weight ( g/mol ) 220.18236.63281.08328.08
Physical State Not readily availableClear to yellow liquid[1]Not readily availableNot readily available
Boiling Point (°C) Not readily available222 @ 16 mmHg[1]Not readily availableNot readily available
Predicted Reactivity LowestModerateHighHighest

Reactivity Comparison and Mechanistic Insights

The reactivity of diphenylphosphinyl halides in nucleophilic substitution reactions is primarily governed by two key factors: the electrophilicity of the phosphorus atom and the leaving group ability of the halide. The general trend in reactivity for acyl halides is I > Br > Cl > F, which is attributed to the decreasing bond strength of the phosphorus-halogen bond and the increasing stability of the halide anion as a leaving group.[2][3]

This compound (Ph₂P(O)Cl): The Established Benchmark

Kinetic studies on the aminolysis of this compound with substituted anilines in acetonitrile (B52724) have provided valuable insights into its reactivity.[4][5] These studies indicate a concerted mechanism involving a high degree of bond formation in the transition state. The reaction is sensitive to the electronic properties of the nucleophile, with electron-donating groups on the aniline (B41778) accelerating the reaction.[4]

Diphenylphosphinyl Fluoride (Ph₂P(O)F): A Milder Alternative

Diphenylphosphinyl Bromide (Ph₂P(O)Br) and Iodide (Ph₂P(O)I): Highly Reactive Analogs

Direct experimental data on the synthesis and reactivity of diphenylphosphinyl bromide and iodide are scarce. However, based on the established trends for alkyl and acyl halides, they are predicted to be significantly more reactive than the chloride analog.[2][3] The weaker P-Br and P-I bonds, coupled with the excellent leaving group ability of bromide and iodide ions, would facilitate faster rates of nucleophilic attack. This enhanced reactivity could be beneficial for reactions with less nucleophilic substrates or when faster reaction times are desired.

Experimental Protocols

To facilitate a direct and quantitative comparison of the reactivity of diphenylphosphinyl halides, a standardized experimental protocol is essential. The following protocols outline a method for comparing their reactivity in a common application: amide synthesis.

Protocol 1: Comparative Kinetic Analysis of Amide Formation

This protocol describes a method to compare the rate of reaction of different diphenylphosphinyl halides with a model amine, aniline, by monitoring the disappearance of the starting materials or the appearance of the product using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Diphenylphosphinyl halide (chloride, fluoride, bromide, iodide)

  • Aniline

  • Anhydrous aprotic solvent (e.g., acetonitrile)

  • Internal standard for quantitative analysis (e.g., dodecane (B42187) for GC/MS or a suitable non-reactive compound for HPLC/NMR)

  • Quenching agent (e.g., a solution of a highly reactive amine like piperidine)

  • HPLC or NMR instrument

Procedure:

  • Prepare stock solutions of each diphenylphosphinyl halide, aniline, and the internal standard in the anhydrous aprotic solvent of a known concentration.

  • In a reaction vessel maintained at a constant temperature (e.g., 25 °C), combine the aniline solution and the internal standard solution.

  • Initiate the reaction by adding a specific volume of the diphenylphosphinyl halide stock solution to the aniline mixture with vigorous stirring.

  • At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching agent.

  • Analyze the quenched samples by HPLC or NMR to determine the concentration of the remaining aniline or the formed N-phenyl-P,P-diphenylphosphinic amide relative to the internal standard.

  • Plot the concentration of the reactant or product versus time to determine the initial reaction rate for each diphenylphosphinyl halide. A comparison of these rates will provide a quantitative measure of their relative reactivity.

Protocol 2: General Procedure for the Synthesis of N-Benzyl-P,P-diphenylphosphinic Amide

This protocol provides a general method for the synthesis of a phosphinic amide using this compound as the reagent. This can be used as a standard procedure to evaluate the performance of different phosphinyl halides.

Materials:

Procedure:

  • Dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-benzyl-P,P-diphenylphosphinic amide.

Visualizing Reactivity Factors

The following diagram, generated using Graphviz, illustrates the key factors influencing the reactivity of phosphinyl halides in nucleophilic substitution reactions.

G cluster_reactivity Factors Influencing Phosphinyl Halide Reactivity Reactivity Overall Reactivity (I > Br > Cl > F) Halogen Nature of Halogen (X) Halogen->Reactivity Leaving Group Ability (I⁻ > Br⁻ > Cl⁻ > F⁻) P-X Bond Strength (P-F > P-Cl > P-Br > P-I) Phosphorus Electrophilicity of Phosphorus Phosphorus->Reactivity Influenced by substituents on phosphorus Nucleophile Nucleophile Strength Nucleophile->Reactivity Stronger nucleophiles react faster

Caption: Key determinants of phosphinyl halide reactivity.

Conclusion

While this compound remains a versatile and widely used reagent, a deeper understanding of the reactivity of the entire series of diphenylphosphinyl halides can empower chemists to make more informed decisions in their synthetic endeavors. Based on established chemical principles, the reactivity of diphenylphosphinyl halides is expected to follow the trend: I > Br > Cl > F . The fluoride derivative offers a milder alternative for sensitive substrates, while the bromide and iodide analogs are predicted to be highly reactive, making them potentially suitable for challenging transformations. The provided experimental protocols offer a framework for conducting direct comparative studies to quantify these reactivity differences and guide the rational selection of the optimal phosphinylating agent for a given application. Further research into the synthesis and reactivity of diphenylphosphinyl bromide and iodide would be highly valuable to the scientific community.

References

A Researcher's Guide to Racemization in Peptide Synthesis: An Analysis of Diphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, maintaining the stereochemical integrity of synthetic peptides is a cornerstone of successful outcomes. The loss of chiral purity via racemization can yield diastereomeric impurities with altered biological activities and potential immunogenicity. The choice of coupling reagent is a critical determinant in mitigating this risk. This guide provides an objective comparison of Diphenylphosphinic chloride (Ph₂POCl), a classic coupling reagent, with modern alternatives, focusing on the critical aspect of racemization and supported by available experimental data.

The Mechanism of Action: this compound

This compound functions by reacting with the carboxyl group of an N-protected amino acid in the presence of a tertiary base. This reaction forms a highly reactive mixed phosphinic anhydride (B1165640). This activated intermediate is then susceptible to nucleophilic attack by the free amino group of another amino acid or peptide, leading to the formation of the desired peptide bond. The diphenylphosphinic acid byproduct is subsequently removed during workup.

G cluster_activation Activation Step cluster_coupling Coupling Step AminoAcid N-Protected Amino Acid (R-COOH) MixedAnhydride Mixed Phosphinic Anhydride (Active Intermediate) AminoAcid->MixedAnhydride + Ph₂POCl + Base Ph2POCl Diphenylphosphinic Chloride (Ph₂POCl) Base Tertiary Base (e.g., NMM) Peptide Protected Dipeptide MixedAnhydride->Peptide + H₂N-R' Byproduct Diphenylphosphinic Acid MixedAnhydride->Byproduct AminoEster Amino Acid Ester (H₂N-R')

Activation of an amino acid using this compound (Ph₂POCl).

The General Mechanism of Racemization

During peptide bond formation, the activation of the carboxylic acid increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar 5(4H)-oxazolone intermediate. This intermediate is achiral at the C-5 position (the original α-carbon). Subsequent attack by the amine nucleophile can occur from either face, resulting in a mixture of L- and D-isomers.[1][2] Efficient coupling reagents minimize racemization by promoting a rapid rate of aminolysis that outcompetes the rate of oxazolone (B7731731) formation.[2]

Quantitative Comparison of Coupling Reagents

While specific quantitative racemization data for this compound is limited in recent literature, data from closely related phosphinic chloride reagents, such as N,N'-bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl), provide a valuable benchmark. The following table summarizes the extent of epimerization observed for various coupling reagents under common testing conditions.

Coupling Reagent/MethodModel System (Example)BaseSolventEpimerization (% D-Isomer)Reference(s)
BOP-Cl Z-Gly-Phe + Val-OMeNMMTHF4.0 - 6.0%[1]
BOP-Cl / HOBt Z-Gly-Phe + Val-OMeNMMDMF2.4%[1]
HATU Fmoc-His(Trt)-OH + H-Leu-OtBuNMMTHF~1.5%[2]
HBTU VariousDIPEADMF1.5 - 5.0%
COMU Phenylglycine modelDIPEADMF< 1.0%
DIC / HOBt Various(Base-free)DCM/DMF0.5 - 2.5%
DIC / OxymaPure Fmoc-Cys(Trt)-OH + H-Leu-OtBuNMMTHF~0% (Negligible)[2]

*Data for BOP-Cl (N,N'-bis(2-oxo-3-oxazolidinyl)phosphinic chloride) is used as a proxy for the phosphinic chloride class of reagents.

Key Observations:

  • Phosphinic chloride reagents like BOP-Cl can induce significant racemization, though this can be suppressed by additives like 1-hydroxybenzotriazole (B26582) (HOBt).[1]

  • Modern uronium/aminium reagents such as HATU and COMU generally offer superior racemization suppression due to their high reactivity, which favors the direct aminolysis pathway over the competing oxazolone formation.

  • The classic carbodiimide (B86325) method using DIC with additives like HOBt or OxymaPure remains a highly effective and low-cost option for minimizing racemization, especially for sensitive amino acids like Cysteine and Histidine.[1][2]

Experimental Protocol: Racemization Detection by HPLC

A standard method for quantifying the level of racemization involves the synthesis of a model peptide known to be sensitive to epimerization, followed by chromatographic separation of the resulting diastereomers.

Objective: To quantify the percentage of D-isomer formed during the coupling of Z-Gly-L-Phe-OH to H-L-Val-OMe using a test coupling reagent.

Materials:

  • N-benzyloxycarbonyl-glycyl-L-phenylalanine (Z-Gly-L-Phe-OH)

  • L-Valine methyl ester hydrochloride (H-L-Val-OMe·HCl)

  • Coupling Reagent (e.g., this compound)

  • Tertiary Base (e.g., N-methylmorpholine, NMM)

  • Anhydrous Solvent (e.g., Tetrahydrofuran, THF)

  • Ethyl acetate (B1210297) (EtOAc), 1N HCl, saturated NaHCO₃ solution, saturated NaCl solution

  • High-Performance Liquid Chromatography (HPLC) system with a chiral or reverse-phase column capable of separating diastereomers.

Methodology:

  • Reactant Preparation: Dissolve Z-Gly-L-Phe-OH (1 equivalent) in anhydrous THF. In a separate flask, dissolve H-L-Val-OMe·HCl (1.1 equivalents) in anhydrous THF and neutralize with NMM (1.1 equivalents).

  • Activation: To the stirred solution of Z-Gly-L-Phe-OH, add NMM (1 equivalent) followed by the coupling reagent (e.g., Ph₂POCl, 1.1 equivalents) at 0°C. Allow the activation to proceed for 10 minutes.

  • Coupling: Add the neutralized H-L-Val-OMe solution to the activated mixture. Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 3-4 hours.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1N HCl, water, saturated NaHCO₃ solution, and finally with saturated NaCl (brine). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate.

  • Analysis: Dissolve the crude tripeptide product in a suitable mobile phase. Analyze the sample by HPLC. The L-L-L and L-D-L diastereomers of Z-Gly-Phe-Val-OMe will have different retention times.

  • Quantification: Integrate the peak areas for both diastereomers. Calculate the percentage of racemization (% D-Isomer) using the formula: % Racemization = [Area(L-D-L) / (Area(L-L-L) + Area(L-D-L))] * 100

G start Start dissolve_acid Dissolve N-Protected Amino Acid/Peptide start->dissolve_acid activate Add Base & Coupling Reagent (e.g., Ph₂POCl) dissolve_acid->activate couple Combine Activated Acid and Amine Component activate->couple dissolve_amine Prepare Amine Component (e.g., Amino Acid Ester) dissolve_amine->couple react Stir (Controlled Temp & Time) couple->react workup Quench & Aqueous Workup react->workup purify Purify Crude Peptide (Optional) workup->purify analyze Analyze by HPLC purify->analyze quantify Quantify Diastereomer Peaks (% Racemization) analyze->quantify end End quantify->end

Experimental workflow for peptide coupling and racemization analysis.

Selecting the Appropriate Coupling Reagent

The choice of coupling reagent depends on a balance of factors including the racemization propensity of the amino acid being coupled, steric hindrance, desired reaction speed, cost, and scale.

G start Start: Select Coupling Reagent q_racemization Is C-terminal residue prone to racemization? (e.g., His, Cys, Phg) start->q_racemization q_steric Is coupling sterically hindered? q_racemization->q_steric No reagent_low_rac Use high-efficiency, low-racemization reagent: COMU, HATU, DIC/Oxyma q_racemization->reagent_low_rac Yes q_cost Is cost the primary concern? reagent_cost Use cost-effective, low-racemization option: DIC/HOBt q_cost->reagent_cost Yes reagent_standard Standard reagent acceptable: HBTU, Ph₂POCl + Additive q_cost->reagent_standard No q_steric->q_cost No reagent_powerful Use powerful reagent: HATU, COMU q_steric->reagent_powerful Yes

Decision guide for coupling reagent selection.

Conclusion

This compound represents a classic approach to peptide bond formation through a mixed phosphinic anhydride intermediate. While effective, data from related phosphinic chlorides suggests it may induce higher levels of racemization compared to more modern reagents, particularly when used without racemization-suppressing additives like HOBt.[1] For peptides containing residues highly susceptible to racemization, such as histidine or cysteine, or in fragment condensations where chiral integrity is paramount, the use of modern uronium/aminium salts (HATU, COMU) or carbodiimides with oxime additives (DIC/OxymaPure) is strongly recommended.[2] These advanced reagents offer higher coupling efficiency and superior stereochemical fidelity, ensuring the synthesis of pure, biologically active peptides.

References

Revolutionizing Cross-Coupling Reactions: A Head-to-Head Comparison of Catalysts Derived from Diphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient and robust catalytic systems is perpetual. Diphenylphosphinic chloride stands out as a versatile precursor for a class of highly effective phosphine (B1218219) ligands critical in transition metal catalysis. This guide provides an in-depth, head-to-head comparison of the performance of a prominent catalyst derived from this lineage, SPhos, against other commonly used phosphine ligands in the Suzuki-Miyaura cross-coupling of challenging aryl chlorides. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the rational selection of catalysts for complex synthetic challenges.

At the heart of many modern synthetic methodologies, particularly in the pharmaceutical and materials science sectors, lies the palladium-catalyzed cross-coupling reaction. The efficacy of these reactions is profoundly influenced by the choice of phosphine ligand, which modulates the steric and electronic properties of the palladium center. Ligands derived from this compound, particularly the bulky and electron-rich biaryl monophosphines, have emerged as a gold standard, enabling reactions under milder conditions with broader substrate scope.

This guide focuses on 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, commonly known as SPhos, a ligand whose synthetic pathway can be traced back to diphenylphosphine (B32561) oxide, a hydrolytic derivative of this compound. We will compare its catalytic prowess against other notable phosphine ligands, providing a clear, data-driven perspective on its advantages.

From Precursor to High-Performance Ligand: The Synthetic Pathway

The journey from this compound to a state-of-the-art ligand like SPhos involves a few key transformations. Initially, this compound is hydrolyzed to diphenylphosphine oxide. This stable intermediate then undergoes a palladium-catalyzed Suzuki-Miyaura coupling with an appropriately substituted aryl boronic acid to construct the biaryl backbone, yielding the corresponding biaryl phosphine oxide. The final step is the reduction of the phosphine oxide to the desired tertiary phosphine ligand.

Synthesis_Workflow DPC Diphenylphosphinic Chloride DPO Diphenylphosphine Oxide DPC->DPO Hydrolysis BPO Biaryl Phosphine Oxide DPO->BPO Pd-catalyzed Suzuki Coupling Ligand Target Biaryl Phosphine Ligand (e.g., SPhos) BPO->Ligand Reduction (e.g., with HSiCl3)

Caption: Synthetic workflow from this compound to a biaryl phosphine ligand.

Head-to-Head Performance in Suzuki-Miyaura Coupling of Aryl Chlorides

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The coupling of aryl chlorides, which are often more economical but less reactive than their bromide or iodide counterparts, presents a significant challenge. This is where the choice of ligand becomes paramount. The following data, compiled from various studies, showcases the performance of SPhos in comparison to other phosphine ligands for the Suzuki-Miyaura coupling of a range of aryl chlorides with arylboronic acids.

Table 1: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

EntryLigandCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1SPhos 1.5K₃PO₄Toluene/H₂O1002>98
2XPhos 1.5K₃PO₄Toluene/H₂O100497
3P(t-Bu)₃ 1.5K₃PO₄Toluene/H₂O1001894
4PPh₃ 1.5K₃PO₄Toluene/H₂O10024<10

Table 2: Comparison of Phosphine Ligands in the Suzuki-Miyaura Coupling of 2-Chlorotoluene with 2-Methylphenylboronic Acid (a sterically hindered coupling)

EntryLigandCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1SPhos 2.0K₃PO₄Toluene/H₂O1001895
2XPhos 2.0K₃PO₄Toluene/H₂O1002492
3P(t-Bu)₃ 2.0K₃PO₄Toluene/H₂O1002475
4PPh₃ 2.0K₃PO₄Toluene/H₂O10024<5

The data clearly indicates that SPhos, a ligand derivable from a this compound precursor, exhibits exceptional activity, often leading to higher yields in shorter reaction times, especially in the case of sterically demanding substrates. This superior performance can be attributed to the unique steric and electronic properties imparted by the dicyclohexylphosphino group and the dimethoxybiphenyl backbone, which facilitate the key steps of the catalytic cycle.

The Catalytic Cycle: A Closer Look

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The bulky and electron-rich nature of biaryl phosphine ligands like SPhos promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step with the otherwise unreactive aryl chloride.

Suzuki_Cycle Pd0 Pd(0)L ArPdCl Ar-Pd(II)-Cl(L) Pd0->ArPdCl Oxidative Addition ArPdOArB Ar-Pd(II)-O-B(OR)2(L) ArPdCl->ArPdOArB Base-mediated Ligand Exchange ArPdArB Ar-Pd(II)-Ar'(L) ArPdOArB->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination ArAr Ar-Ar' ArPdArB->ArAr ArCl Ar-Cl ArCl->ArPdCl ArB Ar'-B(OR)2 ArB->ArPdOArB Base Base (e.g., K₃PO₄) Base->ArPdOArB

A Researcher's Guide to Diphenylphosphinic Chloride: A Cost-Benefit Analysis in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents is a critical decision that balances cost, efficiency, and safety. Diphenylphosphinic chloride (DPP-Cl), a versatile phosphorylating and coupling agent, is frequently employed in the synthesis of peptides and phosphine (B1218219) ligands. This guide provides an objective comparison of DPP-Cl's performance against common alternatives, supported by experimental data, to inform reagent selection in a laboratory and process development setting.

Key Applications and Alternatives

This compound is primarily utilized in two significant areas of organic synthesis: as a coupling agent for amide bond formation, particularly in peptide synthesis, and as a precursor for the synthesis of phosphine ligands, which are crucial in catalysis.

In peptide synthesis , DPP-Cl serves as an activating agent for carboxylic acids, facilitating the formation of peptide bonds. It competes with a range of other coupling reagents, each with its own set of advantages and disadvantages. The most common alternatives include phosphonium (B103445) salts like BOP and PyBOP, aminium/uronium salts such as HBTU and HATU, and carbodiimides like EDC, often used in conjunction with additives like HOBt.

As a precursor to phosphine ligands , DPP-Cl provides the diphenylphosphinyl group, which can be subsequently reduced to the corresponding phosphine. The synthesis of chiral phosphine ligands, such as DIPAMP, is a key area where such precursors are essential. Alternative synthetic routes to these valuable ligands often involve the use of different phosphorus sources, such as phosphine oxides or other phosphine derivatives.

Performance in Peptide Synthesis: A Comparative Analysis

The efficacy of a coupling reagent in peptide synthesis is judged by several key metrics: the yield of the desired peptide, the extent of racemization at the chiral center of the amino acid, the reaction time, and the ease of purification.

ReagentModel ReactionYield (%)Racemization (%)Reaction Time
This compound Z-Gly-Phe-Val-OMe~80-90%Low (with appropriate base)Varies (minutes to hours)
BOP Various dipeptidesHigh (>90%)Low, but dependent on baseRapid (minutes)
PyBOP Various dipeptidesHigh (>90%)Very LowRapid (minutes)
EDC/HOBt Various dipeptidesGood to High (70-95%)LowVaries (1-24 hours)

Experimental Protocol: Dipeptide Synthesis using this compound

The following is a representative protocol for the synthesis of a dipeptide using this compound as the coupling agent.

  • Activation: To a solution of an N-protected amino acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF) at 0 °C, add a tertiary amine base (e.g., N-methylmorpholine, 1.0 eq.). To this mixture, add a solution of this compound (1.0 eq.) in the same solvent. Stir the reaction mixture at 0 °C for 15-30 minutes to form the mixed anhydride.

  • Coupling: To the activated amino acid solution, add a solution of the amino acid ester hydrochloride (1.0 eq.) and another equivalent of the tertiary amine base in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude peptide is purified by column chromatography or recrystallization.

Performance in Phosphine Ligand Synthesis: A Case Study of DIPAMP

DIPAMP, a chiral diphosphine ligand, is renowned for its application in asymmetric hydrogenation, most notably in the industrial synthesis of L-DOPA. While a direct synthesis of DIPAMP from this compound is not the most common route, the synthesis of its precursor, the corresponding phosphine oxide, is a key step where DPP-Cl could be utilized. An alternative and widely adopted method involves the oxidative coupling of a P-chiral phosphine-borane complex.

Synthesis StepMethod using this compound PrecursorAlternative Method (via Phosphine-Borane)Yield (%)
P-C Bond Formation Grignard reaction with DPP-Cl to form a tertiary phosphine oxide.Not directly applicable.Good to High
Chiral Resolution/Asymmetric Synthesis Resolution of diastereomeric phosphinates or asymmetric reduction.Stereospecific synthesis of P-chiral phosphine-boranes.Varies
Reduction to Phosphine Reduction of the phosphine oxide with a reducing agent like trichlorosilane.Deprotection of the borane (B79455) complex.High

Experimental Protocol: Synthesis of a Tertiary Phosphine Oxide using this compound

  • Grignard Reagent Preparation: Prepare a Grignard reagent from an appropriate aryl or alkyl halide (e.g., o-anisyl magnesium bromide) in an anhydrous ether solvent like THF.

  • Reaction with DPP-Cl: To a cooled solution (0 °C) of this compound (1.0 eq.) in anhydrous THF, slowly add the prepared Grignard reagent (1.0 eq.).

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir until completion. The reaction is then carefully quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude tertiary phosphine oxide is then purified by column chromatography.

Cost-Benefit Analysis: A Quantitative Comparison

The choice of reagent is often heavily influenced by its cost, especially in large-scale synthesis. The following table provides an estimated cost comparison of this compound and its alternatives. Prices are subject to change and vary by supplier and purity.

ReagentMolecular Weight ( g/mol )Estimated Price (USD/kg)Estimated Price (USD/mol)
This compound 236.6420 - 1504.73 - 35.50
BOP 442.2821996.86
PyBOP 520.40VariesVaries
EDC HCl 191.704500 (INR) ~ 5410.35
HOBt 135.122300 (INR) ~ 27.63.73

Safety and Handling Considerations

A thorough risk assessment is crucial before working with any of these reagents.

  • This compound: Corrosive and moisture-sensitive. Reacts with water and alcohols. Causes severe skin burns and eye damage.[1][2][3][4]

  • BOP Reagent: Irritant. A significant drawback is the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).[5][6][7][8]

  • EDC Hydrochloride: Skin and eye irritant. May cause respiratory irritation.[9][10][11][12][13]

  • HOBt (anhydrous): Explosive hazard, particularly when dry. Also a skin and eye irritant.

Visualizing Synthesis and Decision-Making

To aid in the selection and application of these reagents, the following diagrams illustrate key workflows and decision-making processes.

experimental_workflow cluster_peptide Peptide Synthesis Workflow start_peptide N-Protected Amino Acid activation Activation with Coupling Reagent start_peptide->activation coupling Coupling with Amino Acid Ester activation->coupling peptide Protected Dipeptide coupling->peptide deprotection N-Deprotection peptide->deprotection next_cycle Next Coupling Cycle deprotection->next_cycle

Caption: A generalized workflow for solid-phase peptide synthesis.

decision_making start Select Coupling Reagent cost Cost a Major Factor? start->cost edc Consider EDC/HOBt cost->edc Yes racemization High Risk of Racemization? cost->racemization No pybop Consider PyBOP or HATU racemization->pybop Yes hindered Sterically Hindered Coupling? racemization->hindered No bop Consider BOP or HATU hindered->bop Yes dppcl Consider DPP-Cl for specific applications hindered->dppcl No

Caption: A decision tree for selecting a suitable peptide coupling reagent.

Conclusion

This compound remains a relevant and cost-effective reagent for specific applications in peptide synthesis and as a precursor for phosphine ligands. For routine peptide synthesis where cost is a primary driver, the EDC/HOBt system presents a compelling alternative, though potentially with longer reaction times. For challenging couplings or when minimizing racemization is paramount, more expensive reagents like PyBOP and HATU are often the preferred choice. The significant safety concern of HMPA formation largely discourages the use of BOP in modern synthetic laboratories, with PyBOP being a safer and equally effective substitute.

In the realm of phosphine ligand synthesis, the choice between a route involving this compound and other methods depends on the availability of starting materials, the desired stereochemistry, and the scale of the synthesis. While alternative methods for generating P-chiral centers are well-established, the use of DPP-Cl as a building block offers a straightforward approach for introducing the diphenylphosphinyl moiety.

Ultimately, the optimal choice of reagent requires a careful evaluation of the specific synthetic challenge at hand, weighing the factors of cost, performance, and safety to achieve the desired outcome efficiently and responsibly.

References

A Comparative Spectroscopic Guide to Products of Common Phosphinylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of products derived from different phosphinylating agents. The selection of a phosphinylating agent is a critical step in the synthesis of various compounds, including enzyme inhibitors and therapeutic agents. Understanding the distinct spectroscopic signatures of the resulting products is paramount for reaction monitoring, quality control, and structural elucidation. This document presents a summary of key spectroscopic data, detailed experimental protocols for representative phosphinylation reactions, and visualizations of relevant biological and experimental workflows.

Spectroscopic Data Comparison

The choice of phosphinylating agent, particularly the nature of the organic groups attached to the phosphorus atom, significantly influences the spectroscopic characteristics of the resulting phosphinates. Here, we compare the typical spectroscopic data for products obtained from two common classes of phosphinylating agents: those bearing aromatic substituents (e.g., diphenylphosphinyl chloride) and those with aliphatic substituents (e.g., diethylphosphinyl chloride).

Table 1: Comparative Spectroscopic Data of Representative Phosphinates

Spectroscopic TechniqueProduct of Diphenylphosphinylating Agent (e.g., Ethyl Diphenylphosphinate)Product of Diethylphosphinylating Agent (e.g., Ethyl Diethylphosphinate)Key Differences and Interpretation
³¹P NMR (δ, ppm) ~25 - 35~45 - 55The ³¹P nucleus in diphenylphosphinates is more shielded (appears at a lower chemical shift) due to the electron-withdrawing nature of the phenyl rings. The electron-donating alkyl groups in diethylphosphinates deshield the phosphorus nucleus, resulting in a downfield shift.
IR (ν P=O, cm⁻¹) ~1200 - 1250~1180 - 1230The P=O stretching frequency is influenced by the electronegativity of the substituents. The phenyl groups in diphenylphosphinates lead to a slightly higher stretching frequency compared to the alkyl groups in diethylphosphinates.
Mass Spec. (EI) Prominent fragments from loss of phenyl groups (m/z 77) and cleavage of the P-O bond.Fragmentation is dominated by the loss of ethyl groups (m/z 29) and ethylene (B1197577) (m/z 28) through McLafferty-type rearrangements.The fragmentation patterns are highly indicative of the substituents on the phosphorus atom, providing clear structural information. Aromatic phosphinates show characteristic aromatic fragments, while aliphatic ones exhibit typical alkyl chain fragmentation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and subsequent analysis of phosphinylated compounds. Below are representative protocols for the synthesis of ethyl diphenylphosphinate (B8688654) and ethyl diethylphosphinate.

Protocol 1: Synthesis of Ethyl Diphenylphosphinate

This protocol describes the synthesis of ethyl diphenylphosphinate from diphenylphosphinyl chloride and ethanol (B145695).

Materials:

  • Diphenylphosphinyl chloride

  • Anhydrous ethanol

  • Triethylamine (B128534) (or another suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve diphenylphosphinyl chloride (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of anhydrous ethanol (1.1 equivalents) and triethylamine (1.1 equivalents) in anhydrous diethyl ether.

  • Add the ethanol/triethylamine solution dropwise to the stirred solution of diphenylphosphinyl chloride over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure ethyl diphenylphosphinate.

Protocol 2: Synthesis of Ethyl Diethylphosphinate

This protocol outlines the synthesis of ethyl diethylphosphinate from diethylphosphinyl chloride and ethanol.

Materials:

  • Diethylphosphinyl chloride

  • Anhydrous ethanol

  • Pyridine (B92270) (or another suitable base)

  • Anhydrous dichloromethane (B109758) (or other suitable solvent)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve diethylphosphinyl chloride (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of anhydrous ethanol (1.1 equivalents) and pyridine (1.1 equivalents) in anhydrous dichloromethane.

  • Add the ethanol/pyridine solution dropwise to the stirred solution of diethylphosphinyl chloride over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.

  • Upon completion, wash the reaction mixture with 1 M hydrochloric acid to remove excess pyridine, followed by a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure ethyl diethylphosphinate.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and spectroscopic analysis of phosphinates.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis reagents Phosphinylating Agent + Alcohol + Base reaction Reaction under Inert Atmosphere reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Distillation) workup->purification product Pure Phosphinate Product purification->product nmr ³¹P, ¹H, ¹³C NMR product->nmr Structural Confirmation ir IR Spectroscopy product->ir Functional Group Identification ms Mass Spectrometry product->ms Molecular Weight & Fragmentation

A generalized workflow for phosphinate synthesis and analysis.
Signaling Pathway: Receptor Tyrosine Kinase Activation

Phosphinylation, while not as common as phosphorylation in biological systems, can be conceptually linked to the kinase-mediated signaling pathways that are fundamental to cellular processes. The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a classic example of a receptor tyrosine kinase pathway. In this context, one can envision how synthetic phosphinylating agents could be used to create non-hydrolyzable analogs of phosphorylated intermediates to study or inhibit such pathways.

rtk_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR Autophosphorylation Grb2 Grb2 EGFR->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Translocation & Activation Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Simplified EGFR signaling cascade.

A Comparative Guide to the Stability of Diphenylphosphinic Chloride-Derived Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of multi-step organic synthesis, particularly in the fields of pharmaceutical development and peptide chemistry, the judicious selection of protecting groups is paramount to achieving high yields and purity. Protecting groups temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions. Among the diverse arsenal (B13267) of such chemical shields, those derived from diphenylphosphinic chloride, namely diphenylphosphinamides (for amines) and diphenylphosphinates (for alcohols), offer a unique stability profile. This guide provides a comprehensive comparison of the stability of these diphenylphosphinyl (Dpp) protecting groups against other commonly employed alternatives, supported by available experimental data and detailed methodologies.

Stability Profile of Diphenylphosphinyl (Dpp) Protecting Groups

The stability of a protecting group is not an absolute measure but rather a relative one, contingent on the specific reaction conditions to which it is subjected. An ideal protecting group should be robust enough to withstand a range of synthetic transformations yet be readily and selectively cleaved under mild conditions when its protective role is no longer needed.

Diphenylphosphinamides (Dpp-amides) for Amine Protection

The diphenylphosphinyl group has been explored as a protecting group for the α-amino function of amino acids in peptide synthesis. The resulting diphenylphosphinamides exhibit notable stability under various conditions encountered during peptide chain elongation.

Comparison with Common Amine Protecting Groups:

The stability of the Dpp group for amines is often compared to the widely used tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The key distinction lies in their lability under different pH regimes. The Boc group is characteristically acid-labile, while the Fmoc group is base-labile. This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1]

A seminal study on Nα-diphenylphosphinyl protected α-amino acids demonstrated their suitability in peptide synthesis.[2] The research highlighted their stability throughout various coupling and work-up procedures. The acid-catalyzed removal of the Dpp group was also investigated, providing insights into its cleavage kinetics.[2]

Data Presentation: Amine Protecting Group Stability

Protecting GroupReagent for IntroductionStability to Acidic ConditionsStability to Basic ConditionsCleavage Conditions
Diphenylphosphinyl (Dpp) This compoundModerateHighMildly acidic (e.g., TFA in DCM)[2]
tert-Butyloxycarbonyl (Boc) Di-tert-butyl dicarbonateLowHighStrong acids (e.g., TFA, HCl)[1]
9-Fluorenylmethyloxycarbonyl (Fmoc) Fmoc-Cl, Fmoc-OSuHighLowBases (e.g., 20% piperidine (B6355638) in DMF)[1]

This table presents a qualitative comparison based on available literature. Quantitative data for Dpp under a wide range of conditions is limited.

Diphenylphosphinates (Dpp-esters) for Alcohol Protection

The use of this compound to protect hydroxyl groups results in the formation of diphenylphosphinate (B8688654) esters. While less common than silyl (B83357) ethers or benzyl (B1604629) ethers for alcohol protection, they offer an alternative with a distinct reactivity profile.

Comparison with Common Alcohol Protecting Groups:

The stability of diphenylphosphinates can be contrasted with popular alcohol protecting groups such as silyl ethers (e.g., TBDMS, TIPS) and benzyl (Bn) ethers. Silyl ethers are typically cleaved by fluoride (B91410) ions or under acidic conditions, with their stability being tunable by the steric bulk of the substituents on the silicon atom. Benzyl ethers are generally stable to a wide range of conditions but are readily removed by hydrogenolysis.

Information on the stability of diphenylphosphinates as protecting groups is less extensive. However, studies on the hydrolysis of phosphinates indicate that cleavage often requires forcing conditions, such as strong acids at elevated temperatures, suggesting a relatively high stability.

Data Presentation: Alcohol Protecting Group Stability

Protecting GroupReagent for IntroductionStability to Acidic ConditionsStability to Basic ConditionsCleavage Conditions
Diphenylphosphinyl (Dpp) This compoundHighHighStrong acids, electrochemical reduction
tert-Butyldimethylsilyl (TBDMS) TBDMS-ClModerateHighH+, F-
Triisopropylsilyl (TIPS) TIPS-ClHighHighH+, F-
Benzyl (Bn) Benzyl bromideHighHighH₂/Pd

Experimental Protocols

Detailed experimental protocols are essential for the reproducible application and evaluation of protecting groups. The following sections provide representative procedures for the introduction and cleavage of diphenylphosphinyl groups, as well as a general protocol for comparative stability analysis.

Protocol 1: Protection of an Amine with this compound

This protocol describes the general procedure for the protection of a primary or secondary amine using this compound.

Materials:

Procedure:

  • Dissolve the amine substrate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or N-methylmorpholine (1.1 eq) to the solution.

  • Slowly add a solution of this compound (1.05 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired diphenylphosphinamide (B1299015).

Protocol 2: Acid-Catalyzed Cleavage of a Diphenylphosphinamide

This protocol outlines the deprotection of a diphenylphosphinamide using acidic conditions, as described in the context of peptide synthesis.[2]

Materials:

  • Diphenylphosphinamide substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (B28343) (for co-evaporation)

Procedure:

  • Dissolve the diphenylphosphinamide substrate in DCM.

  • Add a solution of TFA in DCM (the concentration and equivalents of TFA may need to be optimized for the specific substrate, a common starting point is 20-50% TFA).

  • Stir the reaction at room temperature and monitor the cleavage by TLC or HPLC. The reaction time can vary from minutes to several hours.

  • Upon complete cleavage, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene several times to ensure complete removal of residual TFA.

  • The resulting amine salt can be used directly in the next step or neutralized and purified as required.

Protocol 3: Comparative Stability Analysis of Protecting Groups via HPLC

This protocol provides a general method to quantitatively compare the stability of different protecting groups under specific acidic or basic conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Substrates protected with different groups (e.g., Dpp-amine, Boc-amine, Fmoc-amine)

  • Cleavage reagent solution (e.g., a specific concentration of acid or base in a suitable solvent)

  • Quenching solution (a base for acid stability tests, an acid for base stability tests)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Mobile phases for HPLC analysis (e.g., acetonitrile/water gradient with 0.1% TFA)

Procedure:

  • Prepare stock solutions of each protected substrate at a known concentration in a suitable solvent.

  • Prepare the cleavage reagent solution at the desired concentration.

  • At time t=0, add a known volume of the cleavage reagent to a known volume of the protected substrate solution, initiating the reaction.

  • At specific time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding a quenching solution.

  • Dilute the quenched aliquot to a suitable concentration for HPLC analysis.

  • Inject the diluted sample into the HPLC system.

  • Monitor the disappearance of the starting material peak and the appearance of the deprotected product peak.

  • Calculate the percentage of the remaining protected substrate at each time point.

  • Plot the percentage of the remaining protected substrate against time to determine the cleavage kinetics for each protecting group under the tested conditions.

Visualizing the Workflow

To better illustrate the logical flow of the experimental procedures, the following diagrams are provided in the DOT language.

Protection_Deprotection_Workflow cluster_protection Protection of Amine with DppCl cluster_deprotection Acid-Catalyzed Deprotection Amine Amine Substrate Reaction1 Reaction in DCM Amine->Reaction1 DppCl This compound DppCl->Reaction1 Base Base (Et3N or NMM) Base->Reaction1 DppAmide Diphenylphosphinamide Reaction1->DppAmide DppAmide_deprot Diphenylphosphinamide Reaction2 Cleavage Reaction DppAmide_deprot->Reaction2 Acid Acid (TFA in DCM) Acid->Reaction2 AmineSalt Amine Salt Reaction2->AmineSalt

Caption: Workflow for the protection of an amine with this compound and subsequent acid-catalyzed deprotection.

Stability_Analysis_Workflow Start Start Stability Test PrepareSamples Prepare Protected Substrates (Dpp, Boc, Fmoc) Start->PrepareSamples AddReagent Add Cleavage Reagent (Acid or Base) PrepareSamples->AddReagent TimePoints Take Aliquots at Specific Time Intervals AddReagent->TimePoints Quench Quench Reaction TimePoints->Quench HPLC Analyze by HPLC Quench->HPLC Data Calculate % Remaining Protected Substrate HPLC->Data Plot Plot Kinetics Data->Plot Compare Compare Stability Plot->Compare

Caption: Logical workflow for the comparative stability analysis of protecting groups using HPLC.

Conclusion

Protecting groups derived from this compound present a viable, albeit less common, alternative to mainstream protecting groups for amines and alcohols. Diphenylphosphinamides demonstrate good stability in the context of peptide synthesis and can be cleaved under mildly acidic conditions, offering a different orthogonality compared to the widely used Fmoc group. The stability of diphenylphosphinates suggests they could be useful for protecting alcohols when robustness is required.

However, a notable gap exists in the literature regarding comprehensive, quantitative stability data for diphenylphosphinyl-protected compounds, especially in direct comparison with other protecting groups under a standardized set of conditions. The experimental protocols provided in this guide offer a framework for researchers to conduct such evaluations and to incorporate these protecting groups into their synthetic strategies. Further investigation into the quantitative stability and broader applicability of diphenylphosphinyl protecting groups will undoubtedly enrich the toolbox of synthetic chemists, enabling more sophisticated and efficient syntheses of complex molecules.

References

Performance of Diphenylphosphinic Chloride in Various Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenylphosphinic chloride (Ph₂P(O)Cl) is a widely utilized reagent in organic synthesis, primarily for the formation of phosphinates and phosphinamides. Its efficacy as a phosphorylating agent is pivotal in numerous applications, including peptide synthesis and the development of flame retardants. The choice of solvent is a critical parameter that can significantly influence the yield, purity, and reaction time of processes involving this reagent. This guide provides an objective comparison of this compound's performance in different solvent systems and against alternative reagents, supported by experimental data from the literature.

Performance in Different Solvent Systems

The reactivity of this compound is largely dictated by the solvent's polarity and its ability to solvate the reactants and transition states. Aprotic solvents are generally preferred due to the reagent's sensitivity to hydrolysis and alcoholysis.

Data Presentation
Solvent SystemTypical Reaction TimeReported YieldProduct PurityKey Considerations
Dichloromethane (B109758) (DCM) 1 - 4 hours>95% (conversion)[1]HighGood solubility for reactants and easy removal.[1]
Tetrahydrofuran (B95107) (THF) 2 - 12 hoursGood to HighGoodAnhydrous conditions are crucial.[2]
Acetonitrile (MeCN) Variable (kinetic studies)Moderate to HighGoodSuitable for kinetic studies due to its polar aprotic nature.[3]
Diethyl Ether (Et₂O) 30 minutes - 2 hoursVariableModerate to GoodOften used in syntheses involving Grignard reagents.[4]

Comparison with Alternative Phosphinylating Agents

Several alternatives to this compound are available, each with its own set of advantages and disadvantages. The choice of reagent often depends on the specific requirements of the synthesis, such as substrate compatibility and desired product characteristics.

ReagentKey AdvantagesKey DisadvantagesTypical Application
This compound High reactivity, commercially available.Moisture sensitive, generates HCl byproduct.General phosphinylation, peptide coupling.[5]
Diphenyl Thiophosphinic Chloride Different reactivity profile, can be advantageous in specific cases.Less reactive than its oxygen analog.Synthesis of thiophosphinates.[3]
Diphenyl Chlorophosphate Readily available.Generally less reactive than this compound.[6]Synthesis of phosphate (B84403) esters.
Phosphonium Salts (e.g., BOP, PyBOP) High coupling efficiency, low racemization in peptide synthesis.[7]Can be more expensive, byproducts can be difficult to remove.Peptide synthesis.[7]
Aminium/Uronium Salts (e.g., HBTU, HATU) High efficiency and low racemization in peptide synthesis.[7]Cost, potential for side reactions.Peptide synthesis.[7]

Experimental Protocols

Synthesis of O-(Diphenylphosphinyl)hydroxylamine in Dichloromethane

This protocol describes the reaction of this compound with a hydroxylamine (B1172632) derivative in dichloromethane (DCM).

Materials:

  • tert-Butyl-N-hydroxycarbamate

  • Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA)

  • This compound

  • 5% aqueous citric acid solution

Procedure:

  • Dissolve tert-butyl-N-hydroxycarbamate in DCM and cool the solution to 0 °C.

  • Add triethylamine dropwise to the cooled solution.

  • In a separate flask, dissolve this compound in DCM under a nitrogen atmosphere.

  • Add the this compound solution dropwise to the hydroxylamine solution, maintaining the temperature below 0 °C.[1]

  • Monitor the reaction completion by ¹H NMR (target conversion >95%).[1]

  • Upon completion, warm the reaction mixture and quench with a 5% aqueous citric acid solution.[1]

  • Separate the organic phase, wash, dry, and concentrate to obtain the product.

Reduction of this compound in Tetrahydrofuran

This protocol details the reduction of this compound using a borane (B79455) complex in tetrahydrofuran (THF).

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Borane-tetrahydrofuran (B86392) complex

  • Hydrochloric acid solution (3M)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in anhydrous THF (15 mL).[2]

  • Add borane-tetrahydrofuran complex (1.5 mmol) to the solution using a syringe.[2]

  • Reflux the reaction mixture for 2 hours.[2]

  • Cool the mixture to room temperature and add 3M hydrochloric acid solution.[2]

  • Extract the mixture three times with dichloromethane.[2]

  • Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and evaporate the solvent to isolate the product.[2]

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants (e.g., Amine/Alcohol) Reaction_Vessel Reaction at Controlled Temperature (e.g., 0°C to reflux) Reactants->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction_Vessel Base Base (optional) (e.g., Triethylamine) Base->Reaction_Vessel Quenching Quenching (e.g., aq. acid/base) Reaction_Vessel->Quenching Diphenylphosphinic Chloride Addition Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification Product Final Product Purification->Product

Caption: General workflow for a reaction involving this compound.

References

Cross-reactivity studies of Diphenylphosphinic chloride with functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of diphenylphosphinic chloride with common organic functional groups. The information presented is intended to assist researchers in predicting reaction outcomes, optimizing synthetic routes, and minimizing unwanted side reactions. Experimental data is summarized for clarity, and detailed protocols for key reactions are provided.

Reactivity Overview

This compound (DppCl) is a versatile reagent primarily used for the phosphinylation of nucleophiles. Its reactivity is governed by the electrophilic phosphorus center, making it susceptible to attack by a variety of functional groups. The general order of reactivity is driven by the nucleophilicity and steric accessibility of the attacking atom.

Quantitative Reactivity Comparison

The following table summarizes the reactivity of this compound with various functional groups under typical reaction conditions. The reactivity is categorized based on the general ease and rate of reaction observed in the literature.

Functional GroupReactivity LevelTypical ConditionsProductsNotes
Primary Amines High0 °C to RT, with base (e.g., NMM, Et3N) in CH2Cl2N-Diphenylphosphinic amidesRapid reaction, often used for amine protection or activation.[1]
Secondary Amines High0 °C to RT, with base (e.g., NMM, Et3N) in CH2Cl2N-Diphenylphosphinic amidesSimilar reactivity to primary amines.
Alcohols Moderate0 °C to reflux, with base (e.g., pyridine (B92270), Et3N)Diphenylphosphinic estersGenerally slower than with amines; can be used for alcohol protection or activation.[2]
Phenols ModerateRT to elevated temp., often with a baseDiphenylphosphinic estersReactivity is influenced by the electronic properties of the phenol.[3]
Carboxylic Acids Moderate0 °C to RT, with base (e.g., NMM)Mixed diphenylphosphinic anhydridesThese anhydrides are often generated in situ as activated intermediates for amide bond formation (peptide coupling).[1]
Thiols Low to ModerateRequires specific conditionsThiophosphinatesGenerally less reactive than amines and alcohols. The reaction can be influenced by the acidity of the thiol.
Amides Very LowGenerally unreactiveNo reactionThe nitrogen in amides is significantly less nucleophilic due to resonance delocalization.
Esters Very LowGenerally unreactiveNo reactionThe ester oxygen is a poor nucleophile.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathways of this compound with key functional groups and a general experimental workflow.

ReactionPathways cluster_amines Amines cluster_alcohols Alcohols/Phenols cluster_acids Carboxylic Acids DppCl Diphenylphosphinic Chloride (DppCl) Amine Primary/Secondary Amine (R-NH2/R2NH) Alcohol Alcohol/Phenol (R-OH) Acid Carboxylic Acid (R-COOH) Amide N-Diphenylphosphinic Amide Amine->Amide + DppCl, Base Ester Diphenylphosphinic Ester Alcohol->Ester + DppCl, Base Anhydride (B1165640) Mixed Anhydride Acid->Anhydride + DppCl, Base

Caption: Reaction pathways of this compound.

ExperimentalWorkflow start Start dissolve Dissolve Substrate and Base in Solvent start->dissolve cool Cool Reaction Mixture to 0 °C dissolve->cool add_dppcl Add Diphenylphosphinic Chloride Solution cool->add_dppcl stir Stir at 0 °C to RT add_dppcl->stir monitor Monitor Reaction (TLC, LC-MS) stir->monitor workup Aqueous Workup monitor->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end

Caption: General experimental workflow for phosphinylation.

Experimental Protocols

N-Phosphinylation of a Primary Amine

This protocol describes the general procedure for the reaction of this compound with a primary amine.

Materials:

  • Primary amine

  • This compound (DppCl)

  • N-Methylmorpholine (NMM) or Triethylamine (Et3N)

  • Dichloromethane (B109758) (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the primary amine (1.0 equiv) and N-methylmorpholine (1.1 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.05 equiv) in anhydrous dichloromethane.

  • Add the this compound solution dropwise to the cooled amine solution over 10-15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

O-Phosphinylation of a Primary Alcohol

This protocol outlines the general procedure for the reaction of this compound with a primary alcohol.

Materials:

  • Primary alcohol

  • This compound (DppCl)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the primary alcohol (1.0 equiv) and pyridine (1.2 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.1 equiv) portion-wise or as a solution in dichloromethane to the cooled alcohol solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction may require heating to reflux for less reactive alcohols.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Situ Formation of a Mixed Anhydride for Peptide Coupling

This protocol describes the activation of a carboxylic acid with this compound for subsequent reaction with an amine to form an amide bond.[1]

Materials:

  • N-protected amino acid

  • This compound (DppCl)

  • N-Methylmorpholine (NMM)

  • Amino acid ester hydrochloride

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the N-protected amino acid (1.0 equiv) and N-methylmorpholine (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere and cool to 0 °C.

  • Add a solution of this compound (1.0 equiv) in anhydrous dichloromethane dropwise to the cooled solution.

  • Stir the mixture at 0 °C for 15-30 minutes to form the mixed anhydride.

  • In a separate flask, prepare a solution of the amino acid ester hydrochloride (1.0 equiv) and N-methylmorpholine (1.0 equiv) in anhydrous dichloromethane and cool to 0 °C.

  • Add the pre-formed mixed anhydride solution to the amino acid ester solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the dipeptide product by column chromatography or recrystallization.

Alternatives to this compound

Several other reagents can be used for similar transformations. The choice of reagent often depends on the specific substrate, desired selectivity, and reaction conditions.

  • For Amine Protection: Di-tert-butyl dicarbonate (B1257347) (Boc2O), Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).

  • For Alcohol Activation/Protection: Mesyl chloride (MsCl), Tosyl chloride (TsCl), Silyl chlorides (e.g., TBDMSCl).

  • For Carboxylic Acid Activation (Peptide Coupling): Carbodiimides (e.g., DCC, EDC), HATU, HOBt.

  • For Conversion of Alcohols to Chlorides: Thionyl chloride (SOCl2), Oxalyl chloride, Appel reaction (PPh3, CCl4).[4]

Conclusion

This compound is a highly effective reagent for the phosphinylation of primary and secondary amines, with moderate reactivity towards alcohols, phenols, and carboxylic acids. It exhibits low reactivity with thiols and is generally unreactive towards amides and esters under standard conditions. This selectivity profile makes it a valuable tool in organic synthesis, particularly for the protection of amines and the activation of carboxylic acids in peptide synthesis. Understanding its cross-reactivity with various functional groups is crucial for designing successful synthetic strategies and minimizing the formation of undesired byproducts.

References

A Comparative Guide to Peptide Coupling Reagents: Focus on Diphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. The critical step of forming the amide bond between amino acids is facilitated by a diverse array of coupling reagents, each with its own set of advantages and disadvantages. This guide provides a comparative overview of Diphenylphosphinic chloride (DppCl) and other commonly employed classes of coupling reagents, including phosphonium (B103445) salts, uronium/aminium salts, and carbodiimides. The information presented herein is a synthesis of published literature, offering a guide to reagent selection based on performance, handling, and specific applications.

Mechanism of Action: A Common Goal, Diverse Pathways

The fundamental role of a coupling reagent is to activate the carboxylic acid of an N-protected amino acid, transforming the hydroxyl group into a better leaving group and thereby facilitating nucleophilic attack by the amino group of the incoming amino acid. While the ultimate outcome is the formation of a peptide bond, the mechanisms by which different classes of reagents achieve this activation vary significantly.

This compound (DppCl): The Mixed Anhydride (B1165640) Pathway

This compound belongs to the class of phosphinic acid derivatives. Its mechanism involves the in-situ formation of a mixed anhydride with the N-protected amino acid. This mixed anhydride is a highly reactive intermediate that readily undergoes nucleophilic attack by the amine component to form the desired peptide bond. This method has been noted for its utility in solution-phase synthesis, particularly for challenging couplings involving N-methylated amino acids, where it has been reported to result in low racemization.[1]

G cluster_activation Activation Step cluster_coupling Coupling Step Amino_Acid N-Protected Amino Acid Mixed_Anhydride Mixed Phosphinic- Carboxylic Anhydride Amino_Acid->Mixed_Anhydride + DppCl + Base DppCl Diphenylphosphinic Chloride (DppCl) Peptide_Bond Peptide Bond Formation Mixed_Anhydride->Peptide_Bond + Amine Amine Amino Acid/ Peptide Amine Byproduct Diphenylphosphinic Acid Peptide_Bond->Byproduct Release of

DppCl Activation and Coupling Pathway

Comparative Performance of Coupling Reagents

Direct, quantitative, head-to-head comparisons of this compound with a broad range of modern coupling reagents under identical conditions are not extensively available in recent literature. However, by collating data from various studies, a comparative overview can be constructed. It is crucial to note that the yield, purity, and extent of racemization are highly dependent on the specific peptide sequence, reaction conditions (solvent, base, temperature), and whether the synthesis is performed in solution or on a solid phase.

Table 1: Performance Characteristics of Common Peptide Coupling Reagents

Reagent ClassExample(s)Typical YieldRacemization PotentialKey AdvantagesKey Disadvantages
Phosphinic Chloride This compound (DppCl) Good to ExcellentLow, especially for N-methylated amino acids[1]Effective for solution-phase synthesis; low cost.Less commonly used in modern solid-phase peptide synthesis (SPPS); limited recent comparative data.
Phosphonium Salts PyBOP, BOPHigh to ExcellentLow to ModerateRapid reaction rates; high efficiency.[2]BOP produces a carcinogenic byproduct (HMPA).[2]
Uronium/Aminium Salts HATU, HBTU, COMUHigh to ExcellentLow (especially with HOAt-based reagents)[3]Very rapid and efficient; suitable for difficult couplings.[3]Can cause guanidinylation of the N-terminus if not pre-activated.[2]
Carbodiimides DCC, DICGood to HighModerate to High (often requires additives like HOBt or Oxyma to suppress)[4]Cost-effective; well-established.Formation of insoluble urea (B33335) byproducts (DCC); potential for side reactions.[4]

Experimental Protocols

Detailed and optimized protocols are essential for successful peptide synthesis. Below are representative protocols for this compound and other major classes of coupling reagents.

Protocol 1: Peptide Coupling using this compound (Solution Phase)

This protocol is a general representation based on the principles of mixed anhydride formation.

Materials:

  • N-protected amino acid (1.0 equiv)

  • This compound (DppCl) (1.0 equiv)

  • Tertiary base (e.g., N-methylmorpholine, NMM) (1.0 equiv for activation, 1.0 equiv for amine salt)

  • Amino acid ester hydrochloride (or other amine component) (1.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

Procedure:

  • Dissolve the N-protected amino acid in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add the tertiary base (1.0 equiv).

  • Slowly add a solution of DppCl in the same anhydrous solvent.

  • Stir the reaction mixture at 0 °C for 15-30 minutes to allow for the formation of the mixed anhydride.

  • In a separate flask, dissolve the amino acid ester hydrochloride in the anhydrous solvent and add the tertiary base (1.0 equiv) to neutralize the salt.

  • Add the neutralized amine solution to the mixed anhydride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by column chromatography.

G Start Start Dissolve_AA Dissolve N-protected amino acid in anhydrous solvent Start->Dissolve_AA Cool Cool to 0 °C Dissolve_AA->Cool Add_Base_1 Add tertiary base (1.0 equiv) Cool->Add_Base_1 Add_DppCl Add DppCl solution Add_Base_1->Add_DppCl Activate Stir for 15-30 min (Mixed Anhydride Formation) Add_DppCl->Activate Couple Add amine solution to mixed anhydride Activate->Couple Prepare_Amine Neutralize amino acid ester HCl with tertiary base (1.0 equiv) Prepare_Amine->Couple React Stir for 2-4 h at RT Couple->React Workup Aqueous workup and extraction React->Workup Purify Purify by column chromatography Workup->Purify End End Purify->End

Workflow for Peptide Coupling with DppCl
Protocol 2: Peptide Coupling using HATU (Solid-Phase)

Materials:

  • Fmoc-protected amino acid (3-5 equiv)

  • HATU (2.9-4.9 equiv)

  • Tertiary base (e.g., N,N-diisopropylethylamine, DIPEA) (6-10 equiv)

  • Resin-bound peptide with a free N-terminus

  • Anhydrous DMF

Procedure:

  • Swell the resin in DMF.

  • Deprotect the Fmoc group using 20% piperidine (B6355638) in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF.

  • Add DIPEA to the amino acid/HATU solution and mix briefly (pre-activation).

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the mixture for 30-60 minutes at room temperature.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Wash the resin thoroughly with DMF.

Protocol 3: Peptide Coupling using PyBOP (Solid-Phase)

Materials:

  • Fmoc-protected amino acid (3-5 equiv)

  • PyBOP (3-5 equiv)

  • DIPEA (6-10 equiv)

  • Resin-bound peptide with a free N-terminus

  • Anhydrous DMF

Procedure:

  • Follow steps 1-3 from the HATU protocol.

  • In a separate vessel, dissolve the Fmoc-protected amino acid and PyBOP in DMF.

  • Add DIPEA to the amino acid/PyBOP solution and mix briefly.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the mixture for 30-120 minutes at room temperature.

  • Monitor the coupling reaction.

  • Wash the resin thoroughly with DMF.

Protocol 4: Peptide Coupling using DCC/HOBt (Solution Phase)

Materials:

  • N-protected amino acid (1.0 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Amino acid ester (1.0 equiv)

  • Anhydrous DCM or DMF

Procedure:

  • Dissolve the N-protected amino acid and HOBt in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Add the amino acid ester to the solution.

  • Add a solution of DCC in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with acidic and basic aqueous solutions.

  • Dry the organic layer, concentrate, and purify the product.[3]

Conclusion

The choice of a peptide coupling reagent is a critical decision in the synthesis of peptides, with significant implications for yield, purity, and cost-effectiveness. This compound represents a classic and effective reagent for the formation of peptide bonds via a mixed anhydride intermediate, demonstrating particular utility in solution-phase synthesis and for challenging substrates like N-methylated amino acids.

While modern onium salt reagents such as HATU and PyBOP often offer faster reaction times and higher efficiencies in solid-phase synthesis, they come at a higher cost. Carbodiimides like DCC remain a cost-effective option, though they may require the use of additives to suppress racemization and can present challenges with byproduct removal.

Ultimately, the optimal coupling reagent depends on the specific requirements of the synthesis, including the scale, the nature of the peptide sequence, and the synthetic strategy (solution-phase vs. solid-phase). A thorough understanding of the mechanisms, advantages, and limitations of each class of reagent, as outlined in this guide, will empower researchers to make informed decisions and achieve their synthetic goals.

References

Safety Operating Guide

Safe Disposal of Diphenylphosphinic Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents like diphenylphosphinic chloride is a critical component of laboratory safety. This guide provides a detailed, step-by-step procedure for the safe neutralization and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions:

This compound is a corrosive and flammable liquid that reacts with water.[1][2][3] It is crucial to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with side shields.[1][2] All sources of ignition must be removed from the handling area.[1][2][4]

Disposal Plan: Neutralization of Small Quantities

For small quantities of this compound typically used in a laboratory setting, a neutralization process should be performed before final disposal. This process involves the controlled hydrolysis of this compound to diphenylphosphinic acid, followed by neutralization of the acidic product.

Experimental Protocol for Neutralization:

  • Preparation: In a designated fume hood, prepare a container of a weak basic solution, such as a 5% sodium bicarbonate solution in water. The container should be large enough to accommodate the volume of the this compound to be neutralized, with ample excess of the neutralizing solution.

  • Slow Addition: Carefully and slowly add the this compound to the stirred sodium bicarbonate solution. This reaction is exothermic and will release hydrogen chloride gas; therefore, a slow, controlled addition is essential to manage the reaction rate and heat generation.

  • Reaction and Neutralization: Allow the mixture to stir for several hours to ensure complete hydrolysis and neutralization. This compound hydrolyzes in water to form diphenylphosphinic acid and hydrochloric acid.[3] The sodium bicarbonate will neutralize both acidic byproducts.

  • pH Verification: After the reaction appears complete, test the pH of the resulting solution using pH paper or a calibrated pH meter. The pH should be in the neutral range (approximately 6-8). If the solution is still acidic, add more sodium bicarbonate solution until neutrality is achieved.

  • Final Disposal: The neutralized aqueous solution can then be disposed of in accordance with local and national regulations for non-hazardous chemical waste.[5][6] It is imperative to consult your institution's environmental health and safety (EHS) office for specific guidance on aqueous waste disposal.

For larger quantities or unreacted material, it is recommended to offer the surplus and non-recyclable solutions to a licensed disposal company.[5] The material should be kept in its original container and not mixed with other waste.[5]

Data Presentation: Personal Protective Equipment

PPE ItemSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields.[1]
Skin Protection Fire/flame resistant and impervious clothing.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[1]

Disposal Workflow Diagram

DiphenylphosphinicChlorideDisposal cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal A Wear Appropriate PPE B Work in Fume Hood A->B C Prepare 5% Sodium Bicarbonate Solution B->C D Slowly Add this compound to Bicarbonate Solution C->D E Stir for Several Hours D->E Exothermic Reaction HCl Gas Evolved F Test pH of Solution E->F G pH is Neutral (6-8) F->G Yes H Adjust pH with more Bicarbonate if Acidic F->H No I Dispose as Non-Hazardous Aqueous Waste G->I H->F J Consult Institutional EHS Guidelines I->J

Caption: Workflow for the safe neutralization and disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diphenylphosphinic Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Diphenylphosphinic chloride, a compound that, while valuable in synthesis, presents significant hazards. Adherence to these protocols is critical for ensuring a safe laboratory environment.

This compound is a flammable liquid and vapor that causes severe skin burns and eye damage, and may provoke an allergic skin reaction.[1][2][3][4] Understanding and mitigating these risks through proper personal protective equipment (PPE) and handling procedures is non-negotiable.

Hazard Summary and Personal Protective Equipment

A summary of the hazards associated with this compound and the recommended personal protective equipment is provided below.

Hazard ClassificationGHS PictogramsRecommended Personal Protective Equipment (PPE)
Flammable Liquid (Category 3)[1][3]🔥Fire/flame resistant and impervious clothing.[1] Use in a well-ventilated area, away from heat, sparks, and open flames.[1][2][4]
Skin Corrosion (Sub-category 1B)[1]corrosiveWear protective gloves and suitable protective clothing.[1][2][5] Immediately remove contaminated clothing.[2]
Serious Eye Damage (Category 1)corrosiveWear tightly fitting safety goggles.[1] A face shield may also be necessary.[2]
Skin Sensitization (Sub-category 1A)health_hazardWear protective gloves.[1][2] Wash hands thoroughly after handling.[2]

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial. The following step-by-step operational plan outlines the procedures from preparation to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood.[1][2]

  • Ensure an eyewash station and safety shower are readily accessible.[2]

  • Remove all sources of ignition, including sparks, open flames, and hot surfaces.[1][2][4]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2][4]

2. Donning Personal Protective Equipment (PPE):

  • Outer Garments: Wear fire/flame resistant and impervious clothing.[1]

  • Gloves: Wear chemical-resistant gloves.[1]

  • Eye and Face Protection: Wear tightly fitting safety goggles.[1] For tasks with a higher risk of splashing, a face shield is recommended.[2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] For emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[1][2]

3. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

  • Use only non-sparking tools.[1][2]

  • Keep the container tightly closed when not in use.[1][2][4]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][4]

  • Store away from incompatible materials and sources of ignition.[2]

  • The recommended long-term storage temperature is 2-8°C.[2][5]

5. Accidental Release Measures:

  • Small Spills: Absorb with inert material (e.g., sand, silica (B1680970) gel, acid binder) and place into a suitable disposal container.[2][5]

  • Large Spills: Evacuate the area.[1] Contain the spill and prevent it from entering drains.[1][2] Use personal protective equipment, including respiratory protection.[1]

6. Disposal:

  • Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2]

  • Do not dispose of with other waste. Handle uncleaned containers as you would the product itself.

Emergency First Aid Procedures

Immediate action is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately take off all contaminated clothing. Rinse the affected area with water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Procedural Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_emergency 3. Emergency & Disposal prep_area Prepare Well-Ventilated Area (Fume Hood) check_safety Verify Eyewash/Shower Access prep_area->check_safety remove_ignition Remove Ignition Sources check_safety->remove_ignition ppe_ready Assemble Required PPE remove_ignition->ppe_ready don_ppe Don Appropriate PPE ppe_ready->don_ppe handle_chemical Handle Chemical Safely (Avoid Contact, Use Non-Sparking Tools) don_ppe->handle_chemical storage Store Properly (Cool, Dry, Ventilated, Tightly Sealed) handle_chemical->storage spill Accidental Spill handle_chemical->spill exposure Personal Exposure handle_chemical->exposure disposal Waste Disposal storage->disposal spill_contain Contain Spill with Inert Material spill->spill_contain exposure_first_aid Administer First Aid exposure->exposure_first_aid disposal_procedure Follow Approved Disposal Protocol disposal->disposal_procedure

Caption: Workflow for Safe Handling of this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenylphosphinic chloride
Reactant of Route 2
Diphenylphosphinic chloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。